tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNKYVWJTKTHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670391 | |
| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244949-72-1 | |
| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This compound is a key chemical intermediate that has garnered significant attention in the fields of medicinal chemistry and drug discovery.[1] Its unique structure, featuring a reactive dichloropyrimidine core and a stable tert-butoxycarbonyl (Boc) protected amine, makes it an exceptionally versatile building block for synthesizing a wide array of complex organic molecules.[1] The strategic placement of two chlorine atoms allows for selective and sequential functionalization, while the Boc group provides a reliable method for masking and later revealing a primary amine. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its practical use in research and development settings.
Core Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is critical for its effective application. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1244949-72-1 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | [2][3][5] |
| Molecular Weight | 264.11 g/mol | [2][3][5] |
| IUPAC Name | tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate | [3][5] |
| InChI Key | ORNKYVWJTKTHRG-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid | [6] |
| Storage | Sealed in a dry place at room temperature or 2-8°C | [5][7] |
Synthesis Protocol: A Validated Laboratory Methodology
The most common and reliable synthesis of this compound involves the protection of 4-amino-2,6-dichloropyrimidine. The causality behind this choice is straightforward: the Boc-protection strategy is robust, high-yielding, and uses readily available commercial reagents, making it ideal for both small-scale research and larger-scale production.
Reaction Principle
The synthesis proceeds via a nucleophilic acyl substitution. The exocyclic amino group of 4-amino-2,6-dichloropyrimidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O or tert-butyl chloroformate. A mild base is used to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product.[1]
Detailed Step-by-Step Protocol
-
Reagent Preparation : To a solution of 4-amino-2,6-dichloropyrimidine (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM), add a suitable base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction Initiation : Cool the mixture to 0°C in an ice bath. To this stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or via a dropping funnel if dissolved in the reaction solvent.
-
Reaction Progression : Allow the reaction to slowly warm to room temperature (20-25°C) and stir for 4-12 hours.[1] The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization: A Guide to Structural Verification
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are characteristic of this compound.
| Technique | Expected Data & Interpretation |
| ¹H NMR | - δ ~1.4-1.5 ppm (singlet, 9H) : Corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[1] - δ ~8.2-8.5 ppm (singlet, 1H) : Represents the single proton on the pyrimidine ring.[1] - δ ~8.5-9.5 ppm (broad singlet, 1H) : Characteristic of the N-H proton of the carbamate. |
| ¹³C NMR | - δ ~28 ppm : Carbon atoms of the methyl groups in the tert-butyl moiety. - δ ~80-82 ppm : The quaternary carbon of the tert-butyl group. - δ ~150-165 ppm : Signals corresponding to the carbonyl carbon of the carbamate and the carbon atoms of the pyrimidine ring. The chlorine atoms induce deshielding effects on adjacent carbons.[1] |
| IR Spectroscopy | - ~3300 cm⁻¹ : N-H stretching vibration of the carbamate.[1] - ~2980 cm⁻¹ : C-H stretching of the tert-butyl group. - ~1700–1750 cm⁻¹ : Strong C=O stretching of the carbamate carbonyl group.[1] |
| Mass Spectrometry | - [M+H]⁺ = 264.0/266.0 : The molecular ion peak will show a characteristic isotopic pattern (approx. 3:2 ratio) due to the presence of two chlorine atoms.[1] |
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the differential reactivity of its functional groups. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SₙAr), while the Boc-protected amine is stable under these conditions but can be easily deprotected under acidic conditions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms at the C2 and C6 positions are excellent leaving groups. This allows for the sequential introduction of various nucleophiles, such as amines, alcohols, or thiols. The choice of reaction conditions (temperature, base, solvent) can often be tuned to achieve selective monosubstitution or disubstitution. This differential reactivity is the cornerstone of its utility in building molecular diversity.
Caption: Key reaction pathways for functionalizing the dichloropyrimidine core.
Applications in Medicinal Chemistry and Drug Discovery
This intermediate is a valuable precursor for the synthesis of biologically active compounds, particularly in oncology and immunology.[8]
-
Protease and Kinase Inhibitors : The pyrimidine scaffold is a common feature in many enzyme inhibitors. The dichloropyrimidine core of the title compound can be elaborated to create potent and selective inhibitors by introducing side chains that interact with specific pockets of the target enzyme.[1]
-
PROTACs Development : In the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins. Dichloropyrimidine-based structures are frequently used as ligands that bind to E3 ubiquitin ligases. This compound serves as an ideal starting point for constructing these E3 ligase handles.[1]
-
Scaffold for Library Synthesis : Due to the reliability of SₙAr reactions on its core, the compound is an excellent scaffold for parallel synthesis, enabling the rapid generation of libraries of related compounds for high-throughput screening in drug discovery campaigns.
Safety, Handling, and Storage
As a chlorinated organic compound, proper safety protocols are mandatory.
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and safety goggles.[1]
-
Ventilation : All handling should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Spill Management : In case of a spill, absorb the material with an inert substance like vermiculite and dispose of it as hazardous chemical waste.[1]
-
First Aid : For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated area.[6]
Conclusion
This compound (CAS No. 1244949-72-1) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined reactivity, straightforward synthesis, and versatile scaffold provide chemists with a reliable and powerful platform for the design and creation of novel, high-value molecules. Understanding the technical details presented in this guide allows researchers to fully leverage its synthetic potential in their research endeavors.
References
-
ChemUniverse. This compound [P43618]. [Link]
-
American Custom Chemicals Corporation. tert-butyl N-(2, 6-dichloropyrimidin-4-yl)carbamate, min 97%, 10 grams. [Link]
-
Semantic Scholar. Recent Advances in Pyrimidine-Based Drugs. [Link]
Sources
- 1. This compound | 1244949-72-1 | Benchchem [benchchem.com]
- 2. This compound [P43618] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1244949-72-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - CAS:1244949-72-1 - Sunway Pharm Ltd [3wpharm.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemscene.com [chemscene.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
physicochemical properties of dichloropyrimidine carbamates
An In-depth Technical Guide to the Physicochemical Properties of Dichloropyrimidine Carbamates
Foreword: From the Senior Application Scientist
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold stands as a cornerstone, integral to a vast array of therapeutic agents.[1][2] Among its many derivatives, dichloropyrimidine carbamates have emerged as a particularly compelling class of compounds. Their synthetic tractability, coupled with the nuanced physicochemical properties conferred by the dichloropyrimidine core and the versatile carbamate moiety, makes them a rich field of study for researchers aiming to fine-tune molecular behavior.
This guide is not intended as a mere recitation of facts. Instead, it is structured to provide a deep, mechanistic understanding of why these molecules behave as they do. We will journey from their synthesis, exploring the subtle dance of electrons that dictates reactivity, to a detailed analysis of the core properties—lipophilicity, solubility, and stability—that govern their fate in biological systems. For the practicing scientist, we provide field-proven, step-by-step protocols for the essential experiments that translate theory into actionable data. This document is designed to be a trusted resource for researchers, scientists, and drug development professionals dedicated to harnessing the full potential of this important chemical class.
The Dichloropyrimidine Carbamate Scaffold: Synthesis and Reactivity
The defining characteristic of dichloropyrimidine carbamates is their synthetic accessibility, primarily through the nucleophilic aromatic substitution (SNAr) reaction.[1] This reaction is foundational to understanding the chemistry of these molecules.
The SNAr Reaction: A Tale of Regioselectivity
The synthesis typically involves the reaction of a dichloropyrimidine, such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine, with an N-sodium carbamate or an amine in the presence of a base.[1][3] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the chlorine-bearing carbons highly electrophilic and susceptible to nucleophilic attack.[1]
A critical consideration in the synthesis of unsymmetrical dichloropyrimidines (e.g., 2,4-DCP) is regioselectivity . The reactivity of the halogen positions generally follows the order C4(6) > C2.[1] This preference is because the negative charge of the Meisenheimer intermediate formed during nucleophilic attack is better stabilized by both ring nitrogens when the attack occurs at the C4 or C6 position, as compared to the C2 position.
However, this inherent selectivity can be modulated or even inverted based on several factors:
-
Steric Hindrance: Bulky nucleophiles or substituents near a reactive site can direct the reaction to the less hindered position.
-
Electronic Effects: Strong electron-withdrawing groups on the pyrimidine ring can further enhance the electrophilicity of specific positions.[4]
-
Reaction Conditions: The choice of solvent, base, and the presence of catalysts (e.g., Palladium catalysts for cross-coupling reactions) can profoundly influence the reaction's outcome.[1][5] For instance, while SNAr reactions with many nucleophiles favor the C4 position, certain tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity.[4]
Caption: Regioselectivity in the synthesis of dichloropyrimidine carbamates.
Protocol: General Synthesis of a 4-Substituted-2-chloropyrimidine Carbamate
This protocol describes a typical SNAr reaction. The self-validating nature of this procedure lies in the analytical confirmation steps; successful synthesis is validated by LC-MS and NMR, which confirm the expected molecular weight and structure, including the regiochemical outcome.
Materials:
-
2,4-Dichloropyrimidine
-
Desired amine (R-NH₂)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF.
-
Base and Nucleophile Addition: Add DIPEA (1.5 eq) to the solution, followed by the slow, dropwise addition of the desired amine (1.05 eq). Causality Note: The base is crucial for deprotonating the amine nucleophile (or scavenging the HCl byproduct), increasing its nucleophilicity and driving the reaction forward.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality Note: The aqueous washes remove residual DMF and inorganic salts, purifying the crude product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Confirmation:
-
Purify the crude product using silica gel column chromatography.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
-
Core Physicochemical Properties: A Triad of Influence
The utility of a dichloropyrimidine carbamate in a drug development context is governed by a triad of core physicochemical properties: lipophilicity, solubility, and stability.
Lipophilicity: The Key to Cellular Access
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water or the distribution coefficient (LogD) at a specific pH. The carbamate functionality itself is semi-polar, capable of acting as both a hydrogen bond donor and acceptor, while the dichloropyrimidine core is inherently more lipophilic.[7] This duality allows for extensive tuning of the overall molecular lipophilicity by modifying the substituents on the carbamate.
| Compound Scaffold | R Group | Representative LogP | Significance |
| Dichlorophenyl Carbamate | -CH₃ | 3.32[8] | High lipophilicity, may lead to poor aqueous solubility but good membrane permeability. |
| Pyrimidine Carboxamide | (S)-3-hydroxypyrrolidine | Lowered Lipophilicity[9][10] | Introducing polar groups like hydroxyls reduces lipophilicity, often improving solubility. |
| Steroid Carbamate | Oleoyl Androstene | Highly Lipophilic[11] | Designed for incorporation into lipid-based carriers like lipoproteins. |
Table 1: Influence of Carbamate Substituents on Lipophilicity.
This method provides a rapid and reliable determination of LogD, correlating retention time on a reverse-phase column with known standards. Its trustworthiness comes from the robust calibration curve, which validates the system's performance for each experimental run.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column.
-
Mobile Phase A: Aqueous buffer at pH 7.4.
-
Mobile Phase B: Acetonitrile or Methanol.
-
A set of 5-7 calibration standards with known LogD₇.₄ values.
-
Test compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Calibration:
-
Prepare solutions of the LogD standards in the mobile phase.
-
Inject each standard onto the HPLC system using a gradient elution method (e.g., 5% to 95% B over 10 minutes).
-
Record the retention time (tᵣ) for each standard.
-
Construct a calibration curve by plotting the known LogD₇.₄ values against the measured retention times. A linear regression should yield a high correlation coefficient (R² > 0.98).
-
-
Sample Analysis:
-
Inject the test compound solution using the same HPLC method.
-
Record the retention time (tᵣ) of the test compound.
-
-
Calculation:
-
Interpolate the retention time of the test compound onto the calibration curve to determine its LogD₇.₄. Causality Note: This method is based on the principle that lipophilic compounds have a stronger interaction with the nonpolar stationary phase (C18), resulting in longer retention times.
-
Caption: Workflow for HPLC-based LogD determination.
Aqueous Solubility
Solubility is a gatekeeper property for oral bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed. The solubility of dichloropyrimidine carbamates is a complex interplay between their lipophilicity and the strength of their crystal lattice (related to melting point).[6] The parent 2,4-dichloropyrimidine is only slightly soluble in water.[12][13] While increasing lipophilicity generally decreases aqueous solubility, the introduction of hydrogen bond donors/acceptors or ionizable centers in the carbamate side chain can significantly enhance it.
This high-throughput assay measures the concentration at which a compound begins to precipitate from an aqueous solution when added from a DMSO stock, providing a rapid assessment of its kinetic solubility. The self-validating aspect is the inclusion of high and low solubility controls in each plate to ensure the assay is performing within expected parameters.
Materials:
-
Nephelometer or plate reader capable of turbidity measurements.
-
96-well microplates.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive (low solubility) and negative (high solubility) control compounds.
Procedure:
-
Plate Preparation: Add PBS to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler, perform serial dilutions of the DMSO stock solution directly into the PBS-containing wells. This creates a concentration gradient. Causality Note: The rapid addition of a concentrated organic stock to an aqueous buffer can induce supersaturation, followed by precipitation. This is why it's a measure of 'kinetic' rather than 'thermodynamic' solubility.
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration and precipitate formation.
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
-
Data Analysis:
-
Plot the turbidity reading against the compound concentration.
-
The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to rise significantly above the baseline.
-
Chemical Stability
The carbamate group is generally considered a stable isostere of the amide bond, making it an attractive feature in drug design.[7][14] However, its stability is not absolute and can be influenced by the electronic nature of its substituents and the pH of the environment. The dichloropyrimidine ring, while stable, retains its electrophilic character, making it potentially susceptible to degradation by strong nucleophiles. Assessing stability in relevant physiological and formulation conditions is therefore essential.
This assay evaluates the stability of a compound over time in buffers of varying pH, mimicking conditions in the gut (acidic) and blood (neutral). Trustworthiness is established by analyzing a t=0 sample, which serves as the baseline against which all subsequent time points are compared, ensuring that any observed degradation is a result of incubation and not an analytical artifact.
Materials:
-
HPLC-UV system.
-
Aqueous buffers: pH 2.0 (e.g., HCl), pH 7.4 (e.g., PBS), pH 9.0 (e.g., borate).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Constant temperature incubator (e.g., 37 °C).
Procedure:
-
Sample Preparation:
-
For each pH condition, dilute the test compound stock into the buffer to a final concentration (e.g., 10 µM).
-
Immediately take an aliquot, quench with an equal volume of acetonitrile (to stop the reaction), and label it as the t=0 sample.
-
-
Incubation: Incubate the remaining solutions at 37 °C.
-
Time Points: At specified time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and quench them with acetonitrile.
-
HPLC Analysis:
-
Analyze all samples (including t=0) by reverse-phase HPLC.
-
Quantify the peak area of the parent compound in each sample.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percent remaining versus time for each pH condition to determine the degradation kinetics and half-life (t₁/₂).
-
Analytical Characterization Workflow
A robust analytical workflow is essential for confirming the identity, purity, and properties of any newly synthesized dichloropyrimidine carbamate. The process is multi-step, with each technique providing a unique and complementary piece of information.
Caption: A typical analytical and quality control workflow.
This workflow ensures that only compounds of verified structure and acceptable purity proceed to more resource-intensive physicochemical and biological screening, maintaining the integrity of the drug discovery cascade.
Conclusion
Dichloropyrimidine carbamates represent a potent and highly adaptable scaffold for the modern researcher. Their predictable yet tunable reactivity via the SNAr mechanism provides a straightforward entry into diverse chemical space. A thorough understanding of their core physicochemical properties—lipophilicity, solubility, and stability—is not merely an academic exercise; it is the foundation upon which successful drug candidates are built. By employing the robust analytical methods and experimental protocols detailed in this guide, scientists can effectively characterize these molecules, rationally modulate their properties, and ultimately accelerate the journey from a promising scaffold to a potential therapeutic.
References
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. Retrieved from [Link]
-
Organic Letters. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
-
ACS Publications. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
PubMed. (2010). Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
-
Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Retrieved from [Link]
-
PubMed. (1971). Structure-activity relationships for insecticidal carbamates. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure—activity relationships for insecticidal carbamates. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Retrieved from [Link]
-
ResearchGate. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. Retrieved from [Link]
-
EPA. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
PubMed Central. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]
-
PubMed Central. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). methyl N-(3,4-dichlorophenyl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2019). An analytical strategy for the identification of carbamates, toxic alkaloids, phenobarbital and warfarin in stomach contents from suspected poisoned animals by thin-layer chromatography/ultraviolet detection. Retrieved from [Link]
-
PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
PubMed Central. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
ResearchGate. (n.d.). comparison of partition coefficient (log p) of drugs: computational and experimental data study. Retrieved from [Link]
-
PubMed. (2013). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Retrieved from [Link]
-
PubMed Central. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]
-
PubMed. (1994). Cytotoxic activity of two new lipophilic steroid nitrogen carbamates incorporated into low-density lipoprotein. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic activity of two new lipophilic steroid nitrogen carbamates incorporated into low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]
- 13. srinichem.com [srinichem.com]
- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Versatile Building Block
An In-Depth Technical Guide to the Synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine scaffold is a cornerstone of countless therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in molecular design. Within this class, this compound has emerged as a critical chemical intermediate. Its structure, featuring a versatile dichloropyrimidine core and a strategically placed Boc-protected amine, renders it an invaluable precursor for the synthesis of more complex, biologically active molecules.[1] Notably, derivatives of this compound are instrumental in the development of innovative therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), which represent a paradigm shift in targeted protein degradation.[1]
This guide provides a comprehensive, technically detailed exploration of the synthesis of this compound. Moving beyond a mere recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Synthetic Strategy: A Two-Stage Approach to the Target Molecule
The most reliable and frequently employed synthesis of this compound is a two-stage process. This strategy hinges on the initial synthesis of a key precursor, 4-Amino-2,6-dichloropyrimidine, followed by the protection of its amino group with a tert-butyloxycarbonyl (Boc) group.
The overall synthetic pathway is visualized below:
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of the Precursor, 4-Amino-2,6-dichloropyrimidine
The journey to our target molecule begins with the synthesis of 4-Amino-2,6-dichloropyrimidine. This intermediate is typically prepared via a chlorination reaction, starting from the readily available 4-aminouracil or its tautomer, 4-amino-2,6-dihydroxypyrimidine.[2][3]
Causality and Experimental Rationale
The core of this transformation is the conversion of the hydroxyl groups (or keto groups in the uracil tautomer) on the pyrimidine ring into chlorine atoms. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this type of reaction on heterocyclic systems. The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent unwanted side reactions and drive the reaction to completion, a high-boiling tertiary amine, such as N,N-diethylaniline or N,N-dimethylaniline, is added.[2][4] This base acts as an HCl scavenger. The choice of N,N-diethylaniline is often preferred as it can lead to smoother reactions and better yields compared to N,N-dimethylaniline, potentially due to reduced steric hindrance for side reactions.[4]
Controlling the reaction temperature is critical. While older methods often employed high reflux temperatures, this can lead to the formation of numerous by-products and lower yields.[4] A more controlled heating approach is recommended to optimize the yield of the desired product.
Experimental Protocol: Synthesis of 4-Amino-2,6-dichloropyrimidine
Materials and Equipment:
-
4-aminouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline
-
Crushed ice / Ice-water
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle
-
Standard laboratory glassware and filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Add 4-aminouracil to the flask.
-
Reagent Addition: Carefully and sequentially add an excess of phosphorus oxychloride (POCl₃) and N,N-diethylaniline to the flask.[2]
-
Reaction Conditions: Heat the mixture to reflux with constant stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction typically requires several hours.[2]
-
Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate, large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the acidic mixture until the pH is neutral or slightly basic.
-
Isolation of Crude Product: The product will precipitate out of the solution. Collect the solid precipitate by filtration using a Büchner funnel. Wash the solid residue with cold water.[2]
-
Drying: Dry the crude product thoroughly.
-
Purification: The crude material can be purified by extraction with boiling ethyl acetate, followed by evaporation of the solvent to yield the purified 4-Amino-2,6-dichloropyrimidine.[4]
Stage 2: Boc Protection of 4-Amino-2,6-dichloropyrimidine
With the precursor in hand, the final step is the installation of the tert-butyloxycarbonyl (Boc) protecting group onto the exocyclic amino group. This is a crucial step that modulates the reactivity of the amine, allowing for selective functionalization at other positions on the pyrimidine ring in subsequent synthetic steps.
Causality and Experimental Rationale
The Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[5][6] The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate.[1] The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Boc reagent.
Caption: Mechanism of Boc protection of an amine.
A base, such as triethylamine or sodium carbonate, is required to neutralize the acidic byproduct generated during the reaction (e.g., HCl if using tert-butyl chloroformate).[1] The choice of an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard for this transformation, as it effectively dissolves the reactants without interfering with the reaction.[1]
Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
4-Amino-2,6-dichloropyrimidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-Amino-2,6-dichloropyrimidine in an appropriate solvent (DCM or THF).
-
Base Addition: Add a suitable base, such as triethylamine or sodium carbonate, to the solution.
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours.[1] Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture can be washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified via column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure this compound.[1] Alternatively, recrystallization can be employed for purification.[1]
Quantitative Data Summary
The following table summarizes key parameters for the described synthetic pathway. Yields are representative and may vary based on reaction scale and optimization.
| Parameter | Stage 1: Precursor Synthesis | Stage 2: Boc Protection |
| Starting Material | 4-Aminouracil | 4-Amino-2,6-dichloropyrimidine |
| Key Reagents | POCl₃, N,N-diethylaniline | Boc₂O, Triethylamine |
| Solvent | N/A (POCl₃ often serves as solvent) | Dichloromethane (DCM) or Tetrahydrofuran (THF)[1] |
| Temperature | Reflux | 0°C to Room Temperature[1] |
| Reaction Time | Several hours (TLC monitored) | 4–12 hours[1] |
| Reported Yield | Can be challenging; yields around 27% have been reported for this specific transformation, though optimization can improve this.[4] | Generally high, but dependent on purification efficiency. |
| Purification | Extraction with hot ethyl acetate[4] | Silica Gel Column Chromatography or Recrystallization[1] |
Conclusion and Outlook
The synthesis of this compound via the two-stage process outlined in this guide is a robust and reproducible method for accessing this vital chemical building block. A thorough understanding of the underlying reaction mechanisms and the rationale for specific reagents and conditions is paramount for achieving high yields and purity. The protocols described herein are designed to be self-validating, with clear checkpoints for reaction monitoring and purification. As a key intermediate in the synthesis of high-value compounds for pharmaceutical and agrochemical research, the mastery of this synthesis provides a significant advantage to any chemical development program.[7]
References
- tert-Butyl (2,6-dichloropyrimidin-4-yl)
- Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine
- Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine - Benchchem. (URL: )
- What is the synthesis method for 4-Amino-2,6-dichloropyrimidine? - FAQ - Guidechem. (URL: )
- 4-Amino-2,6-dichloropyrimidine - Chem-Impex. (URL: )
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
-
Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])
Sources
- 1. This compound | 1244949-72-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] Among the diverse array of pyrimidine-based building blocks, tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate has emerged as a particularly valuable intermediate. Its strategic combination of a stable protecting group and two reactive chlorine atoms at key positions on the pyrimidine ring makes it a versatile precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, reactivity, and its critical role in the development of targeted therapies, most notably in the synthesis of the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib.
Structural Formula and Physicochemical Properties
This compound is a dichloropyrimidine derivative where the amino group at the 4-position is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial as it modulates the reactivity of the pyrimidine ring and allows for controlled, sequential reactions.
IUPAC Name: tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate CAS Number: 1244949-72-1 Molecular Formula: C₉H₁₁Cl₂N₃O₂ Molecular Weight: 264.11 g/mol
The structural formula is depicted below:
Caption: 2D Structural representation of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | PubChem |
| Molecular Weight | 264.11 g/mol | PubChem |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | Vendor Data |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl | PubChem |
| InChIKey | ORNKYVWJTKTHRG-UHFFFAOYSA-N | PubChem |
Synthesis of this compound
The synthesis of this key intermediate can be achieved through a few synthetic routes. The most common and practical approach involves the protection of the amino group of 2,6-dichloropyrimidin-4-amine.
Experimental Protocol: Boc Protection of 2,6-dichloropyrimidin-4-amine
This procedure involves the reaction of 2,6-dichloropyrimidin-4-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,6-dichloropyrimidin-4-amine (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a suitable base, for example, triethylamine (1.5 eq).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization
The structural integrity of this compound is confirmed through various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): A typical ¹H NMR spectrum in CDCl₃ would show a singlet for the nine protons of the tert-butyl group at approximately δ 1.5 ppm. The proton on the pyrimidine ring would appear as a singlet further downfield, and the N-H proton of the carbamate would be observed as a broad singlet. For a closely related compound, the pyrimidine proton signal was observed at δ 8.22 ppm, indicating the electron-withdrawing nature of the substituents.[2]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show characteristic signals for the tert-butyl group (a quaternary carbon and the methyl carbons), the carbonyl carbon of the carbamate, and the carbons of the pyrimidine ring. The carbons attached to the chlorine atoms would exhibit signals at a characteristic chemical shift.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound, typically showing the [M+H]⁺ ion.
Reactivity and Strategic Application in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, which allows for selective functionalization.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In 2,6-disubstituted pyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. This is attributed to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4/C6 positions, which are para and ortho to the ring nitrogens, respectively.[3]
The presence of the Boc-protected amino group at the C4 position in our target molecule deactivates this position towards further nucleophilic attack through electron donation, thereby directing substitution to the C2 and C6 positions. The two chlorine atoms at the C2 and C6 positions are electronically distinct, and their reactivity can be modulated by the choice of nucleophile, solvent, and reaction conditions, often allowing for selective mono-substitution.
Application in the Synthesis of Lorlatinib (PF-06463922)
A prime example of the strategic importance of this compound is its use as a key starting material in the synthesis of Lorlatinib (PF-06463922) . Lorlatinib is a potent, third-generation, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases, used in the treatment of certain types of non-small cell lung cancer.[2][4]
The synthesis of Lorlatinib leverages the reactivity of this compound to introduce a key side chain via a nucleophilic aromatic substitution reaction. The Boc protecting group is subsequently removed under acidic conditions to reveal the free amino group, which is then further functionalized to complete the synthesis of the drug molecule.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the strategic placement of a stable protecting group and two reactive chlorine atoms make it an ideal starting material for the construction of complex molecular architectures. The pivotal role of this compound in the synthesis of the important anti-cancer drug Lorlatinib underscores its significance for researchers and scientists in the field of drug development. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in the discovery of novel therapeutic agents.
References
-
Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,11,12,13,14,15-hexahydro-2H,8H-4,8-methenopyrazolo[4,3-h][5][6][7]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744.
-
PubChem. tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate. [Link]
-
NIH. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
-
Semantic Scholar. Recent Advances in Pyrimidine-Based Drugs. [Link]
Sources
- 1. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 2. medkoo.com [medkoo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Dichloropyrimidine Derivatives: A Technical Guide for Researchers
Introduction: The Versatility of the Dichloropyrimidine Scaffold in Drug Discovery
The dichloropyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational building block for a diverse array of therapeutic agents.[1] Its prevalence is particularly notable in the development of targeted therapies for oncology, where it is a key component of numerous kinase inhibitors.[2][3] The strategic placement of reactive chlorine atoms on the pyrimidine ring allows for versatile and specific chemical modifications, enabling the synthesis of compounds with high affinity and selectivity for their biological targets.[1] This guide provides an in-depth exploration of the primary mechanisms of action for dichloropyrimidine derivatives, with a focus on their role as kinase inhibitors and their potential as topoisomerase II inhibitors and DNA intercalating agents. We will delve into the molecular interactions that drive their therapeutic effects and detail the experimental protocols used to elucidate these mechanisms.
Part 1: Kinase Inhibition - The Predominant Mechanism of Action
Dichloropyrimidine derivatives have emerged as a cornerstone in the design of kinase inhibitors, which function by blocking the activity of protein kinases—enzymes that play a critical role in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime therapeutic target.[4] Dichloropyrimidine-based inhibitors primarily act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[4] This interference with signal transduction can halt cell proliferation and induce apoptosis in cancer cells.
Covalent Irreversible Inhibition: A Powerful Strategy
A significant number of dichloropyrimidine-derived kinase inhibitors employ a covalent irreversible binding mechanism. This strategy involves the formation of a stable covalent bond between the inhibitor and a specific amino acid residue within the kinase's active site, most commonly a cysteine.[5] This leads to prolonged and efficient inhibition of the target kinase.
A notable example is the class of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Osimertinib (AZD9291) .[2][5] In these molecules, the pyrimidine core serves to orient an acrylamide "warhead" which then forms a covalent bond with Cysteine-797 in the ATP-binding site of EGFR.[3][5] This irreversible binding is particularly effective in overcoming resistance mutations, such as the T790M mutation, that can develop in response to first-generation EGFR inhibitors.[2] Similarly, Afatinib , another EGFR inhibitor, utilizes a quinazoline scaffold but also functions as a covalent inhibitor, highlighting the effectiveness of this mechanism.[4]
In some instances, the dichloropyrimidine moiety itself can act as the electrophilic warhead. Research on Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) inhibitors has revealed a series of covalent inhibitors where a 2,5-dichloropyrimidine undergoes a nucleophilic aromatic substitution (SNAr) reaction with a cysteine residue (Cys440) in the kinase's C-terminal kinase domain.[5]
Signaling Pathway: EGFR Inhibition by a Covalent Pyrimidine Derivative
Sources
- 1. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Next-Generation Covalent Irreversible Kinase Inhibitors in NSCLC: Focus on Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Substituted Pyrimidine Carbamates: A Technical Guide for Drug Discovery Professionals
Foreword
The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in medicinal chemistry. Its versatile structure allows for a multitude of substitutions, leading to a vast chemical space with diverse pharmacological activities. Among these, the introduction of a carbamate moiety has given rise to a promising class of compounds: substituted pyrimidine carbamates. These molecules have demonstrated significant potential across various therapeutic areas, from oncology to neurodegenerative diseases and agriculture. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthesis, mechanisms of action, therapeutic applications, and structure-activity relationships of this important class of compounds. By synthesizing current knowledge and providing practical insights, this guide aims to empower researchers to unlock the full therapeutic potential of substituted pyrimidine carbamates.
The Pyrimidine Carbamate Scaffold: An Overview of its Significance
The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This core structure is integral to life, forming the basis of the nucleobases uracil, thymine, and cytosine. The inherent biological relevance of the pyrimidine nucleus has made it a "privileged scaffold" in drug design, with numerous derivatives approved for clinical use.
The carbamate functional group (-NHC(=O)O-), an ester of carbamic acid, is another key player in medicinal chemistry. It is recognized for its ability to act as a transition-state mimetic and a bioisostere for amide bonds, often improving metabolic stability and cell permeability. The combination of the pyrimidine core with a carbamate moiety creates a unique chemical entity with a wide range of potential biological activities. Substituted pyrimidine carbamates have been investigated for their anticancer, antifungal, and neuroprotective properties, among others.
Synthetic Strategies for Substituted Pyrimidine Carbamates
The synthesis of substituted pyrimidine carbamates can be broadly approached in two ways: by constructing the pyrimidine ring with a pre-existing carbamate functionality or by introducing the carbamate group onto a pre-formed pyrimidine scaffold. The latter is more common and offers greater flexibility in derivatization.
A general and versatile method for the synthesis of pyrimidine carbamates involves the reaction of an amino-pyrimidine with a chloroformate derivative in the presence of a base. This straightforward approach allows for the introduction of a wide variety of substituents on the carbamate nitrogen and the pyrimidine ring.
For instance, the synthesis of pyrimidine and pyridine carbamate derivatives has been achieved by reacting the corresponding amino-pyrimidines with phenyl chloroformate or benzyl chloroformate in the presence of triethylamine (TEA) in chloroform at room temperature.
Another strategy involves the use of isocyanates. A series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates were synthesized using substituted phenyl isocyanates as a key starting material.
Multicomponent reactions have also been employed for the efficient synthesis of highly substituted pyrimidines, which can then be further functionalized to include a carbamate group. These one-pot reactions offer advantages in terms of atom economy and reduced synthetic steps.
The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Careful consideration of reaction conditions, such as solvent, temperature, and catalyst, is crucial for achieving high yields and purity.
Experimental Protocol: General Synthesis of a Phenyl Carbamate Substituted Pyrimidine
This protocol outlines a general procedure for the synthesis of a phenyl carbamate substituted pyrimidine from an amino-pyrimidine precursor.
Materials:
-
Substituted amino-pyrimidine
-
Phenyl chloroformate
-
Triethylamine (TEA)
-
Anhydrous Chloroform (CHCl3)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the substituted amino-pyrimidine (1 equivalent) in anhydrous chloroform.
-
Base Addition: Add triethylamine (1 equivalent) to the solution and stir at room temperature.
-
Chloroformate Addition: Slowly add phenyl chloroformate (1 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of substituted pyrimidine carbamates.
Mechanism of Action: Diverse Biological Targets
Substituted pyrimidine carbamates exert their biological effects by interacting with a variety of molecular targets. Their mechanisms of action are often dependent on the specific substitution pattern of both the pyrimidine ring and the carbamate moiety.
Enzyme Inhibition
A primary mechanism of action for many pyrimidine carbamates is the inhibition of enzymes crucial for cellular processes.
-
Cholinesterase Inhibition: Certain pyrimidine carbamates have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, a therapeutic strategy for Alzheimer's disease. The carbamate moiety in these inhibitors is crucial for their activity, as it carbamylates a serine residue in the active site of the cholinesterase, leading to a reversible inhibition.
-
Kinase Inhibition: The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. Many pyrazolo[3,4-d]pyrimidine derivatives, for example, act as ATP-competitive inhibitors of various kinases involved in cancer cell proliferation and survival. While not all of these are carbamates, the potential to incorporate a carbamate group to modulate solubility, cell permeability, and target engagement is an active area of research.
-
Aspartate Carbamoyltransferase Inhibition: Aspartate carbamoyltransferase (ATCase) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme can deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This makes ATCase an attractive target for anticancer and antimicrobial therapies. Pyrimidine carbamates, by virtue of their structural similarity to the natural substrates, could potentially act as inhibitors of this enzyme.
Signaling Pathway: Inhibition of Pyrimidine Biosynthesis
Caption: Inhibition of pyrimidine biosynthesis by targeting ATCase.
Prodrug Approach
Some pyrimidine carbamates are designed as prodrugs, which are inactive compounds that are metabolized in the body to release an active cytotoxic agent. A prominent example is Capecitabine , an oral fluoropyrimidine carbamate. Capecitabine is converted to 5-fluorouracil (5-FU), a potent anticancer drug, through a series of enzymatic steps that occur preferentially in tumor tissue. This tumor-selective activation minimizes systemic toxicity and enhances the therapeutic index of 5-FU.
Therapeutic Applications: A Broad Spectrum of Activity
The diverse mechanisms of action of substituted pyrimidine carbamates have led to their investigation in a wide range of therapeutic areas.
Table 1: Therapeutic Applications of Substituted Pyrimidine Carbamates
| Therapeutic Area | Specific Target/Application | Example(s) | Reference(s) |
| Oncology | Anticancer prodrug | Capecitabine (for colorectal and breast cancer) | |
| Kinase inhibition | Dorsomorphin derivatives (antiproliferative) | ||
| Neurodegenerative Diseases | Cholinesterase inhibition | Pyrimidine and pyridine carbamate derivatives for Alzheimer's disease | |
| Infectious Diseases | Antifungal | Pyrimidine carboxamides with carbamate moiety | |
| Agriculture | Insecticide | Pirimicarb |
Oncology
The most significant clinical application of a pyrimidine carbamate to date is in oncology. Capecitabine is widely used in the treatment of metastatic breast and colorectal cancers. Its success has spurred further research into other pyrimidine-based anticancer agents. The antiproliferative activity of dorsomorphin derivatives, which include a carbamate-containing compound, highlights the potential of this scaffold in developing novel cancer therapeutics.
Neurodegenerative Diseases
The development of cholinesterase inhibitors is a key strategy in the symptomatic treatment of Alzheimer's disease. Substituted pyrimidine carbamates have emerged as promising candidates in this area due to their ability to reversibly inhibit AChE and BChE. Further optimization of these compounds could lead to new therapies with improved efficacy and side-effect profiles.
Agriculture
In the agricultural sector, the carbamate insecticide pirimicarb is used to control aphids on a variety of crops. Like its counterparts in medicine, pirimicarb acts by inhibiting acetylcholinesterase in insects, leading to paralysis and death.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective substituted pyrimidine carbamates.
Studies on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D have provided valuable SAR insights. Although these are not strictly carbamates, the principles of substitution on the pyrimidine ring are relevant. For example, the nature and position of substituents on the pyrimidine ring can significantly influence biological activity.
In the case of cholinesterase inhibitors, the linker between the pyrimidine core and the carbamate moiety, as well as the substituents on the carbamate nitrogen, play a critical role in determining the inhibitory potency and selectivity for AChE versus BChE.
For antifungal pyrimidine carboxamides bearing a carbamate moiety, the substitution pattern on the phenyl ring of the carbamate was found to be important for activity. For instance, compounds with a trifluoromethyl group on the phenyl ring showed enhanced fungicidal activity.
Systematic modification of the substituents at various positions of the pyrimidine ring and the carbamate group, coupled with robust biological evaluation, is essential for elucidating detailed SAR and for the development of next-generation pyrimidine carbamate therapeutics.
Future Directions and Conclusion
Substituted pyrimidine carbamates represent a versatile and promising class of compounds with a broad spectrum of biological activities. The clinical success of capecitabine has firmly established the therapeutic potential of this scaffold in oncology. Ongoing research continues to uncover new applications in areas such as neurodegenerative diseases and infectious
An In-depth Technical Guide to tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate, a key intermediate in medicinal chemistry and drug discovery. Intended for researchers, scientists, and drug development professionals, this document details the compound's fundamental properties, outlines a robust synthetic protocol, and explores its critical role as a versatile building block in the creation of complex molecular architectures.
Introduction: Strategic Importance in Synthesis
This compound is a dichloropyrimidine derivative distinguished by two key structural features: a Boc-protected amine and a highly reactive dichloropyrimidine ring.[1] This combination makes it an exceptionally valuable precursor for developing novel therapeutic agents. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including anti-infectives, anticancer agents, and treatments for neurological disorders.[2]
The strategic placement of the two chlorine atoms at the 2- and 6-positions allows for selective, sequential nucleophilic aromatic substitution (SNAr) reactions.[1][3] This differential reactivity is the cornerstone of its utility, enabling chemists to introduce diverse functionalities in a controlled manner to build extensive compound libraries for biological screening.[1] Furthermore, the tert-butoxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under acidic conditions to reveal the primary amine for subsequent elaboration.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | PubChem |
| Molecular Weight | 278.11 g/mol | PubChem |
| CAS Number | 1244949-72-1 | Sunway Pharm Ltd[4] |
| Appearance | White to off-white solid | (Typical) |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl | PubChem |
| InChI Key | YHQRMHDXQQXJQI-UHFFFAOYSA-N | PubChem |
The structure of the molecule is visualized below, highlighting the key functional groups that dictate its chemical behavior.
Caption: Chemical structure of the title compound.
Synthesis and Mechanism
The synthesis of this compound is typically achieved via the reaction of 4-amino-2,6-dichloropyrimidine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for the protection of an amino group.
Causality of Experimental Design:
-
Base (e.g., Triethylamine, DMAP): The reaction requires a non-nucleophilic base to deprotonate the amino group of the starting material. This increases the nucleophilicity of the amine, facilitating its attack on the electrophilic carbonyl carbon of Boc₂O. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.
-
Solvent (e.g., THF, Dichloromethane): An aprotic solvent is chosen to dissolve the reactants without interfering with the reaction mechanism. Tetrahydrofuran (THF) or dichloromethane (DCM) are common choices.
-
Temperature: The reaction is typically run at room temperature, as it proceeds efficiently without requiring significant energy input.
Caption: Synthetic workflow for Boc-protection.
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
-
Preparation: To a solution of 4-amino-2,6-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) is added triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).
-
Reaction: The mixture is stirred at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Di-tert-butyl dicarbonate (1.2 eq), dissolved in a minimal amount of THF, is added dropwise over 15 minutes.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Validation: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this carbamate intermediate lies in its application as a versatile building block for synthesizing more complex molecules with potential therapeutic value.[1] The carbamate functional group itself is a common structural motif in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding with biological targets.[6]
Key Applications:
-
Precursor for Kinase Inhibitors: The dichloropyrimidine scaffold is a well-established core for various kinase inhibitors used in oncology. The two chlorine atoms can be sequentially displaced by different nucleophiles to build molecules that fit into the ATP-binding pocket of target kinases.
-
Synthesis of PROTACs: In the rapidly evolving field of targeted protein degradation, this compound serves as a valuable precursor.[1] Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The dichloropyrimidine moiety can be functionalized to serve as a ligand for the protein of interest.[1]
-
Scaffold for Compound Libraries: The predictable reactivity of the C-Cl bonds allows for the systematic and efficient creation of diverse libraries of compounds.[1] This is essential in the early stages of drug discovery for screening against a wide array of biological targets to identify novel hits.
Conclusion
This compound is more than just a chemical compound with a defined molecular weight; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile reactivity make it an indispensable intermediate. The ability to perform selective, sequential substitutions on the pyrimidine ring provides a reliable and powerful method for constructing complex molecular architectures, paving the way for the discovery of next-generation therapeutics in oncology, immunology, and beyond.
References
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Sunway Pharm Ltd. This compound - CAS:1244949-72-1. Available from: [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
-
Deng, F., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available from: [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Available from: [Link]
-
Kaur, R., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Drug Metabolism, 22(9), 705-726. Available from: [Link]
Sources
- 1. This compound | 1244949-72-1 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CAS:1244949-72-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. rsc.org [rsc.org]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling procedures for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate (CAS No. 1244949-72-1). As a pivotal building block in modern medicinal chemistry, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), its safe management in a research and development setting is of paramount importance.[1] This document outlines the compound's hazard profile, requisite personal protective equipment (PPE), standard operating procedures for handling, and emergency response protocols, designed for researchers, chemists, and drug development professionals.
Core Hazard Identification and Risk Assessment
While a comprehensive, officially registered safety data sheet (SDS) for this compound is not consistently available across all suppliers, a robust risk assessment can be formulated by analyzing its structural components and data from analogous compounds. The primary structural feature dictating its reactivity and potential hazard is the 2,6-dichloropyrimidine core.
The parent compound, 4,6-Dichloropyrimidine, is classified as a corrosive material that causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin.[2][3] A closely related precursor, 2-Amino-4,6-dichloropyrimidine, is known to cause significant skin and eye irritation.[4] Furthermore, at least one supplier of the target compound assigns it the GHS07 pictogram for "Warning" with the hazard statement H302: "Harmful if swallowed".[5]
Causality of Hazards:
-
Dichloropyrimidine Ring: The two chlorine atoms are electron-withdrawing, making the pyrimidine ring susceptible to nucleophilic attack. This inherent reactivity is the basis for its utility in synthesis but also contributes to its potential to irritate or damage biological tissues upon contact.[1]
-
Carbamate Group: The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be hydrolyzed under acidic or basic conditions, which is a key consideration for storage and compatibility.[1]
-
Physical Form: As a solid, the primary exposure risks are through inhalation of dust and direct contact with skin or eyes.
Based on this analysis, a conservative and safe approach mandates treating this compound as, at minimum, a skin and eye irritant, harmful if ingested, and a potential respiratory irritant.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Primary Exposure Routes |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[5] | Ingestion |
| Skin Corrosion/Irritation (Assumed) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation (Assumed) | Skin Contact |
| Eye Damage/Irritation (Assumed) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation (Assumed) | Eye Contact |
| STOT - Single Exposure (Assumed) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation (Assumed) | Inhalation |
Chemical Properties and Storage
Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety.
| Property | Value | Source |
| CAS Number | 1244949-72-1 | [1][5] |
| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | [5] |
| Molecular Weight | 264.11 g/mol | [5][6] |
| Recommended Storage | 2–8°C, sealed in a dry environment under inert gas (e.g., Nitrogen)[1] | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[1][2] | [1][2] |
| Stability | Stable under recommended storage conditions. Avoid moisture.[1][2] | [1][2] |
Rationale for Storage Conditions: The recommended low temperature (2-8°C) and inert atmosphere mitigate the risk of degradation. The carbamate linkage is susceptible to hydrolysis, a reaction that can be catalyzed by exposure to moisture and acidic or basic contaminants.[1] Storing it in a tightly sealed container in a refrigerator or cold room is a standard best practice.
Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, prioritizing engineering controls and supplementing them with appropriate PPE. This hierarchy ensures minimal risk to laboratory personnel.
1. Engineering Controls:
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[7]
2. Administrative Controls:
-
Standard Operating Procedures (SOPs): All personnel must be trained on this guide and specific SOPs for experiments involving this compound.
-
Restricted Access: The areas where this chemical is handled and stored should be clearly marked and access should be limited to authorized personnel.
3. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications are mandatory.[8] A face shield should be worn in addition to goggles if there is a significant splash hazard.
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended for incidental contact.[1] Always inspect gloves for tears or punctures before use.[9] For prolonged handling or immersion, consult glove manufacturer data for breakthrough times. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[9][10]
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug to prevent accidental contact with the skin.
-
-
Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is not typically required. In the event of a ventilation failure or a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99) should be used by trained emergency response personnel.[9][10]
Standard Operating Procedure: Weighing and Solution Preparation
This protocol outlines a self-validating workflow designed to minimize exposure during a common laboratory task.
Methodology:
-
Preparation:
-
Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Gather all necessary materials: the chemical container, spatula, weigh boat or paper, and the destination flask containing a magnetic stir bar.
-
-
Weighing:
-
Perform all weighing operations inside the fume hood to contain any dust.
-
Use a spatula to carefully transfer the solid from its storage container to the weigh boat on the analytical balance. Minimize the height from which the powder is dropped to prevent it from becoming airborne.
-
Close the primary container immediately after transferring the required amount.
-
-
Dissolution:
-
Transfer the solvent to the receiving flask first.
-
Carefully add the weighed solid to the solvent in the flask. This prevents splashing of the solvent and reduces the risk of dust generation that can occur when adding solvent to a dry powder.
-
Securely cap the flask and begin stirring.
-
-
Cleanup:
-
Wipe the spatula and any surfaces with a solvent-dampened towel (e.g., ethanol or isopropanol) to decontaminate them.
-
Dispose of the used weigh boat, contaminated wipes, and gloves in a designated solid hazardous waste container.[9][10]
-
Wash hands thoroughly with soap and water after the procedure is complete.[9]
-
Emergency Procedures
Immediate and correct response to an emergency is critical.
1. Accidental Spills:
-
Action: Evacuate the immediate area and alert nearby personnel.
-
Procedure:
-
Ensure proper PPE is worn before cleanup (respirator may be necessary for large spills).[9]
-
Prevent the powder from spreading by covering it with an inert absorbent material like vermiculite or sand.[1]
-
Do not use water, as it may create a hazardous slurry.
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[8][9]
-
Decontaminate the spill area with a suitable solvent and wipes, disposing of all cleanup materials as hazardous waste.
-
-
Environmental Note: Do not allow the chemical or cleanup materials to enter drains or waterways.[9]
2. First Aid Measures:
-
General Advice: Move the affected person to a safe area. If symptoms persist, seek immediate medical attention and show the medical personnel this guide or the chemical's label.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[8][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[8][9] If irritation develops or persists, seek medical attention.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[2][7] If the person is conscious, rinse their mouth thoroughly with water and have them drink several glasses of water.[8][9] Seek immediate medical attention.[8]
3. Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[8][9]
-
Specific Hazards: Thermal decomposition during a fire can lead to the release of highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[2][8][9]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[8][9]
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste. This includes unused product, empty containers, and all materials used for cleanup.[4]
-
Procedure: Collect waste in designated, clearly labeled, and sealed containers.
-
Compliance: Disposal must be conducted through a licensed professional waste disposal service in strict accordance with all local, state, and federal environmental regulations. Do not dispose of down the drain or in general trash.[10]
References
-
Capot Chemical. (2026). MSDS of tert-butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate. [Link]
-
PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]
-
Capot Chemical. (2026). MSDS of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]
-
DC Fine Chemicals. (2024). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. [Link]
Sources
- 1. This compound | 1244949-72-1 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound - CAS:1244949-72-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
- 10. capotchem.com [capotchem.com]
Methodological & Application
using tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate in PROTAC synthesis
Application Note & Protocols
Leveraging tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate as a Versatile Synthetic Hub for PROTAC Development
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] Unlike traditional inhibitors that require continuous occupancy of an active site, PROTACs act catalytically, offering the potential for improved potency and the ability to target proteins previously considered "undruggable".[1][3] However, the synthesis of these complex, heterobifunctional molecules presents significant challenges, demanding robust and flexible chemical strategies.[4] This guide details the strategic application of This compound , a highly versatile building block, in the modular synthesis of PROTACs. We provide an in-depth analysis of its reactivity, detailed step-by-step protocols for its incorporation, and expert guidance on characterization and troubleshooting, aimed at researchers, chemists, and professionals in the field of drug discovery.
The PROTAC Mechanism: A Paradigm Shift in Targeted Therapy
A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] By simultaneously engaging both the target protein and an E3 ligase, the PROTAC induces the formation of a ternary complex.[6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then carries out the degradation of the target protein.[7]
Caption: The PROTAC mechanism of action.
The Synthetic Utility of this compound
The title compound is a dichloropyrimidine derivative that serves as an exceptional intermediate in PROTAC synthesis due to its distinct structural and reactive properties.[8]
-
Structure: It features a pyrimidine core with two reactive chlorine atoms at the C2 and C6 positions and a Boc-protected amine at the C4 position.
-
Reactivity: The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[8][9] Crucially, the electronic properties of the pyrimidine ring often result in differential reactivity between the C2 and C4/C6 positions, allowing for sequential and controlled substitutions.[10]
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the C4-amine. It is stable to the basic or nucleophilic conditions required for substituting the chlorides but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to unveil the amine for subsequent conjugation.[8][11]
This combination of features makes it an ideal "hub" for assembling the three components of a PROTAC, enabling a divergent synthetic approach where different linkers and warheads can be readily attached to a common core.
General Synthetic Workflow
The use of this compound allows for a logical, stepwise assembly of the PROTAC molecule. The general strategy involves two sequential SNAr reactions followed by deprotection and final coupling.
Caption: Modular PROTAC synthesis workflow.
Detailed Experimental Protocol: Synthesis of a Model PROTAC
This protocol describes a representative synthesis where the dichloropyrimidine core is sequentially coupled to a generic amine-terminated PEG linker and an amine-containing warhead for a hypothetical POI. The resulting intermediate is then deprotected and coupled to a VHL E3 ligase ligand.
Materials and Reagents:
-
This compound
-
Amine-PEG2-amine
-
Generic amine-containing POI ligand (e.g., aniline derivative)
-
VHL ligand with a carboxylic acid handle (e.g., VH032-acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Step 1: Monosubstitution with Amino-Linker
Causality: The first SNAr reaction attaches the linker to the pyrimidine core. Using an excess of the diamine linker and controlled temperature minimizes the formation of the symmetrically disubstituted byproduct.
-
Setup: To a solution of this compound (1.0 eq) in DMF, add DIPEA (2.5 eq).
-
Addition: Add a solution of Amine-PEG2-amine (3.0 eq) in DMF dropwise at room temperature. The large excess of the diamine favors monosubstitution.
-
Reaction: Stir the mixture at 50 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the monosubstituted intermediate.
Step 2: Second Substitution with POI Ligand
Causality: The second SNAr reaction attaches the POI-binding warhead. This step typically requires more forcing conditions (higher temperature) due to the decreased reactivity of the pyrimidine ring after the first substitution.
-
Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) and the generic amine-containing POI ligand (1.2 eq) in DMF.
-
Addition: Add DIPEA (3.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 18-24 hours. Monitor progress by LC-MS.
-
Workup & Purification: Perform an aqueous workup as described in Step 1. Purify the crude material via column chromatography to yield the fully substituted, Boc-protected PROTAC precursor.
Step 3: Boc Group Deprotection
Causality: The acid-labile Boc group is removed to expose the C4-amine, which will serve as the attachment point for the E3 ligase ligand.
-
Setup: Dissolve the product from Step 2 in DCM (approx. 0.1 M solution).
-
Deprotection: Add TFA (10-20 eq, typically 20% v/v) and stir the mixture at room temperature for 1-2 hours. Monitor deprotection by LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene several times to remove excess TFA. The resulting amine salt is often used directly in the next step without further purification.
Step 4: Final Amide Coupling to E3 Ligase Ligand
Causality: A standard peptide coupling reaction forms a stable amide bond, completing the synthesis of the final PROTAC molecule. HATU is an efficient coupling reagent that minimizes side reactions.
-
Setup: To a solution of the VHL ligand-acid (1.1 eq) in DMF, add HATU (1.1 eq) and DIPEA (4.0 eq). Stir for 10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of the deprotected amine from Step 3 (1.0 eq) in DMF.
-
Reaction: Stir at room temperature for 4-6 hours. Monitor the formation of the final product by LC-MS.
-
Workup & Purification: Perform an aqueous workup as described in Step 1. Purify the final PROTAC using preparative reverse-phase HPLC to achieve high purity.
Characterization and Data Analysis
Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized PROTAC.[12]
| Analysis Technique | Purpose | Expected Outcome for Model PROTAC |
| LC-MS | Monitor reaction progress; confirm product mass. | A peak corresponding to the calculated molecular weight of the product at each step. |
| HRMS (ESI-TOF) | Confirm exact mass and elemental composition.[12] | Observed mass within 5 ppm of the calculated exact mass. |
| ¹H and ¹³C NMR | Elucidate the chemical structure and confirm connectivity. | Characteristic shifts for pyrimidine, linker, POI ligand, and E3 ligand protons/carbons. |
| RP-HPLC | Determine the final purity of the compound. | Purity ≥95% for biological assays. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in SNAr Steps | - Insufficient reactivity. - Steric hindrance. - Side reactions. | - Increase reaction temperature and/or time. - Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃). - Switch to a more polar solvent (e.g., DMSO).[13] |
| Formation of Disubstituted Byproduct in Step 1 | - Reaction temperature too high. - Insufficient excess of diamine linker. | - Lower the reaction temperature. - Increase the excess of the diamine linker (e.g., to 5-10 eq). |
| Incomplete Boc Deprotection | - Insufficient acid or reaction time. - Acid degradation. | - Increase the concentration of TFA or extend the reaction time. - Ensure anhydrous conditions. |
| Poor Solubility of Final PROTAC | - High molecular weight and lipophilicity are common for PROTACs.[4] | - Use co-solvents (e.g., DMSO, DMA) for purification and formulation. - If solubility remains an issue for assays, re-design may be needed (e.g., using more hydrophilic PEG linkers).[14] |
Conclusion
The strategic use of This compound provides a robust and highly adaptable platform for the synthesis of complex PROTAC molecules. Its predictable reactivity and the orthogonal nature of its protecting group enable a modular approach, facilitating the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. By following the detailed protocols and troubleshooting advice presented in this guide, researchers can efficiently navigate the synthetic challenges associated with this exciting therapeutic modality and accelerate the development of novel protein degraders.
References
- Application Notes and Protocols for the Analytical Characterization of PROTACs Containing a PEG-Based Linker - Benchchem. (URL: )
- tert-Butyl (2,6-dichloropyrimidin-4-yl)
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
-
Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed. (URL: [Link])
- Targeted Protein Degradation in Lung Cancer: The Emerging Role of PROTAC Technology and E3 Ligases - United Arab Emirates - Ministry of Health and Prevention. (URL: )
-
PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society. (URL: [Link])
-
(PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - ResearchGate. (URL: [Link])
-
Application of PROTACs in target identification and validation - ScienceOpen. (URL: [Link])
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (URL: [Link])
- Novel PROTAC compound and application thereof in anti-cancer drugs - Google P
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. (URL: )
-
Recent Advances in Pyrimidine-Based Drugs - MDPI. (URL: [Link])
- PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs - Benchchem. (URL: )
-
Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed. (URL: [Link])
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (URL: [Link])
-
Expanding PROTACtable genome universe of E3 ligases - PMC - PubMed Central. (URL: [Link])
- tert-butyl N-(2,6-dichloropyrimidin-4-yl)
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH. (URL: [Link])
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central. (URL: [Link])
-
Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])
-
(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (URL: [Link])
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - NIH. (URL: [Link])
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL: [Link])
-
Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC - PubMed Central. (URL: [Link])
-
Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement - Discoveracs.org. (URL: [Link])
-
Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC. (URL: [Link])
-
Workflow for E3 Ligase Ligand Validation for PROTAC Development - ACS Publications. (URL: [Link])
-
tert-butyl N-(2, 6-dichloropyrimidin-4-yl)carbamate, min 97%, 10 grams. (URL: [Link])
- Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors - Benchchem. (URL: )
-
Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. (URL: [Link])
-
PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. - ChemRxiv. (URL: [Link])
Sources
- 1. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 5. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 8. This compound | 1244949-72-1 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. explorationpub.com [explorationpub.com]
The Strategic Intermediate: Application Notes for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate in Modern Drug Discovery
Introduction: The Pyrimidine Core and Its Strategic Importance
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, integral to the structure of DNA, RNA, and a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to form key hydrogen bonds make it a privileged structure for targeting a diverse range of biological entities, most notably protein kinases.[2] Within this class of molecules, tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate has emerged as a particularly valuable and versatile intermediate.[3] Its structure is a masterful convergence of strategic chemical functionalities: a Boc-protected amine for stability and controlled deprotection, and two chlorine atoms at the C2 and C6 positions, offering differential reactivity for sequential, site-selective elaboration.
This guide provides an in-depth exploration of this compound as a pivotal building block in drug discovery. We will dissect its synthesis, outline detailed protocols for its subsequent functionalization, and contextualize its application in the synthesis of scaffolds for potent kinase inhibitors, thereby offering researchers a comprehensive playbook for leveraging this intermediate in their own discovery programs.
Physicochemical Properties & Handling
A thorough understanding of the intermediate's properties is paramount for its effective use and for ensuring laboratory safety.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate | [3] |
| CAS Number | 1244949-72-1 | [3] |
| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | [3] |
| Molecular Weight | 264.11 g/mol | [3] |
| Appearance | Off-white to white solid | [4] |
| Storage Conditions | Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., N₂). | [3] |
Safety & Handling: Researchers must adhere to strict safety protocols when handling this compound and its precursors. The dichloropyrimidine core warrants caution.[5][6]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety goggles.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Stability: The carbamate group is susceptible to hydrolysis under strong acidic or basic conditions. Avoid exposure to moisture and incompatible materials like strong oxidizing agents.[3]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] In case of accidental ingestion, seek immediate medical attention.[6]
Synthesis of the Intermediate: A Validated Protocol
The most common and reliable method for preparing this compound is the N-tert-butoxycarbonylation of commercially available 2-amino-4,6-dichloropyrimidine. This reaction protects the exocyclic amine, preventing it from interfering in subsequent cross-coupling reactions while maintaining the reactive chlorine centers.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established N-Boc protection methodologies.[3][7]
Workflow Diagram:
Caption: Workflow for the synthesis of the title intermediate.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-amino-4,6-dichloropyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Add DMAP (0.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure this compound as a white solid.
Characterization: The final product should be characterized using standard spectroscopic techniques to confirm its identity and purity.[3]
-
¹H NMR: Expect a singlet for the tert-butyl protons (~1.5 ppm, 9H) and a singlet for the pyrimidine proton.
-
¹³C NMR: Signals corresponding to the tert-butyl group, the pyrimidine ring carbons, and the carbamate carbonyl.
-
Mass Spectrometry (ESI-MS): Validate the molecular weight (e.g., [M+H]⁺ = 264.11 m/z for C₉H₁₁Cl₂N₃O₂).[3]
Application in Kinase Inhibitor Synthesis
The true utility of this compound lies in its capacity for sequential, regioselective functionalization. The chlorine at the C4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chlorine, although selectivity can be influenced by the reaction conditions and the nature of the incoming nucleophile. More commonly in modern drug synthesis, palladium-catalyzed cross-coupling reactions are employed for their superior scope and functional group tolerance.[8]
This intermediate is an ideal precursor for building scaffolds targeting critical oncology and immunology kinases, such as Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).
Application Example 1: Synthesis of BTK Inhibitor Scaffolds
BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[9][10] Inhibitors like ibrutinib, which feature a pyrazolo[3,4-d]pyrimidine core, have revolutionized treatment.[11][12] Our intermediate provides a streamlined entry into related and novel pyrimidine-based BTK inhibitor scaffolds.
BTK Signaling Pathway:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 1244949-72-1 | Benchchem [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Carbamate Protection of Pyrimidines
Introduction: The Imperative for Pyrimidine Protection in Modern Chemistry
Pyrimidines are fundamental heterocyclic scaffolds that form the backbone of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a vast array of pharmaceuticals and bioactive molecules.[1][2] The inherent reactivity of the nitrogen atoms within the pyrimidine ring, particularly the exocyclic amines of cytosine and the endocyclic nitrogens of uracil and thymine, necessitates a robust protection strategy during multi-step organic synthesis.[3][4] Unprotected pyrimidine nitrogens can undergo undesired side reactions, such as alkylation, acylation, or acting as a base, which can lead to low yields, complex product mixtures, and failure of the synthetic route.
Carbamate protecting groups have emerged as a cornerstone in the synthetic chemist's toolkit for temporarily masking the reactivity of amines.[3][5] Their widespread adoption is attributed to their ease of installation, stability across a range of reaction conditions, and predictable, often mild, deprotection methods.[3][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for the carbamate protection of pyrimidines, focusing on the three most widely used carbamate protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
This guide is structured to provide not just procedural steps, but also the underlying chemical principles that govern the choice of reagents and conditions, thereby empowering the researcher to adapt and troubleshoot these critical reactions.
Understanding the Pyrimidine Substrate: Reactivity and Regioselectivity
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic attack and influences the basicity and nucleophilicity of the ring nitrogens and exocyclic amines.[6] The pKa of protonated pyrimidine is approximately 1.23, indicating it is a weak base.[6]
When considering the protection of pyrimidines like cytosine, which possesses both an exocyclic primary amine and endocyclic secondary amines, the question of regioselectivity becomes paramount. The exocyclic amine is generally more nucleophilic and less sterically hindered than the ring nitrogens, making it the primary site of reaction under many conditions. However, the ring nitrogens can also be protected, particularly under more forcing conditions or with specific catalytic systems. Understanding the relative reactivity of these positions is key to designing a successful protection strategy.
A Comparative Overview of Common Carbamate Protecting Groups
The choice of carbamate protecting group is dictated by the overall synthetic strategy, particularly the orthogonality of deprotection conditions required for other functional groups present in the molecule.[5]
| Protecting Group | Structure | Reagent for Introduction | Deprotection Conditions | Key Advantages |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions; widely used. | |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd-C) | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. | |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine) | Base-labile, allowing for very mild deprotection; orthogonal to Boc and Cbz. |
Reaction Mechanisms and Logical Flow
The fundamental reaction for the formation of a carbamate on a pyrimidine nitrogen involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the protecting group reagent. The general mechanism is illustrated below.
Caption: General mechanism of carbamate protection of a pyrimidine amine.
The choice of base is critical and depends on the pKa of the pyrimidine nitrogen being protected and the specific protecting group reagent being used. A base is often required to deprotonate the pyrimidine nitrogen, increasing its nucleophilicity, or to neutralize the acidic byproduct of the reaction.
Detailed Experimental Protocols
Protocol 1: Boc Protection of Cytosine
This protocol describes the protection of the exocyclic amine of cytosine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials and Reagents:
-
Cytosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow:
Caption: Experimental workflow for the Boc protection of cytosine.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend cytosine (1.0 eq.) in the chosen solvent (e.g., DCM, THF, or acetonitrile) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add triethylamine (1.5-2.0 eq.) or a catalytic amount of DMAP (0.1 eq.) to the suspension. Stir for 10-15 minutes at room temperature. The use of a base is crucial to facilitate the reaction, as pyrimidine amines are weakly nucleophilic.[3]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.5 eq.) portion-wise to the stirring mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-Boc-cytosine.
Troubleshooting:
-
Low Yield: Ensure all reagents are anhydrous, as water can hydrolyze (Boc)₂O. Increasing the amount of (Boc)₂O or the reaction time may improve the yield.
-
Formation of Di-Boc Product: The formation of the di-protected product can occur, especially with prolonged reaction times or excess reagents. Careful monitoring by TLC is essential.
-
Incomplete Reaction: If the cytosine is not fully dissolving, consider using a co-solvent system or a more polar solvent like DMF, but be mindful of potential difficulties in removal during work-up.
Protocol 2: Fmoc Protection of Uracil
This protocol outlines the protection of a ring nitrogen of uracil using Fmoc-Cl. The N1 position is generally the more reactive site for alkylation and acylation.
Materials and Reagents:
-
Uracil
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent: N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve uracil (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Base Addition: Add finely ground anhydrous potassium carbonate (1.5 eq.) to the solution and stir vigorously for 30 minutes at room temperature. This deprotonates the uracil, forming the more nucleophilic uracil anion.
-
Reagent Addition: Cool the mixture in an ice bath and add a solution of Fmoc-Cl (1.1 eq.) in DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with cold diethyl ether to remove impurities.
-
Drying: Dry the solid product under vacuum to yield the Fmoc-protected uracil.
Troubleshooting:
-
Low Solubility: Uracil has limited solubility in many organic solvents. DMF is a good choice, but ensure it is anhydrous.
-
Side Reactions: Fmoc-Cl can react with any residual water. Ensure all glassware and reagents are dry.
-
Purification Challenges: If the product is not a clean solid upon precipitation, column chromatography may be necessary.
Protocol 3: Cbz Protection of 2-Aminopyrimidine
This protocol details the protection of the exocyclic amine of 2-aminopyrimidine using benzyl chloroformate (Cbz-Cl).
Materials and Reagents:
-
2-Aminopyrimidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Solvent: 1,4-Dioxane/water or Acetone/water mixture
-
Ethyl acetate
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-aminopyrimidine (1.0 eq.) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Base Addition: Add sodium bicarbonate (2.0-3.0 eq.) to the solution and cool the mixture in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (1.1-1.2 eq.) dropwise to the vigorously stirring solution, maintaining the temperature below 10°C. The Schotten-Baumann conditions (aqueous basic solution) are classic for this transformation.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Add water to the reaction mixture and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Troubleshooting:
-
Over-reaction: It is generally less of a concern with Cbz-Cl compared to (Boc)₂O, but it is still good practice to monitor the reaction closely.
-
Decomposition of Cbz-Cl: Ensure the pH is maintained in the basic range, as Cbz-Cl can decompose under acidic conditions.[7]
-
Emulsion during Work-up: If an emulsion forms during extraction, adding more brine can help to break it.
Conclusion
The carbamate protection of pyrimidines is a critical and frequently employed transformation in organic synthesis. The choice between Boc, Cbz, and Fmoc protecting groups should be made based on the specific requirements of the synthetic route, particularly the need for orthogonal deprotection strategies. The protocols provided in this application note serve as a robust starting point for the successful protection of pyrimidine scaffolds. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively implement these methods and troubleshoot any challenges that may arise, ultimately accelerating their research and development endeavors.
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
Chem-Station. (2014). Carbamate Protective Groups. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Convenient, Highly Selective and Eco-Friendly N-Boc Protection of Pyrimidines under Microwave Irradiation. [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
PubChem. bis-Boc cytosine acetic acid. [Link]
-
PubMed Central. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. [Link]
-
PubMed. A base-labile protecting group (fluorenylmethoxycarbonyl) for the 5'-hydroxy function of nucleosides. [Link]
-
MDPI. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]
-
PubMed. First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives. [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]
-
ResearchGate. (2018). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
FooDB. (2010). Showing Compound Uracil (FDB006426). [Link]
-
ResearchGate. (2025). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
Sci-Hub. Study shows a library of features, and classifiers are available to classify the data. [Link]
-
ResearchGate. 1 H-NMR spectrum of 1,1′-biuracil (1) and uracil (2) (600 MHz, DMSO-d 6 ). [Link]
-
Chem-Station. (2014). Carbamate Protective Groups. [Link]
-
PubMed Central. Regioselective Synthesis of a C-4′′ Carbamate, C-6′′ n-Pr Substituted Cyclitol Analogue of SL0101. [Link]
-
PubMed Central. Synthesis of Boc-protected bicycloproline. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000300). [Link]
-
PubMed Central. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. [Link]
-
Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
The Pyrimidine Scaffold: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: The Enduring Legacy of the Pyrimidine Core
The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of life itself. As a fundamental component of the nucleobases cytosine, thymine, and uracil, it forms the very alphabet of our genetic code in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the field of medicinal chemistry.[2] Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have led to the development of a multitude of life-saving therapeutics.[3][4] This technical guide provides an in-depth exploration of the applications of pyrimidine building blocks in drug discovery, complete with detailed synthetic and biological evaluation protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, grounding our discussion in the principles of structure-activity relationships (SAR) to illuminate how subtle molecular modifications can translate into profound pharmacological effects.
Anticancer Agents: Targeting the Machinery of Malignancy
The structural similarity of pyrimidine derivatives to endogenous nucleobases has been masterfully exploited in the design of anticancer agents. These compounds can act as antimetabolites, interfering with the synthesis of DNA and RNA, thereby selectively targeting rapidly proliferating cancer cells.[5]
Mechanism of Action: Inhibition of Thymidylate Synthase
A classic example is 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy for decades. 5-FU is a prodrug that is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively inhibiting the synthesis of thymidine, a crucial precursor for DNA replication.[6] The fluorine atom at the C5 position is key to its mechanism; its strong electron-withdrawing nature prevents the methylation reaction that would normally convert uracil to thymine.
Protocol 1: Synthesis of 5-Fluorouracil
This protocol outlines a common laboratory-scale synthesis of 5-Fluorouracil.
Materials:
-
Sodium methoxide
-
Toluene
-
Ethyl formate
-
Methyl fluoroacetate
-
Methanol
-
Urea
-
Hydrochloric acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of the Reaction Mixture: In a nitrogen-purged reaction vessel, add sodium methoxide to toluene.
-
Addition of Reagents: Cool the mixture and slowly add a portion of ethyl formate, followed by the simultaneous dropwise addition of methyl fluoroacetate and the remaining ethyl formate. Maintain the temperature and stir the reaction mixture.
-
Cyclization: To the reaction mixture, add methanol and sodium methoxide, and stir. Cool the mixture to 15-25°C and add urea. Allow the reaction to proceed.
-
Work-up and Isolation: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue, cool, and stir. Adjust the pH to 3-4 with hydrochloric acid.
-
Purification: Filter the resulting precipitate to obtain crude 5-Fluorouracil. The product can be further purified by recrystallization.[7]
Kinase Inhibitors: A Paradigm of Targeted Therapy
Beyond antimetabolites, substituted pyrimidines have emerged as a dominant scaffold for kinase inhibitors, a class of drugs that have revolutionized cancer treatment by offering targeted therapies with improved efficacy and reduced side effects.[5]
Imatinib (Gleevec) , a landmark in targeted cancer therapy, features a 2-phenylaminopyrimidine core. This scaffold is crucial for its ability to selectively inhibit the BCR-Abl tyrosine kinase, the driver of chronic myeloid leukemia (CML).[8] The pyrimidine ring forms key hydrogen bonds within the ATP-binding pocket of the kinase, while the surrounding substituents provide selectivity and favorable pharmacokinetic properties.
Protocol 2: Synthesis of Imatinib (Simplified Laboratory Scale)
This protocol provides a simplified overview of a key step in Imatinib synthesis.
Materials:
-
4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine
-
4-(4-methyl-piperazin-1-methyl)-benzoic ester
-
Cesium hydroxide
-
Propanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a dried reaction vessel, dissolve 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine and 4-(4-methyl-piperazin-1-methyl)-benzoic acid phenyl ester in propanol.
-
Base Addition and Reaction: Add cesium hydroxide to the solution and heat the mixture to 80°C. Monitor the reaction until completion.
-
Work-up and Isolation: Concentrate the reaction mixture to remove the propanol. Wash the resulting solid with water and dry to obtain Imatinib.[9]
Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors
The efficacy of pyrimidine-based kinase inhibitors is highly dependent on the nature and position of substituents on the pyrimidine ring.
| Position | Substituent Type | Effect on Activity | Rationale |
| C2 | Substituted anilines | Often crucial for potent inhibition | Forms key hydrogen bonds with the hinge region of the kinase active site. |
| C4 | Various amines, heterocyclic rings | Modulates selectivity and solubility | Interacts with the solvent-exposed region of the ATP-binding pocket. |
| C5 | Small alkyl or halo groups | Can enhance potency and selectivity | Occupies the "gatekeeper" pocket, influencing the overall conformation of the inhibitor. |
Diagram 1: General Synthetic Workflow for Pyrimidine-Based Kinase Inhibitors
Caption: A generalized synthetic route to 2,4-disubstituted pyrimidine kinase inhibitors.
Antiviral Agents: Disrupting Viral Replication
The pyrimidine scaffold is also central to the development of antiviral drugs, particularly nucleoside analogs that mimic natural building blocks of viral DNA and RNA.
Mechanism of Action: Chain Termination in Viral Polymerases
Many pyrimidine-based antiviral agents function as chain terminators.[10] After being phosphorylated to their active triphosphate form within the host cell, they are incorporated into the growing viral DNA or RNA strand by viral polymerases. The absence of a 3'-hydroxyl group on the sugar moiety of these analogs prevents the formation of the next phosphodiester bond, leading to premature termination of the nucleic acid chain and halting viral replication.[10]
Rilpivirine , a diarylpyrimidine derivative, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. It binds to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity.[11]
Protocol 3: Synthesis of Rilpivirine (Key Coupling Step)
This protocol outlines the final coupling step in a common synthesis of Rilpivirine.
Materials:
-
(2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride
-
4-[(4-chloropyrimidin-2-yl)amino]benzonitrile
-
Acetonitrile
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a reaction vessel, combine (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile.
-
Reaction: Reflux the reaction mixture. The reaction time can be significantly reduced from hours to minutes using microwave-assisted synthesis.[11]
-
Work-up and Isolation: After completion, cool the reaction mixture and isolate the crude product.
-
Purification: Purify the crude Rilpivirine by appropriate chromatographic techniques.[11]
Biological Evaluation: In Vitro Antiviral Assay
The efficacy of novel pyrimidine derivatives against viral replication can be assessed using cell-based assays.
Protocol 4: General In Vitro Antiviral Assay (CPE Reduction Assay)
This protocol provides a general method for evaluating the antiviral activity of a compound by measuring the reduction of viral-induced cytopathic effect (CPE).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero 76 cells)
-
Virus stock
-
Test pyrimidine compounds
-
96-well cell culture plates
-
Cell culture medium
-
Neutral red or other viability stain
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells to form a monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: Add the compound dilutions to the cell monolayers. Subsequently, infect the cells with a known titer of the virus. Include uninfected cell controls and virus-infected controls without any compound.
-
Incubation: Incubate the plates until significant CPE is observed in the virus control wells.
-
Quantification of Cell Viability: Stain the cells with a viability dye (e.g., neutral red). The amount of dye uptake is proportional to the number of viable cells.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The 50% effective concentration (EC₅₀), the concentration of the compound that reduces CPE by 50%, can be calculated.[12]
Antimicrobial Agents: Combating Bacterial and Fungal Infections
Pyrimidine derivatives have a long history as effective antimicrobial agents. Their mechanisms of action often involve targeting essential metabolic pathways in bacteria and fungi that are absent in humans.[13]
Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)
A key target for pyrimidine-based antimicrobials is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleic acids and certain amino acids.[14] Trimethoprim , a widely used antibacterial, is a diaminopyrimidine that selectively inhibits bacterial DHFR over its mammalian counterpart due to structural differences in the enzyme's active site.
Diagram 2: Inhibition of the Folic Acid Pathway by Pyrimidine Analogs
Caption: Trimethoprim inhibits bacterial growth by blocking the enzyme DHFR.
Biological Evaluation: Antimicrobial Susceptibility Testing
The potency of pyrimidine-based antimicrobial agents is typically determined by measuring their Minimum Inhibitory Concentration (MIC).
Protocol 5: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.[15][16]
Materials:
-
Test pyrimidine derivatives
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension in MHB, typically adjusted to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.[14]
Central Nervous System (CNS) Agents: Modulating Neuronal Activity
The versatility of the pyrimidine scaffold extends to the development of agents that act on the central nervous system. Pyrimidine-containing compounds have been designed as potent CNS agents targeting various receptors and enzymes.[17][18][19]
Applications in CNS Drug Discovery
Pyrimidine derivatives have been investigated for a range of CNS disorders, acting as:
-
Anticonvulsants: Modulating ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.
-
Antidepressants: Interacting with serotonin or other neurotransmitter receptors.[18]
-
Agents for Neurodegenerative Diseases: Targeting kinases or other enzymes implicated in the pathology of diseases like Alzheimer's.[20]
The development of these agents often involves fine-tuning the lipophilicity and polarity of the pyrimidine derivatives to ensure they can cross the blood-brain barrier.
Conclusion: The Future of Pyrimidine-Based Drug Discovery
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its ability to serve as a versatile template for a wide range of biological targets, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures its continued prominence in medicinal chemistry.[9] Future research will undoubtedly uncover new applications for this elite heterocyclic motif, leading to the development of next-generation drugs with enhanced efficacy, selectivity, and safety profiles.
References
- Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612–617.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2022). Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers. Molecules, 27(7), 2205.
- Jadhav, S. D., & Sharma, N. (2020). The development of an effective synthetic route of rilpivirine. Future Journal of Pharmaceutical Sciences, 6(1), 1-8.
- Kaur, R., & Kumar, R. (2022). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega, 7(41), 36199–36231.
- Kumar, S., Deep, A., & Narasimhan, B. (2015). Pyrimidine derivatives as potential agents acting on central nervous system. Central Nervous System Agents in Medicinal Chemistry, 15(1), 5-10.
- Li, J., & Wang, Y. (2012). Method for synthesizing Imatinib.
- Sharma, P., & Kumar, V. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 1-12.
- Antimicrobial Susceptibility Testing (Microdilution Technique). (n.d.). NC DNA Day Blog.
- Abdel-Aziz, A. A.-M., & Mekawey, A. A. I. (2009). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica, 1(2), 225-234.
- Chu, C. K., Schinazi, R. F., Ahn, M. K., Ullas, G. V., & Gu, Z. P. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry, 32(3), 612-617.
- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
- Kaur, R., & Kumar, R. (2022). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega, 7(41), 36199-36231.
- Kamal, A., & Husain, A. (2021). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review.
- Holy, A., Votruba, I., Tloustova, E., Masojidkova, M., & De Clercq, E. (1999). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 42(12), 2064–2086.
- Nain, S., & Pant, S. (2023). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies, 20(2), 23-40.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules, 28(12), 4889.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Kumar, S., Deep, A., & Narasimhan, B. (2015). Pyrimidine derivatives as potential agents acting on central nervous system. Central Nervous System Agents in Medicinal Chemistry, 15(1), 5-10.
- Sharma, P., & Kumar, V. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 1-12.
- Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024).
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.).
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022).
- Nain, S., & Pant, S. (2022). Recent Advances in the Development of Pyrimidine-based CNS Agents. Bentham Science.
- A preparation method of 5-fluorouracil. (n.d.).
- Das, S., Akbar, S., Ahmed, B., Dewangan, R. P., Iqubal, A., Pottoo, F. H., & Joseph, A. (2022). Structural Activity Relationship based Medicinal Perspectives of Pyrimidine Derivatives as Anti-Alzheimer's Agents: A Comprehensive Review. CNS & Neurological Disorders - Drug Targets, 21(10), 926-939.
- An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. (2022).
- MIC (Broth Microdilution) Testing. (2020, July 27). YouTube.
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001).
- Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. (2023).
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Wiley Online Library.
- Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65.
- Zhuang, J., & Ma, S. (2021). Recent Development of Pyrimidine‐Containing Antimicrobial Agents. ChemistrySelect, 6(32), 8205-8216.
- ELISA-based method for determination of influenza virus-host receptor binding specificity. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI.
- Pyrimidine as antiinflammatory agent: A review. (2006). Indian Journal of Pharmaceutical Sciences.
- Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., Hoda, N., & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19194-19206.
- In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (n.d.). Protocols.io.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). PubMed Central.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Genetic factors influencing pyrimidine-antagonist chemotherapy. (2006). PubMed.
- [ELISA-based assay for determination of influenza virus-host receptor binding specificity]:Glycoscience Protocol Online D
- Cell Analysis to monitor Influenza Virus survival outside Host | Protocol Preview. (2022, August 11). YouTube.
- Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central.
- Sequencing-based Neutralization Assay for Influenza A Virus V.1. (2024, March 8). Protocols.io.
Sources
- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic factors influencing pyrimidine-antagonist chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbeonline.com [microbeonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Aminopyrimidines from Dichloropyrimidine Precursors
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of mono- and di-aminopyrimidines from readily available dichloropyrimidine precursors. We delve into the mechanistic principles of Nucleophilic Aromatic Substitution (SNAr), strategies for controlling regioselectivity, and step-by-step experimental procedures. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical applications.
Introduction: The Central Role of Aminopyrimidines
The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its prevalence is due to the privileged nature of the pyrimidine ring, which can engage in a multitude of non-covalent interactions with biological targets, particularly protein kinases. Marketed drugs such as Imatinib (a tyrosine kinase inhibitor for cancer) and Palbociclib (a CDK4/6 inhibitor) feature this critical moiety, highlighting its importance in drug design.[1]
Dichloropyrimidines serve as highly versatile and cost-effective starting materials for accessing a diverse library of aminopyrimidine derivatives. The electron-deficient nature of the pyrimidine ring, imparted by the two nitrogen atoms, renders it highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of amine nucleophiles.[2]
Mechanistic Underpinnings: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for the amination of dichloropyrimidines is the SNAr reaction. This process is distinct from nucleophilic substitution on alkyl halides and involves a two-step addition-elimination sequence.
-
Nucleophilic Attack: An amine nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack is perpendicular to the plane of the aromatic ring.
-
Formation of a Meisenheimer Complex: The attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing nitrogen atoms of the pyrimidine ring, which can delocalize the negative charge.
-
Elimination of the Leaving Group: Aromatization is restored through the expulsion of the chloride leaving group, yielding the final aminopyrimidine product.
The overall reaction is facilitated by electron-withdrawing groups on the aromatic ring and proceeds through a negatively charged intermediate.[3]
The Critical Question of Regioselectivity
In asymmetrically substituted dichloropyrimidines, such as 2,4-dichloropyrimidine, the two chlorine atoms are electronically distinct. The general order of reactivity for SNAr displacement is C4(6) > C2 >> C5 .[2] This preference is a result of several factors:
-
Electronic Stabilization: Attack at the C4 or C6 position allows the negative charge in the Meisenheimer intermediate to be delocalized onto the adjacent ring nitrogen atom, providing significant stabilization. Attack at C2 allows delocalization onto both nitrogen atoms, however, this can also lead to increased electrostatic repulsion.[4]
-
Steric Hindrance: The C2 position is flanked by two nitrogen atoms, which can present greater steric hindrance to an incoming nucleophile compared to the C4 position, which is flanked by a nitrogen and a carbon.
This inherent reactivity profile is the key to achieving selective monosubstitution. However, this selectivity is not absolute and can be modulated by other substituents on the ring.[5]
-
Electron-Withdrawing Groups (EWGs): An EWG at the C5 position (e.g., -NO₂, -CN) further activates the ring and strongly directs nucleophilic attack to the C4 position.[6][7]
-
Electron-Donating Groups (EDGs): Conversely, an EDG at the C6 position (e.g., -OMe, -NHMe) can reverse the selectivity, favoring substitution at the C2 position.[5]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Dichloropyrimidines can be irritating and harmful. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Regioselective Synthesis of 4-Amino-2-chloropyrimidines (C4-Monosubstitution)
This protocol leverages the higher intrinsic reactivity of the C4 position under kinetic control (milder conditions) to achieve selective mono-amination.
Materials & Reagents
| Reagent/Material | Purpose | Typical Quantity |
| 2,4-Dichloropyrimidine | Starting Material | 1.0 eq |
| Primary/Secondary Amine | Nucleophile | 1.0 - 1.1 eq |
| Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) | HCl Scavenger (Base) | 1.5 - 2.0 eq |
| Ethanol (EtOH) or Tetrahydrofuran (THF) | Solvent | 5 - 10 mL per mmol |
| Ethyl Acetate, Water, Brine | Workup/Extraction | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | As needed |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Add the amine (1.05 eq) to the stirred solution, followed by the dropwise addition of DIPEA (1.5 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel.
Protocol 2: Synthesis of Symmetric N²,N⁴-Disubstituted-2,4-pyrimidinediamines
To synthesize symmetrically disubstituted pyrimidines, more forcing conditions and an excess of the amine are used to drive the reaction to completion, overcoming the deactivating effect of the first amino group.
Materials & Reagents
| Reagent/Material | Purpose | Typical Quantity |
| 2,4-Dichloropyrimidine | Starting Material | 1.0 eq |
| Primary/Secondary Amine | Nucleophile | 2.2 - 3.0 eq |
| N,N-Dimethylformamide (DMF) or Dioxane | Solvent | 5 - 10 mL per mmol |
| Potassium Carbonate (K₂CO₃) or DIPEA | Base | 2.5 - 3.0 eq |
Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction vessel, combine 2,4-dichloropyrimidine (1.0 eq), the amine (2.5 eq), a base such as K₂CO₃ (2.5 eq), and a high-boiling point solvent like DMF.
-
Heating: Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Reaction Monitoring: Stir at elevated temperature for 6-24 hours. Monitor the reaction for the disappearance of the mono-substituted intermediate by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and pour it into ice water. A precipitate of the product may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by recrystallization or column chromatography.
Protocol 3: Stepwise Synthesis of Asymmetric N²,N⁴-Disubstituted-2,4-pyrimidinediamines
This advanced protocol allows for the introduction of two different amino substituents onto the pyrimidine core. It is a powerful strategy for generating chemical diversity.
Step-by-Step Methodology:
-
Synthesize the C4-Monosubstituted Intermediate: Prepare the 4-amino-2-chloropyrimidine derivative using Protocol 1 with the first amine of choice. It is crucial to purify this intermediate carefully to ensure the success of the second step.
-
Perform the C2-Amination: The introduction of the second amine at the C2 position is more challenging due to the deactivating effect of the C4-amino group.[8]
-
Method A (Thermal): In a sealed tube, react the purified 4-amino-2-chloropyrimidine intermediate (1.0 eq) with the second amine (1.5-3.0 eq) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or dioxane at temperatures ranging from 120-160 °C.
-
Method B (Palladium-Catalyzed): For less nucleophilic amines or when milder conditions are required, a Buchwald-Hartwig amination can be employed. In a glovebox or under an inert atmosphere, combine the 4-amino-2-chloropyrimidine intermediate (1.0 eq), the second amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, Cs₂CO₃) in an anhydrous solvent like toluene or dioxane. Heat the reaction to 80-110 °C until completion.
-
-
Workup and Purification: The workup and purification follow standard procedures as described in the protocols above, often requiring column chromatography to isolate the final asymmetric product.
Summary of Conditions & Troubleshooting
| Parameter | C4-Monoamination (Protocol 1) | Symmetric Diamination (Protocol 2) | Asymmetric C2-Amination (Protocol 3) |
| Amine (eq) | 1.0 - 1.1 | > 2.2 | 1.2 - 3.0 |
| Temperature | 0 °C to RT | 80 - 120 °C | 100 - 160 °C or 80-110 °C (Pd-cat.) |
| Solvent | EtOH, IPA, THF | DMF, Dioxane, NMP | Dioxane, Toluene, NMP |
| Common Issue | Mixture of C2/C4 isomers | Incomplete reaction | No reaction or decomposition |
| Troubleshooting | Lower temperature; change solvent. Isomer separation can be difficult.[2] | Increase temperature/reaction time; use a stronger base. | Switch to Pd-catalysis; screen different ligands/bases; ensure anhydrous conditions. |
Conclusion
The synthesis of aminopyrimidines from dichloropyrimidine precursors is a robust and highly adaptable methodology central to modern drug discovery. By carefully manipulating reaction conditions such as temperature, stoichiometry, and the use of catalysts, chemists can exert precise control over the regiochemical outcome of the SNAr reaction. This allows for the efficient production of monosubstituted, symmetrically disubstituted, and complex asymmetrically disubstituted pyrimidine targets, providing a reliable gateway to novel and medicinally relevant chemical matter.
References
-
Wan, Z. et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Iqbal, S. et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
-
Lee, M. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]
-
Lee, M. et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Antonov, A. S. et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]
-
Lee, M. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Castillo, J. C. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Asato, A. E. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Labyrinth of Boc Deprotection for Pyrimidine Carbamates: An Application Guide for the Synthetic Chemist
Introduction: The Ubiquitous Boc Group and the Unique Challenges of Pyrimidine Scaffolds
In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and drug development, the tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone for amine protection. Its widespread adoption is a testament to its remarkable stability across a broad spectrum of reaction conditions, yet its facile removal under acidic conditions provides a crucial element of orthogonality in complex synthetic routes.[1][2] Pyrimidine cores, integral components of numerous pharmaceuticals, frequently necessitate the protection of exocyclic amino groups during their elaboration. The Boc group is an ideal candidate for this role; however, the unique electronic nature of the pyrimidine ring can introduce nuances to the deprotection step, requiring a carefully considered approach to avoid potential pitfalls and ensure high-yielding, clean conversions.
This comprehensive guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth exploration of Boc deprotection methodologies specifically tailored for pyrimidine carbamates. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights to empower you to make informed decisions in your synthetic endeavors.
I. The Fundamental Chemistry of Boc Deprotection
The cleavage of a Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[3][4] The generally accepted mechanism involves the following key steps:
-
Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[5]
-
Formation of the tert-Butyl Cation: This initial protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[2]
-
Decarboxylation: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[5]
-
Formation of the Amine Salt: In the acidic reaction medium, the newly liberated amine is protonated, typically yielding the corresponding amine salt as the final product.[3]
A critical consideration in Boc deprotection is the fate of the electrophilic tert-butyl cation. This reactive species can engage in side reactions, particularly the alkylation of nucleophilic residues within the substrate or solvent.[6] To mitigate this, scavengers such as anisole, thioanisole, or triethylsilane are often employed to trap the tert-butyl cation.[7]
Caption: Generalized mechanism of acid-catalyzed Boc deprotection.
II. Methodologies for Boc Deprotection of Pyrimidine Carbamates
The choice of deprotection method is dictated by the overall molecular architecture, the presence of other functional groups, and the desired scale of the reaction. For pyrimidine-containing molecules, the electron-deficient nature of the ring can sometimes render the carbamate more stable, potentially requiring more forcing conditions for cleavage.
A. Acidic Deprotection: The Workhorse Methods
Acid-catalyzed cleavage remains the most prevalent strategy for Boc removal. The two most common reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl).
1. Trifluoroacetic Acid (TFA)
TFA is a strong, volatile acid that is highly effective for Boc deprotection, often used neat or as a solution in dichloromethane (DCM).[8]
-
Causality of Experimental Choices: The high acidity of TFA ensures rapid and efficient cleavage of the Boc group. DCM is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds. The concentration of TFA can be modulated to control the reaction rate and selectivity. For pyrimidine substrates, which can be sensitive to harsh acidic conditions, starting with a lower concentration of TFA (e.g., 20-50% in DCM) is advisable.
-
Self-Validating System: The progress of the deprotection can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the appearance of the more polar amine product are clear indicators of reaction completion. The formation of the TFA salt of the amine can sometimes result in an oily residue, which can be solidified by trituration with a non-polar solvent like diethyl ether.[8]
2. Hydrogen Chloride (HCl)
Solutions of HCl in organic solvents, most commonly 4M HCl in 1,4-dioxane, offer a reliable and often more crystalline alternative to TFA.[3][9][10]
-
Causality of Experimental Choices: HCl in dioxane is a strong acid that effectively cleaves the Boc group. Dioxane is a suitable solvent, although its use is becoming less favorable due to safety concerns.[6] Methanol or ethyl acetate can be used as alternative solvents. The resulting hydrochloride salt is often a crystalline solid, which facilitates isolation and purification by simple filtration.[3]
-
Self-Validating System: Similar to TFA, reaction progress is monitored by TLC or LC-MS. The precipitation of the hydrochloride salt from the reaction mixture is a strong visual cue of product formation and can often be used to drive the reaction to completion.
Comparative Data for Acidic Deprotection Methods
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| TFA/DCM | 20-50% TFA in DCM, 0 °C to RT | 30 min - 2 h | Fast, effective, volatile | Can be harsh, TFA salts may be oily, potential for trifluoroacetylation side reactions[7] |
| 4M HCl in Dioxane | 1-4 equivalents, RT | 1 - 4 h | Often forms crystalline HCl salts, cost-effective | Dioxane is a hazardous solvent, can be slower than TFA |
B. Thermal Deprotection: A "Green" Alternative
Thermal removal of the Boc group offers an attractive, acid-free alternative, proceeding through a concerted pericyclic elimination mechanism.[11][12]
-
Causality of Experimental Choices: High temperatures (typically >150 °C) provide the necessary activation energy for the thermal cleavage of the carbamate. The choice of a high-boiling, inert solvent like diphenyl ether or the use of continuous flow reactors allows for precise temperature control and can lead to very clean reactions.[13][14][15]
-
Self-Validating System: The reaction is monitored by the disappearance of the starting material. The byproducts, isobutylene and carbon dioxide, are volatile and are removed from the reaction mixture, driving the equilibrium towards the deprotected amine.[11] This method avoids the formation of salts, yielding the free amine directly.
Data for Thermal Deprotection
| Method | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Conventional Heating | 150-200 °C, neat or in high-boiling solvent | Several hours | Acid-free, direct formation of free amine | High temperatures may not be suitable for sensitive substrates, potential for side reactions |
| Continuous Flow | 120-240 °C in a flow reactor | Minutes | Precise temperature control, rapid, scalable[15] | Requires specialized equipment |
C. Microwave-Assisted Deprotection: Accelerating the Process
Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, including Boc deprotection.[16][17]
-
Causality of Experimental Choices: Microwave energy efficiently heats the reaction mixture, leading to a significant rate enhancement. This allows for deprotection to be carried out at lower bulk temperatures or for shorter reaction times. Solid-supported sulfonic acids can be used as recyclable acid catalysts, simplifying work-up.[16]
-
Self-Validating System: The rapid nature of microwave-assisted reactions allows for quick optimization of conditions. Monitoring by TLC or LC-MS after short irradiation intervals enables precise determination of the reaction endpoint, preventing over-reaction and decomposition.
Data for Microwave-Assisted Deprotection
| Method | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Microwave with Solid-Supported Acid | Solid-supported sulfonic acid, DCM, 100 °C | 10 min | Very fast, clean, catalyst is easily removed[16] | Requires a microwave reactor |
| Microwave in Water | Water, 120 °C | ~8 min | Environmentally friendly, simple work-up[17] | Substrate must be soluble in water at elevated temperatures |
D. Alternative and Milder Deprotection Methods
For highly sensitive pyrimidine substrates containing other acid-labile functionalities, milder deprotection methods are essential.
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can offer enhanced selectivity.[18]
-
Trimethylsilyl Iodide (TMSI): This reagent can effect Boc deprotection under neutral conditions, although it is highly reactive and moisture-sensitive.[19]
-
Basic Conditions: In rare cases, for highly activated systems, basic conditions can be employed for Boc removal.[20]
III. Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific pyrimidine carbamate substrate.
Protocol 1: Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected pyrimidine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with a solvent like toluene or DCM (2-3 times) to remove residual TFA.
-
The resulting TFA salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).
Protocol 2: Boc Deprotection using HCl in Dioxane
-
To a solution of the Boc-protected pyrimidine (1.0 equiv) in a minimal amount of methanol or ethyl acetate, add a 4M solution of HCl in 1,4-dioxane (4-5 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Precipitation of the hydrochloride salt is often observed. The reaction is typically complete within 1 to 4 hours.
-
Upon completion, the precipitate can be collected by filtration and washed with a non-polar solvent (e.g., diethyl ether) to afford the pure hydrochloride salt. Alternatively, the solvent can be removed in vacuo.
Protocol 3: Thermal Boc Deprotection in a High-Boiling Solvent
-
In a flask equipped with a reflux condenser, dissolve the Boc-protected pyrimidine in a high-boiling solvent such as diphenyl ether or use the substrate neat if it is a liquid at the reaction temperature.
-
Heat the mixture to 150-180 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, the product can be precipitated by the addition of a non-polar solvent like hexanes and collected by filtration. If no solvent was used, the crude product can be purified directly by chromatography or crystallization.
IV. Orthogonal Protection Strategies Involving Boc on Pyrimidines
The true power of the Boc group lies in its role in orthogonal protection schemes, allowing for the selective deprotection of one functional group in the presence of others.[1][20][21] This is particularly crucial in the synthesis of complex, polyfunctional pyrimidine derivatives.
Caption: Decision workflow for orthogonal deprotection with Boc.
-
Boc and Fmoc: The base-labile fluorenylmethyloxycarbonyl (Fmoc) group is an excellent orthogonal partner for the acid-labile Boc group. This combination is a cornerstone of solid-phase peptide synthesis.
-
Boc and Cbz: The benzyloxycarbonyl (Cbz or Z) group is removed by catalytic hydrogenolysis, a condition under which the Boc group is stable.[1]
-
Boc and Benzyl (Bn): Similar to Cbz, benzyl ethers and esters are cleaved by hydrogenolysis, providing another layer of orthogonality.[21]
In the context of pyrimidine synthesis, this allows for the selective manipulation of different amino groups or other functionalities on the pyrimidine ring or its substituents. For instance, a Boc-protected aminopyrimidine can undergo further reactions on another part of the molecule where a Cbz-protected amine is present. Subsequent selective deprotection of either the Boc or Cbz group allows for further diversification.
V. Troubleshooting and Final Considerations
-
Incomplete Deprotection: If the reaction is sluggish, consider increasing the acid concentration, reaction temperature, or reaction time. The electronic properties of the substituents on the pyrimidine ring can significantly influence the reactivity of the carbamate.
-
Side Reactions: The presence of other acid-sensitive groups requires careful selection of the deprotection method. Milder acidic conditions or non-acidic methods should be considered. Always use a scavenger when deprotecting substrates containing nucleophilic functionalities.[7]
-
Work-up: The choice of work-up procedure depends on the properties of the deprotected pyrimidine amine. If the product is a stable solid, filtration is often the easiest method of isolation. For more soluble or oily products, a standard aqueous work-up followed by extraction and chromatography may be necessary.
Conclusion
The deprotection of Boc-protected pyrimidine carbamates is a critical transformation in the synthesis of a vast array of biologically active molecules. A thorough understanding of the underlying mechanisms and the judicious selection of the deprotection method are paramount for success. By considering the specific nature of the pyrimidine substrate and employing the strategies outlined in this guide, researchers can navigate the challenges of Boc deprotection with confidence, paving the way for the efficient and reliable synthesis of novel pyrimidine-containing compounds.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
- Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846-4855.
- Lundin, R., & Ioannidis, P. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage.
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Dataset]. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- ChemInform Abstract. (2012).
-
Vapourtec. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Royal Society of Chemistry. (2012).
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
-
ResearchGate. (2008). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Huang, Z., et al. (2022).
- University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Molecules, 24(3), 576.
- BenchChem. (2025).
- Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Arkat USA, Inc. (2011). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2011(7), 103-114.
-
ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups. [Dataset]. Retrieved from [Link]
-
ResearchGate. (2018). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]
- Bochet, C. G. (2001). Orthogonal Photolysis of Protecting Groups.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- BenchChem. (2025). selective deprotection of Boc amines in the presence of other protecting groups.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
-
ResearchGate. (2004). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23841.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. vapourtec.com [vapourtec.com]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. data.biotage.co.jp [data.biotage.co.jp]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. reddit.com [reddit.com]
- 20. arkat-usa.org [arkat-usa.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Use of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate for Kinase Inhibitor Synthesis
Abstract
The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions within the kinase hinge region has led to its incorporation into numerous FDA-approved drugs.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate, a versatile and pivotal building block for the efficient synthesis of diverse kinase inhibitor libraries.[3] We will explore the chemical rationale behind its use, provide detailed, field-proven protocols for its application in sequential nucleophilic aromatic substitution (SNAr) reactions, and discuss troubleshooting and key considerations for successful synthesis.
The Strategic Advantage of the Intermediate
This compound (Compound 1 ) is a pre-functionalized pyrimidine core designed for streamlined synthesis. Its utility stems from a combination of protective group chemistry and the inherent reactivity of the dichloropyrimidine ring.
-
Differential Reactivity: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).[4] The chlorine atoms at the C2 and C6 positions are the primary leaving groups for these reactions.[3] While structurally symmetrical, the electronic environment can be modulated by reaction conditions and incoming nucleophiles, though often sequential substitution is the key strategy.
-
The Role of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves two critical functions. Firstly, it protects the C4-amino group, preventing it from acting as a nucleophile in undesired side reactions.[5] Secondly, it electronically modifies the ring, influencing the reactivity of the C2 and C6 positions. Crucially, the Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, unmasking the amine for subsequent functionalization.[6]
Below is a diagram illustrating the key functional components of this intermediate.
Caption: General workflow for sequential substitution reactions.
Protocol 2.1: Generalized First Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of compound 1 with a primary or secondary amine (Nucleophile 1) to generate a monosubstituted intermediate. The reaction typically proceeds readily at one of the chloro positions.
Materials
| Reagent | CAS Number | Molecular Weight | Purpose |
|---|---|---|---|
| This compound (1 ) | 1244949-72-1 | 264.11 g/mol | Starting Material |
| Amine Nucleophile (e.g., Aniline, Morpholine) | Varies | Varies | Nucleophile 1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | Non-nucleophilic base |
| 1-Butanol (n-BuOH) or N,N-Dimethylformamide (DMF) | 71-36-3 / 68-12-2 | Varies | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | N/A | Aqueous Wash |
| Brine | N/A | N/A | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent |
Procedure
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1 ) (1.0 equiv).
-
Add the chosen solvent (n-BuOH or DMF, approx. 0.1 M concentration).
-
Add the amine nucleophile (1.0-1.2 equiv).
-
Add DIPEA (2.0-3.0 equiv) to the mixture. The base is crucial to scavenge the HCl generated during the reaction. [3]5. Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between EtOAc and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired monosubstituted product.
Expected Outcome: This procedure typically yields the C2 or C6-aminated product in moderate to good yields (50-85%), depending on the nucleophilicity of the amine. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Case Study: Synthesis of an Aurora Kinase Inhibitor Scaffold
To illustrate the practical application, we will outline the synthesis of a key intermediate leading to a 2,4-diaminopyrimidine scaffold, a core structure found in many Aurora kinase inhibitors. [7]This will involve a first SNAr with (S)-(-)-1-Boc-3-aminopyrrolidine, followed by a second SNAr with 3-amino-5-methylpyrazole.
Protocol 3.1: Synthesis of Intermediate 3
Caption: Synthetic scheme for a disubstituted pyrimidine intermediate.
Step A: Synthesis of Intermediate 2
-
Dissolve this compound (1 ) (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve (S)-(-)-1-Boc-3-aminopyrrolidine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous THF.
-
Add the amine solution dropwise to the cooled solution of 1 over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield Intermediate 2 . A similar reaction is reported to yield the product in approximately 56% yield. [7] Step B: Synthesis of Intermediate 3
-
Combine Intermediate 2 (1.0 equiv), 3-amino-5-methylpyrazole (1.5 equiv), sodium iodide (NaI) (0.2 equiv), and DIPEA (3.0 equiv) in dimethyl sulfoxide (DMSO) (0.2 M).
-
Heat the mixture to 90 °C and stir for 16 hours. [7]3. Cool to room temperature, dilute with water, and extract with EtOAc (3x).
-
Combine the organic layers, wash extensively with water to remove DMSO, then wash with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to yield Intermediate 3 , the fully substituted and protected scaffold. A related synthesis reports yields around 85%. [7]
Protocol 3.2: Final Boc-Deprotection
The final step to reveal the primary amine at the C4 position is the removal of the Boc group.
Procedure
-
Dissolve Intermediate 3 (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (0.1 M). Alternatively, a solution of 2-4 N HCl in dioxane or methanol can be used. [6][7]2. Stir the solution at room temperature for 1-4 hours, monitoring by TLC/LC-MS.
-
Once deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
If using TFA, co-evaporate with toluene or DCM several times to remove residual acid.
-
Neutralize the residue by dissolving it in DCM and washing with saturated NaHCO₃ solution.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the final 2,4-diaminopyrimidine core, which can be carried forward without further purification or isolated as a salt.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield in First SNAr | Incomplete reaction; weak nucleophile. | Increase reaction temperature or time. Consider a more polar solvent like DMF or DMSO. For very weak nucleophiles, a palladium catalyst may be required. [4] |
| Di-substitution Occurs | Reaction conditions too harsh; nucleophile too reactive. | Lower the reaction temperature. Use a less reactive base or solvent. Add the nucleophile slowly at a low temperature. |
| Difficult Purification | Similar polarity of starting material and product; presence of DIPEA salts. | Optimize chromatography gradient. Ensure a thorough aqueous workup to remove salts before loading onto the column. |
| Incomplete Boc-Deprotection | Insufficient acid or reaction time. | Increase the concentration of the acid or extend the reaction time. Monitor carefully to avoid degradation of other functional groups. |
Conclusion
This compound is a highly effective and strategic building block for the synthesis of kinase inhibitors based on the 2,4-diaminopyrimidine scaffold. Its design allows for controlled, sequential introduction of diverse substituents at the C2 and C6 positions, while the Boc-protected amine provides a masked hydrogen bond donor crucial for hinge-binding interactions. The protocols outlined in this note provide a robust framework for researchers to leverage this intermediate, accelerating the discovery and development of novel therapeutic agents.
References
-
Norman, R. A., To, M. C., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. [Link]
-
Kaur, M., Singh, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Gomez, C., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Revesz, L., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Warner, S. L., et al. (2011). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, X., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. [Link]
-
Wang, T., et al. (2019). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. National Institutes of Health. [Link]
-
Zhu, J., et al. (2023). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]
-
Zhu, J., et al. (2023). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]
-
Hsueh, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. [Link]
-
ChemSrc. tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate. [Link]
-
Janeba, Z., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]
- F. Albericio, et al. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
-
Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. University of Copenhagen. [Link]
- F. Albericio, et al. Method for preparing tert-butyl n-((1r,2s,5s) -2-((2-((5-chloropyridin-2-yl) amino) -2-oxoacetyl) amino) -5- (dimethylcarbamoyl) cyclohexyl) carbamate.
-
Check, C. T., et al. (2019). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Sunway Pharm Ltd. This compound - CAS:1244949-72-1. [Link]
-
ChemUniverse. This compound [P43618]. [Link]
-
Li, Y., et al. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]
-
Cee, V. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. [Link]
-
Voituriez, A., et al. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
-
Wang, C., Berger, B-T. (Eds.). (2021). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 1244949-72-1 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Functionalization of the Pyrimidine Ring at C2 and C6 Positions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely modify this heterocycle is paramount for optimizing drug-like properties in structure-activity relationship (SAR) studies. This guide provides a detailed exploration of synthetic strategies for the functionalization of the pyrimidine ring at the C2 and C6 positions—two key vectors for molecular diversification. We delve into the principles and provide field-tested protocols for Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and Direct C-H Functionalization, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
The Strategic Importance of C2/C6 Pyrimidine Functionalization
The pyrimidine ring is a privileged N-heteroaromatic structure found in natural products and a vast array of FDA-approved drugs, including kinase inhibitors like Gleevec and Crestor.[1] Its nitrogen atoms act as hydrogen bond acceptors, facilitating crucial interactions with biological targets, while the carbon positions offer vectors for substitution to modulate potency, selectivity, and pharmacokinetic profiles. The C2 and C6 positions, being ortho and para to the ring nitrogens, possess unique electronic characteristics that make them prime targets for synthetic modification. Mastery of their functionalization allows chemists to systematically build libraries of analogues for rapid lead optimization.[2][3][4][5]
Understanding Pyrimidine Reactivity
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This property governs its reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated towards attack by nucleophiles, especially at positions C2, C4, and C6. The general order of reactivity for halo-pyrimidines is C4(6) > C2 >> C5.[6] This preference is due to the superior ability of the ring to stabilize the negative charge in the anionic Meisenheimer intermediate when the attack occurs ortho or para to a nitrogen atom.[7][8] Attack at C2 is also favorable as the intermediate is stabilized by two adjacent nitrogens.
-
Electrophilic Aromatic Substitution: This is generally difficult and requires highly activating substituents on the ring.
-
Radical Substitution: The electron-deficient nature of the ring makes it an excellent substrate for attack by nucleophilic radicals, as seen in reactions like the Minisci alkylation.[9]
Core Synthetic Strategies and Protocols
We present three primary methodologies for the functionalization of the C2 and C6 positions: SNAr, metal-catalyzed cross-coupling, and direct C-H functionalization.
Strategy A: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental and often first-choice method for installing heteroatom nucleophiles onto the pyrimidine core. The reaction proceeds via the addition of a nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a leaving group, typically a halide.[7][10]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Minisci reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate. As a key intermediate in medicinal chemistry, particularly for developing novel therapeutics like Proteolysis Targeting Chimeras (PROTACs), optimizing its synthesis is critical for achieving high yield and purity.[1] This document is structured to address specific experimental challenges with scientifically grounded solutions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve experimental outcomes.
Q1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?
Answer:
Low or no conversion is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the choice of base.
-
Cause A: Reagent Deactivation or Impurity
-
The Problem: The primary amine starting material, 2,6-dichloropyrimidin-4-amine, can degrade over time. More commonly, the protecting agent, di-tert-butyl dicarbonate (Boc₂O), is sensitive to moisture and can hydrolyze, rendering it ineffective.
-
Solution:
-
Verify Amine Purity: Check the purity of 2,6-dichloropyrimidin-4-amine via NMR or LC-MS before use.
-
Use Fresh Boc₂O: Always use a fresh bottle of Boc₂O or one that has been stored properly under anhydrous conditions. If in doubt, open a new container.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from contaminating the reagents.
-
-
-
Cause B: Ineffective Base or Incorrect Stoichiometry
-
The Problem: The reaction generates an acidic byproduct. A base is essential to neutralize this acid and drive the reaction forward.[1] An insufficient amount of base or a base that is too weak will stall the reaction.
-
Solution:
-
Choice of Base: Triethylamine (TEA) is a common and effective choice.[1] For sluggish reactions, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be used. Adding a catalytic amount (0.05-0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, but may increase the risk of side products if not carefully controlled.
-
Stoichiometry: Use at least 1.1-1.2 equivalents of the base to ensure full neutralization of the acid produced.
-
-
-
Cause C: Suboptimal Temperature Profile
-
The Problem: The acylation of the amine is an exothermic process. Adding the Boc₂O at room temperature can lead to an uncontrolled temperature increase, promoting side reactions. Conversely, running the entire reaction at 0°C may be too slow for complete conversion.
-
Solution:
-
Controlled Addition: Dissolve the 2,6-dichloropyrimidin-4-amine and base in an appropriate solvent (e.g., Dichloromethane or THF) and cool the mixture to 0°C in an ice bath.[1]
-
Slow Warming: Add the Boc₂O (dissolved in a small amount of the reaction solvent) dropwise to the cooled solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.[1] This profile balances reaction rate with control over exothermicity.
-
-
Q2: My TLC and NMR analysis show multiple spots/peaks, indicating significant impurity. How can I improve the reaction's selectivity?
Answer:
The formation of byproducts is a common challenge. The most prevalent side product is the di-Boc protected amine, where the nitrogen of the newly formed carbamate is acylated a second time. Hydrolysis of the dichloropyrimidine ring is another possibility.
-
Cause A: Over-acylation (Di-Boc Formation)
-
The Problem: Using a large excess of Boc₂O, especially in the presence of a highly effective catalyst like DMAP, can lead to the formation of a di-Boc species.
-
Solution:
-
Control Stoichiometry: Use a modest excess of the protecting agent. A range of 1.05 to 1.2 equivalents of Boc₂O is typically sufficient.
-
Monitor Progress: Carefully monitor the reaction using Thin-Layer Chromatography (TLC). Once the starting amine is consumed, work up the reaction promptly to prevent further reaction.
-
Temperature Control: Maintaining a lower temperature (0°C to room temperature) helps to control the reaction rate and minimize over-acylation.
-
-
-
Cause B: Hydrolysis of the Dichloropyrimidine Ring
-
The Problem: The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, including by water, especially under basic conditions.[1]
-
Solution:
-
Strict Anhydrous Conditions: Use anhydrous solvents (e.g., from a solvent purification system or freshly distilled) and ensure all reagents are dry.
-
Aqueous Workup: During the workup, minimize the contact time with aqueous layers. Promptly extract the product into an organic solvent after quenching the reaction.
-
-
Q3: I'm struggling with the final purification. The product is difficult to separate from impurities via column chromatography or won't crystallize.
Answer:
Purification can be challenging if the reaction has produced byproducts with similar polarity to the desired product.
-
The Problem: The di-Boc byproduct and unreacted Boc₂O can be difficult to separate from the mono-Boc product. The product may also "oil out" during recrystallization attempts.
-
Solution:
-
Optimized Column Chromatography: Use a silica gel column with a shallow gradient of ethyl acetate in hexanes.[1] A typical gradient might start at 5% ethyl acetate and slowly increase to 20%. The less polar di-Boc byproduct and any remaining Boc₂O will elute first.
-
Recrystallization: If chromatography is not providing sufficient purity, recrystallization can be effective. Try dissolving the crude material in a minimal amount of a hot solvent in which it is soluble (like ethyl acetate or dichloromethane) and slowly add a non-polar solvent in which it is insoluble (like hexanes or pentane) until turbidity is observed. Allow it to cool slowly to room temperature, then in a refrigerator, to promote crystal growth.
-
Aqueous Wash: Before chromatography, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove some acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this Boc-protection reaction?
Answer: The synthesis is a nucleophilic acyl substitution. The amino group of 2,6-dichloropyrimidin-4-amine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide and carbon dioxide, to yield the final carbamate product. The base is critical for neutralizing the tert-butoxide byproduct (which becomes tert-butanol) or any other acidic species generated, thereby driving the equilibrium towards the product.
Caption: Reaction pathway for Boc-protection and potential side reaction.
Q2: Which solvent is optimal for this synthesis?
Answer: Both Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices for this reaction.[1] The selection can depend on downstream processing and reagent solubility.
| Solvent | Pros | Cons |
| Dichloromethane (DCM) | Excellent solubility for most reagents, easy to remove under vacuum. | Higher boiling point can make complete removal more difficult than THF; environmental and health concerns. |
| Tetrahydrofuran (THF) | Good solubility, lower boiling point for easy removal. | Can form peroxides upon storage; must be used when fresh or properly stabilized. |
In general, DCM is slightly preferred for its broad compatibility, but THF is a very effective alternative. The most critical factor is that the chosen solvent must be anhydrous.
Q3: How critical is the choice of base?
Answer: The choice of base is very important. It must be strong enough to neutralize the acidic byproduct but not so nucleophilic that it reacts with the starting materials.
| Base | Type | Recommendation |
| Triethylamine (TEA) | Tertiary Amine | Standard and effective choice. Use 1.1-1.2 equivalents.[1] |
| DIPEA | Hindered Tertiary Amine | Good for sterically hindered substrates or when TEA is ineffective. Less nucleophilic than TEA. |
| DMAP | Acyl-Transfer Catalyst | Use only in catalytic amounts (0.05-0.1 eq) alongside another base like TEA. Drastically increases reaction rate but also the risk of di-Boc formation. |
| Inorganic Bases (e.g., Na₂CO₃, K₂CO₃) | Heterogeneous | Can be used but often lead to slower reaction times due to limited solubility in organic solvents.[1] |
For most applications, Triethylamine provides the best balance of reactivity and selectivity.
Experimental Protocol: Synthesis and Purification
This protocol provides a reliable starting point for the synthesis.
Materials:
-
2,6-dichloropyrimidin-4-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (HPLC grade)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,6-dichloropyrimidin-4-amine (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 10 mL per gram of amine) and stir until fully dissolved.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Boc₂O Addition: Dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.
-
Reaction: After the addition is complete, allow the flask to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Once the starting material is consumed, cool the mixture back to 0°C and slowly quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a white solid.
Caption: Step-by-step experimental workflow for the synthesis.
References
Sources
Technical Support Center: Synthesis of Dichloropyrimidine Carbamates
Welcome to the technical support center for the synthesis of dichloropyrimidine carbamates. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and mitigate common side reactions. Our approach is grounded in mechanistic principles to provide you with a robust framework for problem-solving and process optimization.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of dichloropyrimidine carbamates. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: My reaction is producing a mixture of regioisomers that are difficult to separate.
Symptoms:
-
LC-MS or NMR analysis shows two or more major products with the same mass but different retention times or spectral patterns.
-
Difficulty in purifying the desired product to >95% purity by standard chromatography.
Root Cause Analysis:
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). In a 2,4-dichloropyrimidine system, both the C2 and C4 positions are electrophilic and can be attacked by the amine precursor of your carbamate. The inherent reactivity order is generally C4 > C2, but this selectivity is often moderate, leading to mixtures.[1] The regiochemical outcome is highly sensitive to electronic and steric factors of the substituents on the pyrimidine ring.[2] For instance, an electron-donating group at the C6 position can surprisingly favor substitution at the C2 position.[2]
Strategic Solutions:
-
Palladium-Catalyzed Amination for C4 Selectivity: For the initial amination step (before carbamate formation), employing a palladium catalyst can dramatically improve regioselectivity for the C4 position.[1]
-
Protocol:
-
Dissolve the 2,4-dichloropyrimidine derivative in THF.
-
Add a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine ligand (e.g., dppb).
-
Separately, premix the amine with a strong, non-nucleophilic base like LiHMDS in THF.
-
Slowly add the amine/base mixture to the solution of the dichloropyrimidine and catalyst.
-
Monitor the reaction at room temperature.
-
-
-
Lewis Acid Mediation for C2 Selectivity: In some cases, particularly with trifluoromethyl-substituted pyrimidines, the use of a Lewis acid and a non-nucleophilic base has been shown to favor substitution at the C2 position.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Logical Workflow for Troubleshooting Isomer Formation:
Caption: Troubleshooting workflow for regioisomer formation.
Problem 2: Significant formation of a di-substituted byproduct is reducing my yield.
Symptoms:
-
LC-MS analysis shows a peak with a mass corresponding to the dichloropyrimidine plus two equivalents of the amine, minus two HCl.
-
The desired mono-substituted product is consumed over time, and the di-substituted product increases.
Root Cause Analysis:
After the first nucleophilic substitution, the resulting amino-chloropyrimidine is still an activated electrophile, albeit less so than the starting dichloropyrimidine. The remaining chlorine atom can be displaced by another molecule of the amine, leading to a di-aminopyrimidine derivative. This is particularly problematic with primary amines in palladium-catalyzed reactions.[1][4]
Strategic Solutions:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine to ensure complete consumption of the dichloropyrimidine without driving the reaction towards di-substitution.
-
Slow Addition: Add the amine solution dropwise to the reaction mixture. This maintains a low concentration of the nucleophile, favoring the mono-substitution reaction.
-
Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first, improving selectivity for the mono-adduct.
-
Steric Hindrance: If possible, using a bulkier amine can sterically disfavor the second substitution.
Problem 3: My final product is contaminated with a hydroxyl-pyrimidine derivative.
Symptoms:
-
An impurity with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group is detected.
-
The issue is more pronounced after aqueous work-up.
Root Cause Analysis:
Dichloropyrimidines are susceptible to hydrolysis, where a chlorine atom is replaced by a hydroxyl group.[5][6] This can occur if there is residual water in the reaction mixture or during aqueous work-up, especially under basic conditions. The resulting hydroxypyrimidine can exist in tautomeric forms (e.g., pyrimidinone), which may complicate analysis and purification.
Strategic Solutions:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Work-up: When quenching the reaction, use a non-aqueous method if possible. If an aqueous work-up is necessary, perform it at low temperatures and quickly neutralize any excess base with a mild acid (e.g., saturated ammonium chloride solution) to minimize the pH.
-
Solvent Choice: Be aware that nucleophilic solvents like alcohols can lead to solvolysis byproducts (e.g., alkoxypyrimidines).[7] If using an alcohol as a solvent, this may be an unavoidable side reaction. Consider switching to a non-nucleophilic solvent like THF, dioxane, or toluene.
Comparative Impact of Reaction Conditions on Hydrolysis:
| Condition | Risk of Hydrolysis | Rationale |
| High Temperature | High | Increases reaction rate of hydrolysis. |
| Aqueous Basic Work-up | High | Hydroxide is a strong nucleophile. |
| Anhydrous Solvents | Low | Minimizes the presence of water. |
| Neutral pH Work-up | Moderate | Slower hydrolysis than under basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to form the carbamate on the amino-dichloropyrimidine?
A1: There are two primary methods, each with its own set of potential side reactions:
-
Reaction with a Chloroformate: This is a very common method. The amino-dichloropyrimidine is typically reacted with a chloroformate (e.g., methyl, ethyl, or benzyl chloroformate) in the presence of a non-nucleophilic base like triethylamine or DIPEA.
-
Potential Side Reaction: If a tertiary amine base is used, it can react with the chloroformate, leading to N-dealkylation of the base, which can complicate the reaction mixture.[8]
-
Mitigation: Use a hindered base like DIPEA or a stoichiometric amount of a weaker base like pyridine.
-
-
Reaction with an Isocyanate: This method avoids the use of a base. The amino-dichloropyrimidine reacts directly with an isocyanate to form a urea linkage, which is structurally related to a carbamate.
Reaction Pathways for Carbamate Formation and Potential Side Reactions:
Caption: Comparison of carbamate formation methods and their side reactions.
Q2: Can impurities in my starting dichloropyrimidine affect the carbamate synthesis?
A2: Absolutely. The synthesis of dichloropyrimidines, often from dihydroxypyrimidines using reagents like POCl₃, can result in residual phosphorus-containing impurities or incompletely chlorinated starting material.[3][11] These impurities can interfere with subsequent reactions by consuming reagents or complicating purification. It is crucial to start with high-purity dichloropyrimidine (>98%).
Q3: My carbamate product seems to be degrading during work-up or storage. What could be the cause?
A3: Pyrimidine carbamates, like other carbamates, can be susceptible to hydrolysis under either acidic or basic conditions, which would cleave the carbamate bond to regenerate the amino-pyrimidine.[12] Ensure that the final product is stored in a dry, neutral environment. During work-up, avoid prolonged exposure to strong acids or bases.
References
-
Feng, D., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
- Process for the preparation of chloropyrimidines. (1996). U.S.
-
Zheldakov, A. S., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]
-
Anderson, B. A., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]
- Regioselective preparation of substituted pyrimidines. (2012). U.S.
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]
-
Čonka, P., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
- Process for preparing 4,6-dichloro-pyrimidine. (2000). U.S.
-
Ghosh, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). N-Dealkylation of Amines. Current Organic Chemistry. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.[Link]
-
The investigations of the methods for the reduction of chloroyrimidines. (1964). Oregon State University. [Link]
-
Ortiz-Rojas, L. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. [Link]
-
Reactions of isocyanates and various nucleophiles. (n.d.). ResearchGate. [Link]
-
Wu, H., et al. (2025). Cyclizative dearomative rearrangement of pyridines with isocyanates. Organic Chemistry Frontiers. [Link]
-
B Pharmacy 4th Semester Syllabus. (n.d.). Carewell Pharma. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 12. carewellpharma.in [carewellpharma.in]
Technical Support Center: Purification of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate by Column Chromatography
Welcome to the technical support center for the purification of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful column chromatography purification of this key synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of this compound, the most commonly used and effective stationary phase is silica gel.[1] Alumina can be considered as an alternative, with acidic, basic, or neutral options available, depending on the stability of your compound and any potential impurities.[1]
Q2: How should I select the mobile phase (eluent) for the purification?
Mobile phase selection is a critical step and is best optimized using Thin-Layer Chromatography (TLC) prior to running the column.[1] For normal-phase chromatography on silica gel, a common starting point is a non-polar solvent system with a gradual increase in polarity. A widely successful mobile phase for this compound is a gradient of hexane and ethyl acetate.[2] Dichloromethane/methanol is another viable option.[1]
Q3: What is the ideal Retention Factor (Rf) on TLC for good separation on the column?
For effective separation during flash column chromatography, aim for an Rf value of approximately 0.2-0.4 for your target compound on the TLC plate using the chosen mobile phase.[1] This range typically provides an optimal balance between resolution and elution time.
Q4: My compound is not dissolving in the chosen mobile phase for loading onto the column. What should I do?
If your crude reaction mixture has poor solubility in the eluent, you have a few options. You can try switching to a different solvent system, such as dichloromethane/hexane or acetone/hexane.[3] Alternatively, a "dry loading" technique can be employed. This involves dissolving the sample in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder which is then loaded onto the column.[4]
Q5: The purified compound's stability is a concern. How should it be handled and stored?
To ensure the stability of this compound, it should be stored at 2–8°C in an airtight container, protected from light, and preferably under an inert atmosphere like nitrogen.[2] It is important to avoid exposure to moisture, strong acids or bases, and oxidizing agents, as the carbamate group is susceptible to hydrolysis under acidic or basic conditions.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during the column chromatography purification of this compound.
Problem 1: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the silica gel column.
-
Troubleshooting Steps:
-
Verify Solvent System: Double-check that you have prepared the correct mobile phase composition.
-
Increase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) in your mobile phase.
-
Check for Decomposition: It's possible the compound has decomposed on the silica gel. You can test for this by spotting your compound on a TLC plate with a small amount of silica from your column and observing if any degradation occurs over time.[3]
-
Problem 2: The compound is eluting too quickly (in the solvent front).
-
Possible Cause: The mobile phase is too polar, causing the compound to have a very high Rf value and little interaction with the stationary phase.
-
Troubleshooting Steps:
-
Decrease Polarity: Reduce the proportion of the polar solvent in your mobile phase.
-
Re-optimize with TLC: Perform TLC with a less polar solvent system to achieve the target Rf of 0.2-0.4.[1]
-
Problem 3: Poor separation of the desired product from impurities.
-
Possible Cause 1: The chosen mobile phase does not provide adequate resolution between your compound and the impurities.
-
Troubleshooting Steps:
-
Fine-tune the Solvent Gradient: A shallower gradient during elution can often improve separation.
-
Try a Different Solvent System: Experiment with alternative solvent systems on TLC to find one that provides better separation.
-
-
-
Possible Cause 2: Overloading the column with too much crude material.
-
Troubleshooting Steps:
-
Adhere to Proper Ratios: A general guideline is to use a silica gel to crude sample weight ratio of between 20:1 and 100:1.[1]
-
Reduce Sample Load: If you suspect overloading, try running the column with a smaller amount of the crude mixture.
-
-
Problem 4: Tailing of the product peak, leading to mixed fractions.
-
Possible Cause: The compound may be interacting too strongly with the acidic sites on the silica gel. This can sometimes be an issue with nitrogen-containing compounds.
-
Troubleshooting Steps:
-
Add a Modifier: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to neutralize the acidic sites on the silica and improve peak shape.
-
Consider an Alternative Stationary Phase: If tailing persists, using a different stationary phase like neutral or basic alumina might be beneficial.[1]
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Optimization
-
Prepare several small TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of several TLC plates.
-
Place one TLC plate in each chamber and allow the solvent front to travel up the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for the desired product spot in each solvent system. Select the system that gives an Rf value between 0.2 and 0.4 for the column chromatography.[1]
Protocol 2: Column Chromatography Purification
Materials:
-
Silica gel (for flash chromatography)
-
Glass chromatography column
-
Hexane and Ethyl Acetate (HPLC grade)
-
Crude this compound
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.[4]
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[4]
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.
-
-
Elution:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
-
Monitor the elution of the compound by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it in the optimized TLC solvent system.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel | Standard choice for normal-phase chromatography of moderately polar organic compounds.[1] |
| Mobile Phase | Hexane/Ethyl Acetate (Gradient) | Provides good separation for many pyrimidine derivatives and allows for fine-tuning of polarity.[2] |
| Optimal TLC Rf | 0.2 - 0.4 | Ensures good resolution and a reasonable elution time on the column.[1] |
| Silica:Sample Ratio | 20:1 to 100:1 (by weight) | Prevents column overloading and ensures effective separation.[1] |
Visualizations
Caption: Column Chromatography Workflow
Caption: Troubleshooting Decision Tree
References
- Benchchem. (n.d.). This compound | 1244949-72-1.
- Benchchem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
Sources
Technical Support Center: tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
A Guide to Preventing Hydrolysis and Ensuring Compound Integrity
Welcome to the technical support center for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate. As Senior Application Scientists, we understand that the success of your research hinges on the stability and purity of your reagents. This guide provides in-depth troubleshooting advice and best practices to prevent the unintended hydrolysis of this critical synthetic building block. We will delve into the mechanisms of degradation, proactive prevention strategies, and robust analytical methods to ensure the integrity of your experiments.
Section 1: The Core Challenge: Understanding the Hydrolysis Pathway
This section addresses the fundamental chemical instability of the tert-butyloxycarbonyl (Boc) protecting group, which is the primary point of failure for this molecule.
Q: What is the primary degradation pathway for this compound?
A: The principal degradation pathway is the acid-catalyzed hydrolysis of the N-tert-butyloxycarbonyl (N-Boc) group.[1][2] The Boc group is intentionally designed to be stable under basic and nucleophilic conditions but is readily cleaved by acid.[2][3][4] This cleavage, or deprotection, results in the formation of 2,6-dichloropyrimidin-4-amine, along with gaseous byproducts isobutylene and carbon dioxide.[2][5] The presence of the free amine can lead to undesired side reactions, inaccurate quantification, and compromised final product purity.
Q: What is the specific chemical mechanism of this acid-catalyzed hydrolysis?
A: The hydrolysis proceeds through a well-established acid-catalyzed mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen by an acid catalyst (H⁺). This protonation enhances the electrophilicity of the carbonyl carbon and weakens the oxygen-tert-butyl bond. The molecule then fragments, eliminating a highly stable tert-butyl cation, which subsequently deprotonates to form isobutene gas. This fragmentation leaves an unstable carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to yield the free, unprotected 2,6-dichloropyrimidin-4-amine.[2][5][6]
Caption: Acid-catalyzed hydrolysis of the Boc-protected carbamate.
Section 2: Troubleshooting Guide: How to Identify Hydrolysis
Early detection of degradation is crucial. This section provides practical advice for identifying compound hydrolysis in your samples and reactions.
Q: How can I analytically detect if my sample of this compound has degraded?
A: The most reliable methods for detecting hydrolysis are chromatographic techniques.[7]
-
Thin-Layer Chromatography (TLC): This is a quick and effective initial check. The hydrolysis product, 2,6-dichloropyrimidin-4-amine, is significantly more polar than the parent Boc-protected compound. On a silica gel plate, the amine will exhibit a much lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) than the starting material. Spot your sample alongside a pure standard if available for direct comparison.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity.[8][9] Using a reverse-phase column (e.g., C18), the more polar amine hydrolysis product will have a shorter retention time than the parent compound. Integration of the peak areas allows for precise quantification of the impurity level.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) can definitively confirm the identity of the degradation product by matching its observed mass-to-charge ratio (m/z) with the calculated molecular weight of 2,6-dichloropyrimidin-4-amine.
Q: My reaction is giving low yields and unexpected side products. Could hydrolysis be the cause?
A: Absolutely. If your reaction is sensitive to free amines, even minor hydrolysis of the starting material can be detrimental. The newly formed 2,6-dichloropyrimidin-4-amine can act as an unwanted nucleophile, competing with your intended reagents and leading to a complex mixture of byproducts. Furthermore, the chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, a reaction that the free amine might participate in under certain conditions, further complicating the reaction outcome.[10][11]
Section 3: Proactive Prevention: Best Practices for Storage and Handling
Preventing hydrolysis is always preferable to dealing with its consequences. Adhering to strict storage and handling protocols is paramount.
Q: What are the ideal storage and handling conditions to ensure long-term stability?
A: To minimize degradation, the compound must be protected from acid, moisture, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Low temperatures slow down chemical degradation pathways. Avoid elevated temperatures, as thermal deprotection can occur above 80°C.[1][12] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which can contribute to hydrolysis, and CO₂, which can form carbonic acid in solution. |
| Container | Use a tightly sealed, opaque container. | Prevents ingress of moisture and air. Protects the light-sensitive compound from photodecomposition.[13][14] |
| Environment | Store in a cool, dry, well-ventilated area away from acids and strong oxidizing agents.[10][14] | Prevents accidental exposure to acidic vapors or incompatible chemicals that could initiate degradation. |
Q: Which solvents should I use for my experiments to avoid triggering hydrolysis?
A: Solvent choice is critical. Always use anhydrous (dry) solvents to minimize the presence of water.
| Solvent Category | Examples | Guidance |
| Recommended (Aprotic) | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dioxane, Toluene. | These solvents are non-protic and, when properly dried, are ideal for maintaining the stability of the Boc group. |
| Use with Caution | Dimethylformamide (DMF), Alcohols (e.g., Methanol, Ethanol). | Old or improperly stored DMF can contain formic acid from hydrolysis, which will cleave the Boc group, especially upon heating.[12] While alcohols can sometimes be used, they are protic and can participate in acid-catalyzed solvolysis if acidic impurities are present.[15] |
| Avoid | Acidic solutions (e.g., aqueous HCl, TFA in DCM), protic solvents with acidic contaminants. | These will actively and rapidly cause deprotection of the Boc group.[5][6][16] |
Q: How does pH affect the stability of the compound during aqueous workups?
A: The Boc group's stability is highly dependent on pH. This knowledge is crucial for designing robust reaction workups.
| pH Range | Stability | Comments |
| Acidic (pH < 6) | Unstable | Rapid hydrolysis occurs. The rate of cleavage increases as the pH decreases.[1][2] Avoid all acidic washes (e.g., 1N HCl, citrate buffer). |
| Neutral (pH ~7) | Generally Stable | Minimal degradation is expected during typical workup times. Use neutral washes like water or brine. |
| Basic (pH > 8) | Stable | The Boc group is resistant to a wide range of basic conditions.[1][3] Mild basic washes (e.g., saturated NaHCO₃ solution) are safe and often recommended to neutralize any trace acids. |
Section 4: Validated Experimental Protocols
Here we provide standardized protocols for assessing stability and for setting up experiments to minimize the risk of hydrolysis.
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol allows you to test the stability of your compound under various stress conditions, helping to identify potential liabilities in your planned experimental procedures.
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at 80°C.
-
-
Incubation: Incubate all samples for a defined period (e.g., 4, 8, 12, and 24 hours) at room temperature (or 80°C for the thermal sample).
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and analyze by HPLC or TLC.
-
Evaluation: Compare the chromatograms of the stressed samples to a control sample (stock solution at t=0). The appearance of a new, earlier-eluting peak (in RP-HPLC) or a lower Rf spot (in TLC) indicates degradation.
Protocol 2: Recommended Workflow for a Hydrolysis-Sensitive Reaction
This workflow integrates best practices to preserve the integrity of the Boc group during a typical synthetic step (e.g., a nucleophilic substitution on the pyrimidine ring).
Caption: Workflow to minimize hydrolysis during chemical reactions.
Section 5: Frequently Asked Questions (FAQs)
Q: My LC-MS analysis shows a significant peak corresponding to the mass of 2,6-dichloro-4-aminopyrimidine. What happened?
A: This is a definitive sign that your Boc group has been cleaved. The most likely cause is exposure to acidic conditions at some point during your experiment or workup. Review your protocol for any acidic reagents, solvents that could generate acid (like old DMF), or acidic aqueous wash steps.
A: Dimethylformamide (DMF) can slowly hydrolyze over time, especially in the presence of trace moisture, to produce small amounts of formic acid and dimethylamine.[12] At elevated temperatures (like 80°C), this in-situ generated formic acid is often acidic enough to catalyze the complete deprotection of the Boc group.[12] For high-temperature reactions, it is crucial to use freshly distilled, anhydrous DMF or choose a more stable, high-boiling aprotic solvent like dioxane or toluene.
Q: Is it safe to use a mild aqueous base, like sodium bicarbonate, during the reaction workup?
A: Yes, using a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution is not only safe for the Boc group but is highly recommended.[1][3] It will neutralize any trace acids present in the reaction mixture, thereby protecting the Boc group from hydrolysis during the extraction process.
References
- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJnRv1pF_7D1jk_gx0bmUmJeZUdD5-u3knJ_TCUvADxjRM-CpMFff41P4a5S1Bi1ZQoDue1-cuhXlRAVLuvy1WRPjbAV2TwNY5nc-AYVFL4PJ50Jyco8RKHH_gpIA1RA5oSOdCSGq3IrG0KjFcyXTymKHyGoeQG98RO7zhCYMW-EOuL15074cGCXDfkFFzFDQyvFEwVdQnc-TYIVi_lG1qX_pI9VOW2pNHS1jcNuH5TOXiLSWABUrSLwi00kxcyQ==]
- 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety - Srini Chem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUAF0hcq_C69Itom6mCpAWas55ohS5ZxyFynqo83b8DWns5kZRhK2P_tMkkDeHMtZc60-K53S2bwyld5nHcyl3-zvSjsMmLyP9nDM-zjtu_kjkK5CmwgBWhhNynQEOwCD3P1fhEOhswRchz0M_EniKFCGwgxJqBArs9vG-pHWxUMTGXm5T-oGq9peSNHfjVuqrNfTUBSNgP38IpZc=]
- This compound | 1244949-72-1 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMVBSMK9x25xq995bchGWtrBUsvQRhDClcwKZTjS7Yxavvp0MGAUZMSAJ_97HLmBo6u8BQVG-pUCjgS4Eu0GzQFSkp3vk_o-a7pgTaWsy6F3RyErHQoAfbE-AH0CGn3tqp5nSy]
- Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx73zrYu2PXa1Y3ZT3zQCQ1MMwEcFfcATI2iJLPJ6RBuw_lSFw1SFGODuOl3t1X8C8hAAT2wuIi_PVvwSxJGBOheyInvEM_42wCjUPoYShN2_b6JZBOiEEWZ1B0t92HB-2wP5VxzsRcvzmMy-_3DyDKMTxziRjnLkVhBrT6VulMSJt_lba]
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZV3_2RqRsVTbIcF4jB2WeFMtBzMv2bV6xZTKtvcXfQs3BIwSFE7adAtCMpxtc-UaMxWYeDNuK5DFFcN2sXz_CdBLzUEs24yTcZ2RFabyQDhYxJ475ErhzMJ7wjNzmU0AX63_tfAehqVttjXQ=]
- Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97% - Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH6IO18gAFq0PTeQCM0O9f2exYfmE3ZYauCRrdoh98A478X6lLwcVpgKGj5WF-gAxpePkFWhkgWPQJ6Y6oThVpqlsP4eW6yz3DkDdk4UFo8QPpYlSVfEUvPBRJozro2RxWvRjqJlyAFZp6lFdh]
- Boc-Protected Amino Groups - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJfn4bpmNZ1mXZmDaX-zV2pZ8WN_3Vdw3tf0mXggF4jfSFFRgA-6MJxCqCMpRAefmjmfH0FTZvUm1KTAu_k1auzW9mZiX_zfGXVg3DM4ZTANCuuAgokVqh4OFzMum3pPa1Lb5GN-vtaomU5j0kBsgwfQG8XIr-kUbMlWcQdchvWJk=]
- Amine Protection and Deprotection - Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmmH1q-J3HwNZCzUscyWqbD0W-YCkXkN_YagMhT6QmOFDiS2ntpDtKLSejFoRNrzaHL9R-hlSqy3GHVbxx6vda40yKs3Eqd5YJ8UkgZZxJZMAtorWALMXnxdOhkB0Q0W74vs_KaAve2nI3SJQ1reF8u7X-clxegVV4CUb5macIHtg4UXUOw-0HjBsZb1ug-vhSxOg=]
- Amine Protection / Deprotection - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFQTrGUJURhG0mYq6fuX7fv-XIdsUd0AUOjajpg-8c_bpdm801MVLZ4HSELoHFJecCDaEK30lw34M6IxAKABlDgCB26e17V_70sH3UlR65icEMFVpfXGa5RN3u0aj6ayoLlgZ0mMAfbw_AjiF_gSPPW4CeL31Pi3YjexeIcdT87DoGT2CbuSfENnqa2RKR5B9Nb31JCDUCxGsTxtEj-w0u6k0RvP77NOkyYFcpiHMwJ4w=]
- SAFETY DATA SHEET - 2,4-Dichloropyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo83GcYTIVVkeROuO2HG3Q58QcQ-Bgb3mSKJ4_WOroO4RtoUdQmEm1KfRuB_2DHPq7X_O3QGba4qVmQ2qmHED9eO5V_qLZyjj6mFWwCTYEr2HHMTHYoPe_APuKfPMNicOJr-j-aPE8PgDd18dD4j3ZmeRbCDlkUq-pCFJfcFgFUJAi3Q93EVBfr2Q4IzoH20L_0HvpFFbmzWSgrbBd66Ub4i_my_K1YKBeh8INhlmjrKbVvlfosxVaD7oEudqn9aYJj8AWPBdGLLRt2bXdkezXOdpSySaPrbXVdQ==]
- BOC Protection and Deprotection - J&K Scientific LLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA4VA6Mq-jDJ0sPHI8MD_UsNpK0kJvK6dePxX9xO1L1D6tLyOb3vIIutqodlJlSejJWnkc6S08T-M9zV9y8ktneHwiVrUGA4P0aXrOk0uzcDBDlMKz3nHLzMn_WAmHP0slqs3vSvAAgTj9oMxVVVH0GN6Ky8ggX_P_uOhD8n6ORZAwbGZF]
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbAD6hGr2lTBc0XROCC8e0SxMlDYxzlNj1ArOvyqN0aiorzSzXd85xNuN43JJJUA1Tev0X30hvJclP6ZR383L28XcmyEQIwefTqzTaVbSXgLj_z1SdleDeW3GUWE1P4uz-jctGyd0rNLUKGZo=]
- analytical methods - Agency for Toxic Substances and Disease Registry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmW_KoFHcS7DfPGpxbO7QsSY-MFr8E1J7looViEMMfNY-dTUf6iKjfKa47uLpQZxBhT7wF9evyk79k8h5IqSqZlch21_7MXmmir6iDYyRHoKbDA87gsSzOWDAVARGBEZ5YGQJXR8_O-jeSe6o=]
- I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why? | ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOZAcicTuDb4Uvhjj0dIYJTOqHlTje8cFk1WvaeUVtBCi9hNONcXvSdxcqs4UjLY4whRW-AquMiYKUO--zBZbHtE9mHsaHZdb6acEOkFFrl5XTJiyoVIRhFIgnSKvz2GbYrBrhVlD1yINu57nxFf7DSVbVueZugsICPocjAlqW7fqZ4FIIXZHyg3WDbba7tdOvT2jQJRTQq4lwD9NT5Nl8fNm7KZ11pw54wBTno9Gv0NYQL0AW3G-kXcyrrvT1HAh5-mcL_ba1ciKnTHeJWTzvz_LU]
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPKG1M6Mu-Jhx8Sug9b0YNkTGCRW1Aty7CYZd-AahZDSYNhqQ7sa4QwA2P2QuvdJZ_HS08C3wgfMCEQp92MWm6vIE7bxYqlr-MAHoJS1VPbPkTmJdLxYdRvwBKUuBaWMf2dxdV2OwgiQnYNHU=]
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_RK02vs30GihqCWjZx0M3Bbb3FF-_Md2Oq3f6ptRi6d56Bp0Ifi3HKfRW-CzcNAajmoECOyfw-Ev-7YWMkfi4wKLwsYb2YshK_JqCgSKBiwg10vrXxE_R_YPpw6Fw6aZ45aiL9g51l_pfTySE]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. srinichem.com [srinichem.com]
- 11. This compound | 1244949-72-1 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Troubleshooting Chemoselectivity in Reactions of Dichloropyrimidines
Welcome to the Technical Support Center for dichloropyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving chemoselectivity in reactions involving dichloropyrimidine scaffolds. Pyrimidine cores are integral to a vast number of biologically active molecules, and dichloropyrimidines serve as versatile, cost-effective starting materials for generating molecular diversity.[1][2] However, controlling the regioselectivity of substitutions on these rings is a frequent and significant challenge.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to help you overcome common hurdles and optimize your synthetic strategies.
Understanding the Fundamentals of Dichloropyrimidine Reactivity
The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, which makes it inherently susceptible to nucleophilic aromatic substitution (SNAr).[3][4] For common substrates like 2,4-dichloropyrimidine, both the C2 and C4 positions are activated for substitution. Generally, the C4 position is more electrophilic and therefore more reactive towards nucleophilic attack than the C2 position.[2][3] This preference is attributed to the superior stabilization of the Meisenheimer intermediate formed during an attack at C4, which is para to a ring nitrogen.[2]
This inherent reactivity trend (C4 > C2) is also observed in many palladium-catalyzed cross-coupling reactions.[4] However, this selectivity is a delicate balance of electronic and steric factors and can be influenced, and even inverted, by various factors including substituents on the pyrimidine ring, the nature of the nucleophile, and the specific reaction conditions employed.[3][5]
Section 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing dichloropyrimidines. However, achieving high regioselectivity can be challenging. Below are common issues and troubleshooting strategies.
Frequently Asked Questions (SNAr)
Q1: My SNAr reaction on an unsubstituted 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 isomers. How can I improve C4 selectivity?
A1: This is a classic challenge. While C4 is electronically favored, the difference in reactivity may not be sufficient to ensure high selectivity under all conditions.
Causality: The moderate intrinsic selectivity can be easily eroded by reaction conditions that are too harsh (e.g., high temperatures) or by nucleophiles that have a lower activation energy barrier for attacking the C2 position.
Troubleshooting Protocol:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that favors the kinetic C4 product while maintaining a reasonable reaction rate.
-
Solvent Screening: The choice of solvent can influence selectivity. Screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, n-Butanol). For instance, using n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been reported to favor C4 substitution.[6]
-
Base Selection: The base can significantly impact the outcome. For amine nucleophiles, using a strong, non-nucleophilic base like LiHMDS in conjunction with a palladium catalyst can dramatically favor C4 amination.[4][6]
-
Order of Addition: For certain reactions, particularly palladium-catalyzed aminations, the order of addition is critical. Pre-mixing the amine and base before adding them to the catalyst and dichloropyrimidine solution can improve regioselectivity.[6]
Q2: I need to favor substitution at the C2 position. What strategies can I employ to override the natural C4 preference?
A2: Achieving C2 selectivity in SNAr reactions often requires strategic modification of the substrate or careful selection of the nucleophile.
Causality: The electronic landscape of the pyrimidine ring must be altered to make the C2 position more electrophilic than the C4 position.
Strategies for C2 Selectivity:
-
Ring Substitution: Introducing an electron-donating group (EDG) at the C6 position (e.g., -OMe, -NHMe) can reverse the typical selectivity and direct nucleophilic attack to the C2 position.[3][5] This is due to the alteration of the Lowest Unoccupied Molecular Orbital (LUMO), making C2 more susceptible to attack.[5]
-
Nucleophile Choice: For 5-substituted-2,4-dichloropyrimidines that are highly activated towards C4 attack (e.g., with a C5-nitro group), using a tertiary amine nucleophile can lead to excellent C2 selectivity.[7][8] This proceeds through an in-situ N-dealkylation of an intermediate.[7][8]
-
Lewis Acid Direction: The use of a Lewis acid, such as ZnCl₂, can help direct amine nucleophiles towards preferential substitution at the C2 position.[8]
SNAr Troubleshooting Workflow
Caption: Decision workflow for troubleshooting SNAr regioselectivity.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination are powerful tools for creating C-C and C-N bonds. As with SNAr, regioselectivity is a primary concern.
Frequently Asked Questions (Cross-Coupling)
Q1: My Suzuki coupling on 2,4-dichloropyrimidine is preferentially reacting at the C4 position. How can I achieve C2-selective coupling?
A1: This is a significant challenge as the oxidative addition of palladium generally favors the more electrophilic C4-Cl bond.[9] Overcoming this inherent preference requires a catalyst-controlled strategy.
Causality: The selectivity in cross-coupling is largely determined by the ease of oxidative addition of the palladium catalyst to the C-Cl bond.[10] To invert selectivity, the catalyst system must be engineered to favor oxidative addition at C2.
Troubleshooting & Optimization:
-
Ligand Selection: This is the most critical factor. Recent studies have shown that palladium precatalysts supported by very bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C-S coupling (thiolation).[1][11][12][13] For example, the use of an (η³-ᵗBu-indenyl)PdCl(IPent) precatalyst has been shown to favor C2 thiolation under mild conditions.[1]
-
Precatalyst Sensitivity: Be aware that C2-selectivity in these systems can be extremely sensitive to the structure of the Pd(II) precatalyst.[11][12] A competing C4-selective SNAr reaction is often a major side reaction, especially with highly nucleophilic partners like electron-poor thiophenols.[1][11]
-
Reaction Conditions: While the ligand is key, other parameters matter. For C2-selective thiolation, reactions are often run at low temperatures (e.g., 0 °C) to suppress the competing SNAr pathway.[1]
Q2: My Sonogashira coupling on a dichloropyrimidine is giving low yields and a mixture of products. What are the common pitfalls?
A2: Sonogashira reactions with dichloropyrimidines can be less regioselective compared to Suzuki couplings.[4] Additionally, several side reactions can lead to low yields.
Causality: The subtle differences in reactivity between the C2 and C4 positions can lead to poor selectivity in Sonogashira couplings.[4] Low yields are often due to catalyst deactivation or common side reactions like the homocoupling of the terminal alkyne (Glaser coupling).[14]
Troubleshooting Protocol:
-
Catalyst System: The choice of palladium source, copper(I) co-catalyst, and ligand is crucial. While traditional systems like Pd(PPh₃)₂Cl₂/CuI are common, modern catalysts with more robust ligands may be necessary.[15]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to oxidative homocoupling of the alkyne and deactivate the palladium catalyst.
-
Base and Solvent: An amine base like triethylamine or diisopropylamine is typically used, often serving as both base and solvent.[14] Ensure it is anhydrous and deoxygenated.
-
Microwave Irradiation: For sluggish reactions, microwave-assisted procedures can dramatically shorten reaction times and improve yields.[15]
Comparative Data for Suzuki Coupling Conditions
The following table summarizes screening results for the Suzuki coupling of 2,4-dichloropyrimidine, highlighting the critical role of the catalytic system.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (C4-Product) | Reference(s) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 1.5 | 71 | [9][16] |
| Pd₂(dba)₃ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 1.5 | <5 | [16] |
| Pd₂(dba)₃·CHCl₃ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 1.5 | 35 | [16] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 94 | [9] |
This data demonstrates the necessity of a suitable ligand system and how microwave irradiation can significantly improve reaction efficiency.
Cross-Coupling Troubleshooting Logic
Caption: Troubleshooting logic for common cross-coupling reactions.
Section 3: General Troubleshooting Guide
This section provides a quick-reference table for common problems encountered across different reaction types with dichloropyrimidines.
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Conversion | 1. Insufficiently reactive nucleophile/coupling partner.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated dichloropyrimidine substrate (e.g., by EDGs).5. Inactive catalyst (for cross-coupling). | 1. Use a stronger nucleophile or activating agent.2. Gradually increase the reaction temperature while monitoring for side products.3. Screen a range of solvents and bases.4. Use a more active catalyst system or consider a different synthetic route.5. Use a fresh batch of catalyst/precatalyst and ensure all reagents are anhydrous and deoxygenated.[14] |
| Mixture of C2/C4 Isomers | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.2. Reaction is run for too long or at too high a temperature, leading to scrambling or undesired side reactions. | 1. Systematically screen solvents, bases, and temperatures to find optimal selectivity.[6]2. Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is maximized.3. For aminations, a Pd-catalyzed approach can significantly boost C4 selectivity.[4][6] |
| Formation of Di-substituted Product | 1. Stoichiometry of the nucleophile/coupling partner is too high.2. Reaction conditions are too forcing. | 1. Carefully control the stoichiometry; use of 1.0-1.1 equivalents of the incoming group is typical for mono-substitution.2. Lower the reaction temperature and shorten the reaction time. |
| Catalyst Decomposition (Black Precipitate) | 1. Presence of oxygen.2. Reaction temperature is too high.3. Substrate coordination to the metal center. | 1. Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.2. Reduce the reaction temperature.3. Select a ligand that forms a more stable complex with palladium. |
| Side Reactions (e.g., Hydrodehalogenation, Homocoupling) | 1. Impurities in reagents (e.g., water).2. Inefficient catalytic cycle (slow transmetalation or reductive elimination). | 1. Use high-purity, anhydrous reagents and solvents.2. Optimize the catalyst, ligand, and base combination to ensure efficient turnover. For Suzuki reactions, protodeboronation of the boronic acid is a common side reaction exacerbated by high temperatures.[14][16] |
Experimental Protocol: Palladium-Catalyzed C4-Selective Amination
This protocol describes a general method for achieving high C4-selectivity in the amination of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines, leveraging a palladium catalyst and a strong, non-nucleophilic base.[4][6]
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., dppb, 1-2 mol%)
-
Aliphatic secondary amine (1.1-1.2 eq.)
-
LiHMDS (1.0 M in THF, 1.1-1.2 eq.)
-
Anhydrous, deoxygenated THF
Procedure:
-
Reaction Setup: In a fume hood, add the 6-aryl-2,4-dichloropyrimidine, palladium catalyst, and phosphine ligand to an oven-dried, two-necked flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous, deoxygenated THF via syringe.
-
Amine/Base Premixing: In a separate dry vessel under an inert atmosphere, add the aliphatic secondary amine. Cool the vessel to 0 °C and slowly add the LiHMDS solution. Allow the mixture to stir for 10-15 minutes.
-
Reaction Execution: Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at a controlled temperature (e.g., -20 °C to 0 °C).[4] The order of addition is critical.
-
Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This guide provides a framework for diagnosing and solving common chemoselectivity issues in dichloropyrimidine chemistry. Successful synthesis relies on a deep understanding of the underlying mechanistic principles combined with systematic and logical troubleshooting. By carefully controlling reaction parameters and making informed choices about reagents and catalysts, researchers can effectively navigate the challenges of selective functionalization.
References
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Connect. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. PubMed. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Figshare. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed. PubMed. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed. PubMed. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). [Link]
-
a–c) Challenges in catalyzing the Sonogashira coupling reaction with... ResearchGate. [Link]
-
Strategies for the selective functionalization of dichloropyridines at various sites. EPFL Infoscience. [Link]
-
One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH). [Link]
-
2,4-Dichloropyrimidine. ResearchGate. [Link]
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]
-
Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Publishing. [Link]
-
Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. National Institutes of Health (NIH). [Link]
-
Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed. PubMed. [Link]
-
Selective functionalization synthesizes chemotherapeutic natural products. EurekAlert!. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. figshare.com [figshare.com]
- 13. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of impurities from crude tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate. As a key intermediate in medicinal chemistry, particularly in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), its purity is paramount.[1] This guide is structured to address common issues encountered during purification, offering scientifically grounded solutions and practical protocols.
Troubleshooting Guide: Common Purification Issues
Issue 1: Persistent Yellow or Brown Coloration in the Isolated Product
Question: After synthesis and initial work-up, my this compound product is a yellow or brown solid, not the expected white or off-white crystals. What are the likely impurities, and how can I remove them?
Answer:
Yellow to brown discoloration in the crude product typically indicates the presence of residual starting materials, byproducts from side reactions, or degradation products.
Probable Impurities:
-
Unreacted 2,6-dichloropyrimidin-4-amine: This starting material can impart color to the final product.
-
Over-chlorinated Species: Although less common under optimized conditions, side reactions can lead to further chlorination of the pyrimidine ring.[1]
-
Hydrolysis Products: The carbamate group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine.[1]
-
Polymeric Byproducts: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of polymeric materials.
Troubleshooting Workflow:
Caption: Workflow for addressing discoloration in the crude product.
Recommended Actions:
-
Recrystallization: This is often the most effective first step for removing colored impurities. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes, methanol, or isopropanol).
-
If the solution is still colored, consider a hot filtration to remove any insoluble material.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust separation.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the solution onto the column.
-
Elute with a gradient of hexanes and ethyl acetate. The desired product is moderately polar and should elute as a single spot, leaving colored impurities on the column.[1]
-
-
-
Activated Charcoal Treatment: For trace amounts of highly colored impurities, treatment with activated charcoal can be beneficial.
-
Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight).
-
Heat the mixture gently with stirring for 15-30 minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Proceed with recrystallization as described above.
-
-
Issue 2: Product Contaminated with Starting Material (2,6-dichloropyrimidin-4-amine)
Question: My NMR analysis shows the presence of unreacted 2,6-dichloropyrimidin-4-amine in my final product. How can I remove this impurity?
Answer:
Residual 2,6-dichloropyrimidin-4-amine is a common impurity if the reaction has not gone to completion. Its basic nature allows for straightforward removal via an acidic wash.
Troubleshooting Workflow:
Caption: Workflow for removing basic amine impurities.
Recommended Actions:
-
Aqueous Acid Wash:
-
Protocol:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine impurity will be protonated and move into the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with water and then with brine to remove any residual acid and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Recrystallization: If the amine impurity is present in significant amounts, recrystallization after the acid wash may be necessary to achieve high purity.
Issue 3: Presence of Di-tert-butylated Byproduct
Question: I have identified a byproduct with a mass corresponding to the addition of two Boc groups. How is this formed and how can I remove it?
Answer:
The formation of a di-tert-butylated byproduct, while less common for this specific substrate, can occur if there are other nucleophilic sites on the pyrimidine ring that can react with the Boc anhydride. However, a more likely scenario is the formation of a di-Boc protected amine if the reaction conditions are not carefully controlled.
Troubleshooting and Removal:
-
Reaction Optimization: To minimize the formation of this byproduct, ensure that the stoichiometry of the reagents is carefully controlled. Using a slight excess of the amine starting material relative to the Boc anhydride can help prevent over-reaction.
-
Purification:
-
Column Chromatography: This is the most effective method for separating the mono-Boc protected product from the di-Boc protected byproduct. The di-Boc product will be less polar and will elute faster from a silica gel column with a hexane/ethyl acetate eluent system.
-
Recrystallization: Depending on the solubility differences, careful recrystallization may also be effective. Experiment with different solvent systems to find one that selectively crystallizes the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of crude this compound after synthesis?
The purity of the crude product can vary significantly depending on the reaction conditions, but it is common to see purities in the range of 85-95% before purification. Commercially available products are typically offered at a minimum purity of 97%.[2][3]
Q2: What are the best analytical techniques to assess the purity of my product?
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and the effectiveness of purification steps.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to detect trace impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of byproducts.
Q3: Can the Boc protecting group be cleaved during purification?
Yes, the tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[6] Care should be taken to avoid prolonged exposure to strong acids during work-up and purification. If an acidic wash is used, it should be done quickly, and the organic layer should be promptly washed with water and brine to neutralize any residual acid. The Boc group is generally stable to basic conditions.[6]
Q4: What are the ideal storage conditions for purified this compound?
The purified product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.
Data Summary Table
| Parameter | Recommended Solvents/Conditions | Rationale |
| Recrystallization | Ethyl acetate/Hexanes, Methanol, Isopropanol | Good solubility at high temperatures and poor solubility at low temperatures for the desired product. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | Effective separation of the moderately polar product from non-polar and highly polar impurities.[1] |
| Acidic Wash | 1 M HCl (aqueous) | Protonates basic impurities like unreacted amine, facilitating their removal into the aqueous phase. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes residual water from the organic solvent before concentration. |
References
- European Patent Office. (2009). Deprotection of N-BOC compounds. EP2070899A1.
-
The Royal Society of Chemistry. (2014). A convenient, highly selective and eco-friendly N-Boc protection of pyrimidines under microwave irradiation. Retrieved from [Link]
-
A. A. (n.d.). tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines. US5525724A.
-
ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
-
ACS Publications. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). 109851564 Synthetic process of 4,6-dichloropyrimidine. Retrieved from [Link]
-
ACS Publications. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine. US6018045A.
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
National Institutes of Health. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Asian Journal of Chemistry. (2018). [PDF] An Efficient and Improved Process for the Synthesis of Dasatinib. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
National Institutes of Health. (n.d.). tert-Butyl N-(4-methyl-2-pyridyl)carbamate. Retrieved from [Link]
Sources
- 1. This compound | 1244949-72-1 | Benchchem [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. rsc.org [rsc.org]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
minimizing byproduct formation in Boc protection of amines
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities of the tert-butyloxycarbonyl (Boc) protection of amines. As Senior Application Scientists, we understand that while Boc protection is a cornerstone of modern organic synthesis, its execution is often nuanced. Unwanted byproducts can compromise yield, complicate purification, and delay critical project timelines.
This guide moves beyond standard protocols to offer a deeper understanding of the causality behind byproduct formation. Here, you will find field-proven insights and troubleshooting strategies designed to help you achieve clean, efficient, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc protection, and what are the primary byproducts?
A1: The Boc protection of an amine is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate that collapses, yielding the N-Boc protected amine. The leaving group, a tert-butyl carbonate, is unstable and decomposes into carbon dioxide (CO₂) and tert-butanol.[1]
The most common byproducts arise from deviations in this primary pathway:
-
N,N-Di-Boc Formation: Overprotection of a primary amine to form a di-tert-butoxycarbonyl derivative.
-
Urea Formation: Typically occurs with sterically hindered amines.[]
-
Pyrocarbonate-Related Impurities: Residual Boc-anhydride or its hydrolysis products can complicate work-up.
Q2: My reaction is sluggish or incomplete. What are the first things I should check?
A2: An incomplete reaction is often traced back to one of three factors:
-
Insufficient Nucleophilicity: The amine may be weakly nucleophilic (e.g., anilines with electron-withdrawing groups). Increasing the reaction temperature or using a catalyst like 4-(dimethylamino)pyridine (DMAP) can help, but with caution as DMAP can sometimes promote side reactions.[3]
-
Steric Hindrance: Bulky groups near the amine can impede the approach of the Boc₂O reagent.[4] For these substrates, extended reaction times, elevated temperatures, or alternative, less sterically demanding boc-donating reagents may be necessary.
-
Poor Solubility: The amine starting material may not be fully dissolved in the chosen solvent system, limiting its availability to react. This is common for zwitterionic compounds like amino acids.[5] Changing the solvent or using a biphasic system (e.g., THF/water, dioxane/water) with an appropriate base can resolve this.[6]
Q3: Is a base always required for Boc protection?
A3: Not strictly. The reaction can proceed without a base, as the unstable tert-butyl carbonate intermediate can decompose and the resulting tert-butoxide can act as a base.[7] However, the reaction is generally much slower. The addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard practice to deprotonate the ammonium salt intermediate, accelerating the reaction by regenerating the neutral, nucleophilic amine.[7] For sensitive substrates, an inorganic base like sodium bicarbonate in an aqueous system can also be effective.[8]
Detailed Troubleshooting Guide: Byproduct-Specific Issues
Issue 1: Formation of N,N-Di-Boc Byproduct in Primary Amines
Q: I'm getting a significant amount of a less polar, second spot on my TLC which I've identified as the di-Boc protected amine. How can I prevent this?
A: The formation of the N,N-di-Boc derivative occurs when the initially formed N-Boc amine (a carbamate) is deprotonated and acts as a nucleophile, attacking a second molecule of Boc₂O. This is favored by overly forcing conditions.
Causality & Mechanism: The nitrogen in a mono-Boc-protected amine is significantly less nucleophilic than in the starting amine, but under certain conditions (e.g., presence of a strong base or catalyst, high concentration of Boc₂O), it can be driven to react further. The use of DMAP, in particular, can facilitate this over-reaction by forming a highly reactive N-acylpyridinium intermediate with Boc₂O.[3]
Mitigation Strategies:
-
Control Stoichiometry: Use a minimal excess of Boc₂O. Start with 1.05-1.1 equivalents and only increase if the reaction proves incomplete.
-
Avoid DMAP for Simple Amines: For unhindered, reactive primary amines, a catalyst is often unnecessary and increases the risk of di-Boc formation. Rely on a standard base like TEA or NaHCO₃.
-
Lower the Temperature: Running the reaction at 0 °C or even room temperature (instead of heating) can provide the kinetic selectivity needed to favor mono-protection.
-
Consider the Base: A bulky, non-nucleophilic base like DIPEA is less likely to deprotonate the less acidic N-H of the carbamate product compared to smaller bases.
Caption: Decision workflow for selecting Boc protection conditions to avoid di-Boc formation.
Issue 2: Formation of Urea Byproducts with Hindered Amines
Q: My Boc protection of a sterically hindered secondary amine is yielding a significant amount of a urea byproduct. What is happening and how can I fix it?
A: This is a known issue, particularly with bulky secondary amines.[] The reaction pathway can deviate towards the formation of an isocyanate intermediate from the Boc₂O, which is then trapped by the amine to form a urea. A more direct pathway involves the formation of cyanate esters.
Causality & Mechanism: Under forcing conditions (heat) or with amines of very low nucleophilicity, the Boc₂O can undergo decomposition. The amine may act as a base rather than a nucleophile, promoting the elimination pathway that generates a reactive isocyanate. This isocyanate is then rapidly trapped by another molecule of the starting amine.
Mitigation Strategies:
-
Deprotonation First: The most robust solution is to pre-deprotonate the amine with a very strong, non-nucleophilic base to form the corresponding amide anion (e.g., using NaH or NaHMDS).[] This highly nucleophilic species will then cleanly react with Boc₂O at low temperatures, completely avoiding the urea formation pathway.
-
Use an Alternative Reagent: Reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) are often more effective for hindered substrates and less prone to isocyanate formation.[9]
-
Solvent Choice: Using a non-polar solvent can sometimes disfavor the polar transition state leading to isocyanate formation.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered amine (1.0 equiv).
-
Dissolution: Dissolve the amine in anhydrous THF (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF, 1.1 equiv) dropwise. Stir at 0 °C for 30 minutes.
-
Reagent Addition: Add a solution of Boc₂O (1.2 equiv) in anhydrous THF dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Quench: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Issue 3: Byproducts with Amino Acid Substrates
Q: When protecting an amino acid, I'm observing a complex mixture and low yield. I suspect side reactions involving the carboxylic acid.
A: You are likely correct. The carboxylate group of the amino acid can compete with the amine as a nucleophile, attacking the Boc₂O to form a mixed anhydride. This reactive intermediate can then be attacked by the amine of another amino acid molecule, leading to peptide dimer formation.[5]
Causality & Mechanism: This issue is most prevalent under anhydrous conditions with bases like TEA, which can deprotonate both the amine and the carboxylic acid. The resulting carboxylate is a competent nucleophile for attacking Boc₂O.
Caption: Competing reaction pathways during the Boc protection of amino acids.
Mitigation Strategy: The Schotten-Baumann Condition
The classic and most effective solution is to use aqueous basic conditions (Schotten-Baumann conditions).
-
Mechanism of Action: In an aqueous solvent system (e.g., water/dioxane or water/THF) with a base like NaOH or NaHCO₃, the carboxylic acid is deprotonated to the carboxylate, which is well-solvated by water. This hydration shell significantly dampens its nucleophilicity. The amine remains a much more potent nucleophile, leading to a highly selective reaction.[5] Any mixed anhydride that does form is rapidly hydrolyzed by water, preventing the formation of dimers.
-
Setup: In a round-bottom flask, dissolve the amino acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH(aq) (2.2 equiv of NaOH). Stir until a clear solution is obtained.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Boc₂O (1.1 equiv), either neat or dissolved in a minimal amount of dioxane.
-
Reaction: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 4-24 hours. Monitor the disappearance of the starting material by TLC (ninhydrin stain).
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove the bulk of the dioxane.
-
Wash the remaining aqueous solution with a non-polar solvent like hexanes or diethyl ether to remove any unreacted Boc₂O and tert-butanol.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1 M HCl or aqueous citric acid. The product should precipitate or can be extracted.
-
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the clean N-Boc-amino acid.
Comparative Data for Reaction Conditions
| Substrate Type | Boc₂O (equiv) | Base (equiv) | Catalyst (equiv) | Solvent | Temp (°C) | Common Issues |
| Primary Aliphatic | 1.05 - 1.1 | TEA (1.2) | None | DCM, THF | 0 - RT | Di-Boc formation |
| Secondary Aliphatic | 1.1 - 1.3 | DIPEA (1.5) | DMAP (0.05) | ACN, DMF | RT - 50 | Sluggish reaction |
| Anilines (e- rich) | 1.1 | TEA (1.2) | None | THF | RT | Generally clean |
| Anilines (e- poor) | 1.2 - 1.5 | None (reflux) | None | Toluene | 80 - 110 | Very slow reaction |
| Hindered Amines | 1.2 | NaH (1.2) | None | Anhydrous THF | 0 - RT | Urea formation |
| Amino Acids | 1.1 | NaOH (2.2) | None | Dioxane/H₂O | 0 - RT | Dimer formation |
References
- Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem. [Link: ]
- BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences Amino Acid. [Link: ]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link: [Link]]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link: [Link]]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link: [Link]]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link: [Link]]
- Benchchem. (2025). The Chemistry of the Boc Protecting Group. BenchChem. [Link: ]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link: [Link]]
- Benchchem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem. [Link: ]
- Benchchem. (2025). Technical Support Center: Boc Cleavage from Sterically Hindered Amines. BenchChem. [Link: ]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(41), 18694-18711. [Link: [Link]]
- Benchchem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem. [Link: ]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link: [Link]]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link: [Link]]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link: [Link]]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Wikipedia. [Link: [Link]]
-
Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry. [Link: [Link]]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link: [Link]]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link: [Link]]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link: [Link]]
Sources
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise characterization of synthetic intermediates is paramount to ensuring the integrity and success of a research campaign. Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate, a key building block in the synthesis of a variety of bioactive molecules, presents a unique set of analytical challenges. This guide offers an in-depth, objective comparison of mass spectrometry-based analytical strategies for this compound, providing supporting scientific principles and detailed experimental protocols to empower researchers in their analytical endeavors.
The Analytical Conundrum: Thermal Lability and the Choice of Ionization
The core analytical challenge presented by this compound lies in the thermal lability of the tert-butoxycarbonyl (Boc) protecting group. This inherent instability significantly influences the choice of analytical methodology, particularly the ionization technique employed in mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Temperature Tightrope
Gas chromatography, a powerful separation technique, necessitates the volatilization of the analyte at elevated temperatures. For many carbamates, these temperatures can induce thermal degradation, leading to inaccurate quantification and misinterpretation of the resulting mass spectra.[1][2] While derivatization can sometimes mitigate this issue for simpler carbamates, it introduces additional sample preparation steps and potential for side reactions. For a molecule like this compound, the risk of in-source degradation is high, making GC-MS a less reliable primary analytical tool.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Pathway
Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for the analysis of thermally labile and non-volatile compounds.[] By circumventing the need for high-temperature volatilization, LC-MS preserves the integrity of the molecule, allowing for accurate mass determination and fragmentation analysis.
Unraveling the Fragmentation Puzzle: Predicting the Mass Spectrum
A thorough understanding of the expected fragmentation patterns is crucial for confident identification of this compound. The fragmentation in mass spectrometry is not a random process but is governed by the underlying chemical structure of the molecule.[4]
The Signature Loss of the Boc Group
The most prominent and predictable fragmentation pathway for Boc-protected amines involves the loss of the tert-butyl group or related fragments.[5] The primary fragmentation is the cleavage of the C-O bond of the carbamate, leading to the loss of isobutylene (C₄H₈), a neutral molecule with a mass of 56 Da.[5] This is a characteristic loss for Boc-protected compounds and serves as a strong diagnostic indicator. Another common fragmentation is the loss of the entire Boc group, resulting in a fragment corresponding to the protonated amine.
Fragmentation of the Dichloropyrimidine Core
Following the initial loss of the Boc group, further fragmentation of the remaining 4-amino-2,6-dichloropyrimidine core can be expected. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately 65% of the intensity of the molecular ion peak, and an M+4 peak also being observable.[6] Fragmentation of the pyrimidine ring itself can occur through the loss of small neutral molecules such as HCN.[6]
The following diagram illustrates the predicted fragmentation pathway of this compound under electrospray ionization (ESI) conditions.
Sources
- 1. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Characterizing Substituted Pyrimidines: A Comparative Approach
Substituted pyrimidines are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is found in a wide array of therapeutic agents, from antiviral medications to anticancer drugs. The precise characterization of these molecules is not merely a procedural step; it is the foundation upon which their efficacy and safety are built. The identity, purity, and structural integrity of a substituted pyrimidine directly influence its biological activity and pharmacokinetic profile. Therefore, a comprehensive understanding of the analytical techniques available for their characterization is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the most critical analytical techniques for the characterization of substituted pyrimidines. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower you in your research and development endeavors.
The Analytical Arsenal: A Comparative Overview
The characterization of substituted pyrimidines relies on a suite of powerful analytical techniques, each providing a unique piece of the structural and purity puzzle. The choice of technique, or combination thereof, is dictated by the specific question being asked—from initial structural confirmation to the quantification of impurities in a final drug product. The primary tools in our arsenal include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single-Crystal X-ray Crystallography.
Here, we present a comparative analysis of these techniques, highlighting their strengths, limitations, and specific applications in the context of substituted pyrimidine characterization.
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Detailed molecular structure, connectivity, stereochemistry, and purity | Non-destructive, provides unambiguous structural elucidation | Relatively low sensitivity, requires higher sample concentrations |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition, and structural information through fragmentation | High sensitivity, requires minimal sample, can be coupled with chromatography (LC-MS, GC-MS) | Isomers can be difficult to distinguish, fragmentation can be complex to interpret |
| HPLC | Differential partitioning between a mobile and stationary phase | Purity, quantification of components, separation of mixtures | High resolution and sensitivity, widely applicable for purity and assay determination | Does not provide structural information on its own, requires reference standards for identification |
| UV-Vis Spectroscopy | Absorption of ultraviolet and visible light by chromophores | Presence of conjugated systems, quantification based on absorbance | Simple, rapid, and non-destructive, useful for concentration determination | Limited structural information, susceptible to interference from other absorbing species |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Absolute three-dimensional molecular structure, stereochemistry, and conformation | Provides the definitive 3D structure | Requires a suitable single crystal, which can be challenging to obtain |
Deep Dive into the Techniques: Principles and Proven Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful and unambiguous technique for determining the molecular structure of organic compounds, including substituted pyrimidines.[1] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the precise mapping of atomic connectivity.
Causality in Experimental Choices: The selection of specific NMR experiments is driven by the complexity of the substituted pyrimidine. A simple 1D ¹H NMR spectrum can often confirm the presence of key functional groups and the substitution pattern on the pyrimidine ring. However, for more complex structures or for unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[2][3] These techniques reveal proton-proton and proton-carbon correlations, allowing for a step-by-step assembly of the molecular puzzle.[2][4]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted pyrimidine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
1D ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
-
2D NMR Acquisition (if necessary):
-
COSY: To identify proton-proton couplings, acquire a COSY spectrum. This helps establish vicinal and geminal proton relationships.
-
HSQC: To identify direct one-bond proton-carbon correlations, acquire an HSQC spectrum. This is crucial for assigning the signals of protonated carbons.
-
HMBC: To identify long-range (2-3 bond) proton-carbon correlations, acquire an HMBC spectrum. This is invaluable for identifying quaternary carbons and piecing together the carbon skeleton.
-
-
Data Interpretation:
-
Analyze the chemical shifts, coupling constants, and integration values from the 1D spectra to propose initial structural fragments.
-
Use the correlation peaks in the 2D spectra to connect these fragments and build the complete molecular structure.
-
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[5] For substituted pyrimidines, it is invaluable for determining the molecular weight and obtaining structural clues from fragmentation patterns.[6][7]
Causality in Experimental Choices: The choice between different ionization techniques and mass analyzers depends on the properties of the pyrimidine derivative and the desired information. Electrospray ionization (ESI) is a "soft" ionization technique suitable for polar and thermally labile molecules, often providing a strong molecular ion peak.[8] Electron ionization (EI) is a "harder" technique that causes more extensive fragmentation, which can be highly informative for structural elucidation but may result in a weak or absent molecular ion peak.[8] Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of complex mixtures and the determination of the molecular weight of individual components.[9][10]
-
Sample Preparation:
-
Prepare a dilute solution of the substituted pyrimidine (typically 1-10 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., methanol, acetonitrile, or water).
-
-
HPLC Separation:
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Elute the sample using a suitable mobile phase gradient to achieve separation from any impurities.
-
-
Mass Spectrometry Detection:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Ionization: Utilize an appropriate ionization source, such as ESI in positive or negative ion mode, depending on the nature of the analyte.
-
Mass Analysis: Scan a relevant mass range to detect the molecular ion ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.
-
Tandem MS (MS/MS): For further structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce structural motifs and confirm the identity of the substituted pyrimidine.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is an essential technique for assessing the purity of substituted pyrimidines and for quantifying their concentration in various matrices.[9][11] It separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.[11]
Causality in Experimental Choices: The selection of the HPLC column (e.g., C18, C8), mobile phase composition (e.g., acetonitrile, methanol, water, and buffers), and detector (e.g., UV, DAD) is critical for achieving optimal separation and detection.[11] For purity analysis, a gradient elution method is often employed to separate impurities with a wide range of polarities. Isocratic elution is typically used for routine quantification once a method has been established. A validated HPLC method is a regulatory requirement for the quality control of pharmaceutical products.[12][13]
-
Method Development and Optimization:
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 column.
-
Mobile Phase Selection: A mixture of water (often with a buffer to control pH) and an organic solvent like acetonitrile or methanol is commonly used.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the substituted pyrimidine using a UV-Vis spectrophotometer or a diode-array detector (DAD) to ensure maximum sensitivity.
-
Gradient Optimization: Develop a gradient elution program that provides good resolution between the main peak and all potential impurities.
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the substituted pyrimidine sample in the mobile phase or a suitable solvent to a known concentration.
-
Prepare a reference standard solution of the pure compound at a similar concentration.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the sample and reference standard solutions.
-
Run the optimized gradient program.
-
-
Data Analysis:
-
Identify the peak corresponding to the substituted pyrimidine by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quick and Simple Assessment
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For substituted pyrimidines, which typically contain conjugated systems, this technique provides a quick way to confirm the presence of the chromophore and to determine the concentration of a sample using the Beer-Lambert law. The position of the absorption maximum (λmax) can be influenced by the substituents on the pyrimidine ring and the solvent.[14][15]
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional structure of a substituted pyrimidine, including its absolute stereochemistry, single-crystal X-ray crystallography is the ultimate technique.[16][17] It involves diffracting X-rays off a well-ordered single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.[18] While incredibly powerful, the main limitation of this technique is the need to grow a high-quality single crystal, which can be a significant challenge.[18]
Conclusion: An Integrated Approach for Comprehensive Characterization
The comprehensive characterization of substituted pyrimidines requires a multi-faceted and logical approach. No single technique can provide all the necessary information. Instead, a synergistic combination of these powerful analytical tools is essential. A typical workflow begins with HPLC for purity assessment, followed by NMR and MS for structural elucidation. UV-Vis spectroscopy can be used for quick checks and concentration determination, while X-ray crystallography provides the ultimate proof of structure when a suitable crystal can be obtained.
By understanding the principles, strengths, and limitations of each technique, and by applying them in a logical and integrated manner, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of the substituted pyrimidine-based molecules that hold the promise of new and improved therapies.
References
-
Dovbnya, L. V., & Yakovleva, L. V. (2014). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 48(8), 546-555. [Link]
-
Sharma, P., & Kumar, A. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 634-638. [Link]
-
El-Gohary, N. S. (2016). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 54(1), 33-39. [Link]
-
Sato, K., et al. (2018). HPLC chromatograms of purine and pyrimidine compounds in high-freshness- and low-freshness-level squids. Fisheries Science, 84(4), 727-735. [Link]
-
Wishart, D. S. (2007). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. In The Handbook of Metabolomics. Humana Press. [Link]
-
Kovalova, L., et al. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 12(11), 5321-5328. [Link]
-
Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]
-
Creek, D. J., et al. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 966, 177-184. [Link]
-
Sawyer, L. (2007). Single-crystal X-ray Diffraction. SERC Carleton. [Link]
-
Khatun, N., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 5(1), 1-25. [Link]
-
Lee, K. R., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 953-959. [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Gu, H., et al. (2014). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. InTech. [Link]
-
El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4935. [Link]
-
Itenov, T. S., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 26(16), 4983. [Link]
-
University of Florida. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
Khatavi, S. Y., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 5(4), 591-634. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Ivanova, G., & Stoyanov, N. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(1), 195. [Link]
-
Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Retrieved from [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
ResolveMass Laboratories Inc. (2023, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Petras, D., et al. (2022). PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega, 7(10), 8743-8753. [Link]
-
Matas, J. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Reddy, G. N., et al. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 8(42), 38863-38873. [Link]
-
Clutter, D. R., & Petrakis, L. (1973). Comparison of Mass Spectrometry and Nuclear Magnetic Resonance Spectrometry for Determination of Hydrocarbon Type. Analytical Chemistry, 45(1), 13-17. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
-
ResolveMass Laboratories Inc. (2023, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Kumar, A., et al. (2021). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. [Link]
-
Ben-Ayouch, A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7295. [Link]
-
Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. TrAC Trends in Analytical Chemistry, 69, 98-107. [Link]
-
De Beer, T. R., et al. (2021). A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. Molecules, 26(24), 7654. [Link]
-
MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference. Retrieved from [Link]
-
ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]
-
Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11(9), 1-7. [Link]
-
Katritzky, A. R., et al. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 44(9), 896-901. [Link]
-
Li, N., et al. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Journal of Pharmaceutical and Biomedical Analysis, 217, 114886. [Link]
-
Williams, A. J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10293-10302. [Link]
-
El-Sayed, W. A., et al. (2022). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Frontiers in Chemistry, 10, 1089355. [Link]
-
El-Mekkawy, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Materials, 14(3), 633. [Link]
-
AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
Jõgela, K., et al. (2018). Comparison of UV-vis absorption spectra of... ResearchGate. [Link]
-
Petras, D., et al. (2022). Structure elucidation workflow based on NMR and MS/MS data. ResearchGate. [Link]
-
Loofbourow, J. R., & Stimson, M. M. (1941). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 63(7), 1871-1876. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. article.sapub.org [article.sapub.org]
- 9. rjptonline.org [rjptonline.org]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. rigaku.com [rigaku.com]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comparative Guide to the Reactivity of 2,6-Dichloropyrimidine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, chlorinated pyrimidines stand out as versatile building blocks for the synthesis of a vast array of biologically active molecules. Their utility stems from the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various functional groups. Among the dichlorinated pyrimidines, the 2,4- and 2,6-isomers are of particular importance, yet their reactivity profiles exhibit subtle and often crucial differences. This guide provides an in-depth comparison of the reactivity of 2,6-dichloropyrimidine and 2,4-dichloropyrimidine, supported by experimental data and theoretical insights to inform synthetic strategy and reaction design.
The Underlying Principles of Reactivity
The reactivity of chloropyrimidines in SNAr reactions is governed by the electronic influence of the two ring nitrogen atoms. These nitrogen atoms act as powerful electron-withdrawing groups, activating the carbon atoms of the ring towards nucleophilic attack. The general order of reactivity for the different positions on the pyrimidine ring is widely accepted as C4(6) > C2 >> C5.[1] This established trend is a cornerstone for understanding the comparative reactivity of the two isomers.
This reactivity hierarchy can be rationalized by considering the stability of the Meisenheimer intermediate, the transient species formed upon nucleophilic attack.
-
Attack at C4 or C6: When a nucleophile attacks at the C4 or C6 position, the negative charge of the Meisenheimer intermediate can be delocalized onto both of the ring nitrogen atoms through resonance. This extensive delocalization results in a more stable intermediate and, consequently, a lower activation energy for the reaction.
-
Attack at C2: Nucleophilic attack at the C2 position allows for delocalization of the negative charge onto only one of the adjacent nitrogen atoms. This results in a less stable Meisenheimer intermediate compared to attack at C4 or C6, leading to a higher activation energy and slower reaction rate.
-
Attack at C5: The C5 position is the least reactive towards nucleophilic attack as the negative charge in the corresponding Meisenheimer intermediate cannot be effectively delocalized onto the ring nitrogens.
Frontier Molecular Orbital (FMO) theory further supports this reactivity pattern. The Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring has larger coefficients at the C4 and C6 positions compared to the C2 position, indicating that these sites are more electrophilic and thus more susceptible to nucleophilic attack.[2]
Visualizing the Reaction Pathway
The mechanism of nucleophilic aromatic substitution on dichloropyrimidines proceeds through a two-step addition-elimination pathway involving the formation of a Meisenheimer intermediate.
Caption: Generalized workflow for the SNAr reaction on dichloropyrimidines.
Head-to-Head Comparison: 2,6-Dichloropyrimidine vs. 2,4-Dichloropyrimidine
Based on the foundational principles outlined above, a clear difference in the overall reactivity of the two isomers can be predicted:
-
2,6-Dichloropyrimidine: This symmetrical molecule possesses two highly activated chlorine atoms at the C2 and C6 positions. Both positions are electronically equivalent and analogous to the C4/C6 positions in the general reactivity trend. Therefore, 2,6-dichloropyrimidine is expected to be highly reactive towards nucleophiles.
-
2,4-Dichloropyrimidine: This isomer has two electronically distinct chlorine atoms: one at the highly reactive C4 position and one at the less reactive C2 position.
Experimental Evidence: A Comparative Overview
While direct kinetic comparisons under identical conditions are scarce in the literature, a survey of published synthetic procedures provides substantial evidence to support the higher reactivity of 2,6-dichloropyrimidine.
| Nucleophile | 2,6-Dichloropyrimidine (or 4,6-dichloro derivatives) | 2,4-Dichloropyrimidine | Key Observations |
| Amines | Mono-amination is typically rapid and high-yielding, often proceeding at room temperature or with gentle heating.[3] Di-substitution can be achieved with an excess of the amine and more forcing conditions. | Mono-amination preferentially occurs at the C4 position, but often requires heating. Regioselectivity can be moderate, with mixtures of C4 and C2 isomers sometimes observed, especially with neutral nitrogen nucleophiles (1:1 to 4:1 ratios of C4/C2 isomers).[1] | 2,6-Dichloropyrimidine generally offers a cleaner and more straightforward route to mono-aminated products. Regiocontrol in 2,4-dichloropyrimidine amination can be challenging. |
| Alcohols/Alkoxides | Reactions with alkoxides are generally efficient, leading to mono- or di-alkoxy pyrimidines depending on the stoichiometry. Solvolysis can be a competing reaction when alcohols are used as solvents.[3] | Reaction with alkoxides also favors substitution at the C4 position. | The higher reactivity of the C6 position in the 2,6-isomer can lead to faster reaction rates. |
| Thiols/Thiolates | Thiolates readily displace the chlorine atoms to form thioethers. | Thiophenols react preferentially at the C4 position under both basic and weakly acidic conditions.[4] | Both isomers react efficiently with sulfur nucleophiles, with the expected regioselectivity for the 2,4-isomer. |
Regioselectivity: The Challenge of 2,4-Dichloropyrimidine
While 2,6-dichloropyrimidine offers straightforward reactivity due to its symmetry, the functionalization of 2,4-dichloropyrimidine presents a more nuanced challenge revolving around regioselectivity. The preferential substitution at the C4 position is a general rule, but its degree can be influenced by several factors:
-
Nature of the Nucleophile: While many nucleophiles favor the C4 position, this selectivity is not always absolute. For instance, reactions with neutral amines can lead to mixtures of C4 and C2 isomers.[1]
-
Substituents on the Pyrimidine Ring: The presence of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. For example, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can steer nucleophilic attack towards the C2 position.[5]
-
Reaction Conditions: The choice of solvent, base, and the use of catalysts can all influence the C4/C2 product ratio. Palladium-catalyzed amination reactions, for instance, have been developed to achieve high regioselectivity for the C4 position.[1]
Experimental Protocols: Representative Methodologies
To provide a practical context for the discussed reactivity, the following are representative protocols for the mono-amination of 2,6- and 2,4-dichloropyrimidine.
Protocol 1: Mono-amination of 2,6-Dichloropyrimidine
This protocol describes a typical nucleophilic aromatic substitution to achieve mono-amination of 2,6-dichloropyrimidine.
Materials:
-
2,6-Dichloropyrimidine
-
Amine of choice (e.g., aniline)
-
Ethanol (or a suitable polar aprotic solvent like DMF or DMAc)
-
Base (e.g., triethylamine or potassium carbonate, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloropyrimidine (1 equivalent) in ethanol.
-
Add the amine (1 to 1.2 equivalents) to the solution. If the amine salt is used or if the reaction requires a base, add the base (1 to 2 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux with stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Regioselective C4-Amination of 2,4-Dichloropyrimidine
This protocol illustrates a common procedure for the preferential substitution at the C4 position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine of choice (e.g., morpholine)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1 equivalent) in DMF in a round-bottom flask.
-
Add the amine (1.1 equivalents) and DIPEA (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 4-amino-2-chloropyrimidine isomer.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical workflow for the selective functionalization of dichloropyrimidines.
Caption: A generalized experimental workflow for the mono-substitution of dichloropyrimidines.
Conclusion
References
-
Lan, S., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 1-4. [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
-
orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
A Guide to Protecting Groups for 4-Aminopyrimidine: A Comparative Analysis for Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant molecules, particularly kinase inhibitors. The exocyclic amino group at the C4 position is a potent nucleophile and a key hydrogen bond donor for biological target engagement. However, its reactivity presents a significant challenge during multi-step synthesis. Unprotected, this amino group can undergo undesired side reactions such as acylation, alkylation, or interfere with metal-catalyzed cross-coupling reactions, leading to low yields and complex product mixtures.[1]
Therefore, the transient masking of this amino group with a suitable protecting group is a critical strategic consideration.[2] An ideal protecting group must be introduced efficiently, remain stable throughout various synthetic transformations, and be selectively removed under mild conditions that do not compromise the integrity of the final molecule.[3] This guide provides a comparative analysis of common and alternative protecting groups for 4-aminopyrimidine, offering experimental insights to inform synthetic planning and execution.
A Comparative Analysis of Key Protecting Groups
The selection of a protecting group is dictated by the overall synthetic route, particularly the orthogonality of reaction conditions.[4] Orthogonal protection allows for the selective removal of one group in the presence of others, a crucial strategy in complex molecule synthesis.[3] We will compare four widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Trifluoroacetyl (TFA).
| Protecting Group | Introduction Reagent(s) | Typical Conditions | Stability | Cleavage Reagent(s) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., TEA, DMAP), CH₂Cl₂ or THF, RT | Stable to base, hydrogenolysis, weak acids | Strong acids (TFA, HCl) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), THF/H₂O, 0 °C to RT | Stable to acidic and basic conditions | H₂/Pd-C (Hydrogenolysis) |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃), Dioxane/H₂O, RT | Stable to acid, hydrogenolysis | Base (e.g., Piperidine in DMF) |
| TFA | Trifluoroacetic anhydride (TFAA) | Base (e.g., Pyridine), CH₂Cl₂, 0 °C to RT | Very stable to acid, hydrogenolysis | Strong base (e.g., NaOH, K₂CO₃ in MeOH) |
tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common protecting group for amines in non-peptide chemistry due to its ease of introduction and clean, acid-labile removal.[5]
-
Introduction: The protection reaction proceeds efficiently using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. For heteroaromatic amines like 4-aminopyrimidine, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is often employed to accelerate the reaction.[6]
-
Stability Profile: The Boc group is robust under basic, nucleophilic, and reductive (e.g., hydrogenolysis) conditions, making it highly compatible with a wide range of synthetic transformations, including Suzuki and Buchwald-Hartwig cross-coupling reactions.[7][8]
-
Deprotection: Cleavage is readily achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in methanol or dioxane.[5][9] The mechanism involves the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene and CO₂.[9]
-
Strategic Considerations: The primary limitation of the Boc group is its sensitivity to strong acids. If other acid-labile groups are present in the molecule, a different protecting group strategy must be devised.
Benzyloxycarbonyl (Cbz) Group
The Cbz group is a classic amine protecting group, valued for its stability and its unique removal condition via hydrogenolysis.[10]
-
Introduction: Cbz protection is typically performed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (an aqueous base like NaHCO₃ with an organic solvent).
-
Stability Profile: It is stable to both acidic and mildly basic conditions, offering an orthogonal strategy to the acid-labile Boc group and the base-labile Fmoc group.[9]
-
Deprotection: The Cbz group is most commonly cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst). This process is clean and efficient, yielding toluene and carbon dioxide as byproducts.
-
Strategic Considerations: The main drawback is the incompatibility of its deprotection condition with other reducible functional groups, such as alkenes, alkynes, or some nitro groups. The palladium catalyst can also be poisoned by sulfur-containing compounds.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
Widely used in solid-phase peptide synthesis, the Fmoc group is defined by its lability to basic conditions.[10]
-
Introduction: Protection is achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or its more stable N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a mild base.
-
Stability Profile: The Fmoc group is stable to acidic conditions and catalytic hydrogenation, making it fully orthogonal to both Boc and Cbz groups.[2]
-
Deprotection: Removal is rapid and occurs under very mild, non-hydrolytic basic conditions, typically with a solution of piperidine in an aprotic solvent like dimethylformamide (DMF).[10]
-
Strategic Considerations: Its primary limitation is its instability towards bases. Any synthetic step requiring basic reagents (e.g., Grignard reagents, LDA, or even milder bases like DBU) is incompatible with the Fmoc group.
Trifluoroacetyl (TFA) Group
The TFA group is an acyl-type protecting group that offers high stability but requires harsher conditions for removal.
-
Introduction: It is installed using trifluoroacetic anhydride (TFAA) with a base like pyridine.
-
Stability Profile: The electron-withdrawing nature of the trifluoromethyl group makes the resulting amide exceptionally stable to acidic conditions and hydrogenolysis.[11]
-
Deprotection: Cleavage requires relatively strong basic conditions, such as aqueous sodium hydroxide or potassium carbonate in methanol.[10]
-
Strategic Considerations: The harsh basic conditions required for its removal can limit its application, as these conditions may not be tolerated by other functional groups like esters or other base-sensitive moieties.
Experimental Workflows and Protocols
A typical synthetic sequence involving a protecting group follows a three-stage process: protection of the reactive site, chemical transformation at another site, and finally, deprotection to reveal the original functionality.
Caption: General workflow for synthesis involving 4-aminopyrimidine protection.
Protocol 1: Boc Protection of 4-Aminopyrimidine
This protocol is adapted from standard procedures for the protection of aminopyridines and is directly applicable to 4-aminopyrimidine.[12]
-
Dissolution: Dissolve 4-aminopyrimidine (1.0 g, 10.5 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: To the stirred solution, add triethylamine (2.2 mL, 15.8 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 2.75 g, 12.6 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 64 mg, 0.53 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 20 mL of water. Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl (pyrimidin-4-yl)carbamate. A typical yield for this reaction is >90%.[12]
Protocol 2: Acidic Deprotection of Boc-4-aminopyrimidine
This protocol describes the standard method for cleaving the Boc group.[5][9]
-
Dissolution: Dissolve the Boc-protected 4-aminopyrimidine (1.0 g, 4.8 mmol) in dichloromethane (10 mL) at room temperature.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 2.5 mL) to the solution. Gas evolution (CO₂) will be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Remove the solvent and excess TFA under reduced pressure.
-
Isolation: Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 4-aminopyrimidine.
Orthogonal Strategies in Action
The true power of protecting groups is realized when they are used in an orthogonal fashion. For a molecule bearing multiple protected amines, one can be selectively unmasked for further reaction while the others remain intact.
Caption: Orthogonal deprotection of common amine protecting groups.
Conclusion
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex 4-aminopyrimidine derivatives. The Boc group offers a robust and versatile option for many applications, given its stability to base and hydrogenolysis and its clean removal with acid. However, when orthogonality is required, the Cbz and Fmoc groups provide essential alternatives, cleavable under neutral (hydrogenolysis) and basic conditions, respectively. By understanding the distinct stability and cleavage profiles of each protecting group, researchers can design more efficient, flexible, and higher-yielding synthetic routes, accelerating the discovery and development of novel therapeutics.
References
- BenchChem. (2025). A Comparative Analysis of Protecting Groups for Aminopyridines. BenchChem Technical Support.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Academia.edu. (n.d.). Amino Protecting Groups Stability.
- Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Wikipedia. (n.d.). Protecting group.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Ready Lab, UT Southwestern. (n.d.). Protecting Groups.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. (PDF) Amino Protecting Groups Stability [academia.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
biological efficacy of derivatives of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
An In-Depth Comparative Guide to the Biological Efficacy of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate Derivatives
Introduction: The Versatile Scaffold of 2,6-Dichloropyrimidine
In the landscape of medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous biologically active compounds, including several approved drugs. The compound this compound serves as a highly versatile chemical intermediate and building block for the synthesis of a diverse array of more complex molecules.[1] Its structure is characterized by a pyrimidine ring substituted with two reactive chlorine atoms and a tert-butoxycarbonyl (Boc)-protected carbamate group.[1] This arrangement provides an excellent platform for synthetic chemists to introduce various functional groups, leading to derivatives with a wide spectrum of biological activities, most notably in anticancer and enzyme inhibition applications.[1][2][3]
The reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution, enabling the creation of large compound libraries for biological screening.[1][4] The carbamate moiety, a stable and membrane-permeable group, often plays a crucial role in modulating the pharmacokinetic properties and biological activity of the final compounds.[5] This guide provides a comparative analysis of the biological efficacy of various derivatives stemming from this core structure, supported by experimental data and detailed protocols to inform researchers and drug development professionals.
Comparative Analysis of Anticancer Activity
The pyrimidine core is a cornerstone in the design of anticancer agents, largely due to its structural similarity to the nucleobases of DNA and RNA. This allows pyrimidine derivatives to interfere with various cellular processes critical for cancer cell proliferation and survival.
Aminopyrimidine Derivatives as Proliferation Inhibitors
A prominent strategy involves the substitution of the chlorine atoms with various aniline moieties to produce aminopyrimidine derivatives. Research has demonstrated that these compounds can exhibit potent anti-proliferative effects across a range of human tumor cell lines.[2] For instance, a series of novel aminopyrimidine derivatives structurally related to a hit compound, RDS 3442, were synthesized and evaluated for their ability to inhibit cancer cell growth. The most promising compound from this series, the N-benzyl counterpart of RDS 3442 (designated 2a ), showed a significant decrease in cell viability in glioblastoma, triple-negative breast cancer, oral squamous cell carcinoma, and colon cancer cell lines.[2]
Table 1: Comparative Anti-proliferative Activity (EC₅₀ in µM) of Lead Aminopyrimidine Derivative 2a
| Cell Line | Histotype | EC₅₀ (µM) of Compound 2a |
| U-87 MG | Glioblastoma | 4.2 ± 0.5 |
| MDA-MB 231 | Triple-Negative Breast Cancer | 8.1 ± 1.1 |
| CAL 27 | Oral Squamous Cell Carcinoma | 6.5 ± 0.9 |
| HCT 116 | Colon Cancer | 7.3 ± 0.8 |
Data synthesized from Madia et al., 2021.[2] The results highlight the compound's potent activity, being 4–13 times more active than the original hit compound across the tested cell lines.
The mechanism for such compounds is often linked to the inhibition of key signaling pathways involved in cell cycle progression. One study on human glioblastoma cells revealed that a dichloropyrimidine derivative induced G0/G1 cell-cycle arrest and subsequent apoptosis, underscoring its therapeutic potential against aggressive tumors.[1]
Hydrazinopyrimidine Derivatives Targeting Resistant Cancers
Another class of derivatives involves the introduction of a hydrazone linkage. These compounds have shown remarkable inhibitory activity against multiple cancer cell lines, including those resistant to standard chemotherapeutics like doxorubicin.[3] The synthesis typically begins by reacting 4,6-dichloropyrimidine with hydrazine hydrate, followed by condensation with a ketone, and subsequent substitution with various alkylamine chains.[3] The resulting molecules are often more lipophilic than conventional drugs, which may enhance their ability to cross biological membranes and reach their molecular targets.[3] Molecular docking studies suggest that these derivatives may exert their anticancer effects by inhibiting topoisomerase II and intercalating with DNA.[3]
Table 2: Cytotoxicity of a Lead Hydrazinopyrimidine Derivative Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| LoVo | Colon Adenocarcinoma | 2.15 ± 0.11 |
| LoVo/DX | Doxorubicin-Resistant Colon | 1.88 ± 0.09 |
| MCF-7 | Breast Cancer | 3.45 ± 0.17 |
| A549 | Lung Cancer | 4.12 ± 0.21 |
| HeLa | Cervical Cancer | 2.97 ± 0.15 |
Data representative of potent compounds from the study by Szychowski et al., 2021.[3] Notably, the compound demonstrates potent activity against the doxorubicin-resistant LoVo/DX cell line.
Derivatives as Potent and Selective Enzyme Inhibitors
The structural features of dichloropyrimidine derivatives make them ideal candidates for enzyme inhibitors. The pyrimidine scaffold can mimic endogenous purine or pyrimidine bases, enabling competitive binding to the active sites of enzymes such as kinases and phospholipases.[1]
Structure-Activity Relationship (SAR) of NAPE-PLD Inhibitors
A compelling example is the development of pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators.[6][7] Through systematic modification of the pyrimidine core, researchers have elucidated key structure-activity relationships (SAR). A high-throughput screening hit was optimized by modifying substituents at three different positions, leading to the identification of LEI-401 , a nanomolar potent inhibitor with drug-like properties.[6][7]
Key findings from the SAR studies include:
-
Conformational Restriction: Replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine increased inhibitory potency threefold.[6][7]
-
Lipophilicity and Potency: Exchanging a morpholine substituent for an (S)-3-hydroxyprolidine group reduced lipophilicity and further boosted activity by tenfold, culminating in the development of LEI-401.[6][7]
These findings demonstrate how rational, iterative design based on the dichloropyrimidine scaffold can lead to highly potent and selective pharmacological tools to probe biological systems.[6][7]
Caption: Synthetic workflow and screening process for pyrimidine derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are representative protocols for the synthesis and biological evaluation of pyrimidine derivatives.
Protocol 1: Synthesis of N-substituted Aminopyrimidine Derivatives
This protocol is adapted from methodologies used to create libraries of aminopyrimidine compounds for anticancer screening.[2]
Objective: To synthesize N2,N4-disubstituted-pyrimidine-2,4-diamine derivatives via nucleophilic aromatic substitution.
Materials:
-
4-Amino-2,6-dichloropyrimidine
-
Appropriate aniline derivative (e.g., benzylamine)
-
2-Methoxyethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reactant Setup: In a 50 mL round-bottom flask, dissolve 4-amino-2,6-dichloropyrimidine (1.0 eq) in 2-methoxyethanol (20 mL).
-
Addition of Nucleophile: Add the selected aniline derivative (1.1 eq) to the solution.
-
Reaction: Stir the mixture vigorously and heat to reflux (approx. 125°C) for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will typically form.
-
Isolation: Filter the solid precipitate and wash it with cold diethyl ether to remove unreacted starting materials and impurities.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography on silica gel to obtain the final pure compound.
-
Characterization: Confirm the structure of the synthesized derivative using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Causality: The use of a high-boiling point solvent like 2-methoxyethanol allows the reaction to be conducted at a temperature sufficient to overcome the activation energy for the nucleophilic substitution of the chlorine atoms on the electron-deficient pyrimidine ring.
Protocol 2: In Vitro Cell Proliferation (MTT) Assay
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[3][8]
Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC₅₀/EC₅₀).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the EC₅₀ value using non-linear regression analysis.
Caption: Competitive inhibition of a kinase by a pyrimidine derivative.
Conclusion and Future Directions
Derivatives of this compound represent a rich and adaptable class of compounds with significant therapeutic potential. The ease of functionalization of the dichloropyrimidine core allows for the systematic exploration of chemical space to optimize biological activity against various targets. The data clearly demonstrate that subtle structural modifications can lead to dramatic improvements in potency and selectivity, as seen in the development of both anticancer agents and specific enzyme inhibitors.
Future research should continue to leverage this versatile scaffold. The exploration of novel substitutions, the development of covalent inhibitors by targeting specific residues, and the use of these derivatives in creating advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) are promising avenues.[1] Continued interdisciplinary collaboration between synthetic chemists, molecular biologists, and pharmacologists will be paramount in translating the potential of these compounds into next-generation therapeutics.
References
-
Madia, V. N., De Leo, A., Ialongo, D., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals, 14(5), 443. Available at: [Link]
-
Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Medicinal Chemistry Letters, 12(1), 111-118. Available at: [Link]
-
Szychowski, K. A., Wójcik, M., Gmiński, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2113. Available at: [Link]
-
Gaber, M., Bagley, M. C., & El-Gazzar, A. R. (2014). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 19(8), 12052-12065. Available at: [Link]
-
Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. Available at: [Link]
-
Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. Available at: [Link]
-
Bajda, M., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. Bioorganic Chemistry, 78, 236-243. Available at: [Link]
-
Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Available at: [Link]
-
Wallace, D. J., et al. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 6(15), 2567–2570. Available at: [Link]
-
Papakonstantinou, A. D., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6296. Available at: [Link]
-
Taka, E., & Isak, I. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 173-200. Available at: [Link]
Sources
- 1. This compound | 1244949-72-1 | Benchchem [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Spectroscopic Data of Dichloropyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Dichloropyrimidine intermediates, in particular, are versatile building blocks, offering multiple reaction sites for the synthesis of complex molecular architectures. The precise structural elucidation of these intermediates is a critical checkpoint in any synthetic workflow, ensuring the integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the spectroscopic data for key dichloropyrimidine isomers, supported by detailed experimental protocols and an in-depth analysis of the underlying principles that govern their spectroscopic behavior.
The Critical Role of Spectroscopic Analysis in Process Development
The journey from a starting material to a final drug product is paved with numerous chemical transformations. At each step, the rigorous confirmation of the molecular structure is not merely a quality control measure but a fundamental necessity for ensuring the safety and efficacy of the final therapeutic. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. For dichloropyrimidine intermediates, where subtle shifts in the position of the chlorine atoms can dramatically alter reactivity and biological activity, an unambiguous structural assignment is non-negotiable.
This guide will delve into the spectroscopic nuances of several key dichloropyrimidine isomers, providing a comparative framework to aid in their identification and characterization.
Comparative Spectroscopic Data of Dichloropyrimidine Isomers
The following tables summarize the key spectroscopic data for 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine. This data has been compiled from various reputable sources and represents typical values observed in routine analysis.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2,4-Dichloropyrimidine | CDCl₃ | 8.45 (d, 1H, J = 5.9 Hz), 7.30 (d, 1H, J = 5.9 Hz) | H-6, H-5 |
| DMSO-d₆ | 8.70 (d, 1H, J = 5.2 Hz), 7.75 (d, 1H, J = 5.2 Hz) | H-6, H-5 | |
| 4,6-Dichloropyrimidine | CDCl₃ | 8.75 (s, 1H), 7.20 (s, 1H) | H-2, H-5 |
| 2,5-Dichloropyrimidine | CDCl₃ | 8.60 (s, 2H) | H-4, H-6 |
Causality Behind Experimental Choices: The choice of a deuterated solvent is fundamental for ¹H NMR as it avoids large solvent signals that would otherwise obscure the analyte's peaks.[1] Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual peak.[1] However, for compounds with poor solubility in CDCl₃ or for those that may interact with the slightly acidic nature of this solvent, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[2] The difference in chemical shifts observed in CDCl₃ versus DMSO-d₆ is due to the varying solvent effects on the electronic environment of the protons.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 2,4-Dichloropyrimidine | DMSO-d₆ | 161.5, 159.8, 158.9, 122.1 | C-2, C-4, C-6, C-5 |
| 4,6-Dichloropyrimidine | CDCl₃ | 161.8, 158.4, 118.2 | C-4/C-6, C-2, C-5 |
| 2-Amino-4,6-dichloropyrimidine | - | 163.1, 159.9, 111.3 | C-2, C-4/C-6, C-5 |
Expert Insight: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The presence of two electronegative chlorine atoms significantly deshields the attached carbons, causing them to resonate at a lower field (higher ppm values). The position of the chlorine atoms directly influences the chemical shifts of the other carbons in the ring, providing a unique fingerprint for each isomer.
Table 3: IR Spectroscopic Data
| Compound | Sample Prep. | Key Absorption Bands (cm⁻¹) | Assignment |
| 2,4-Dichloropyrimidine | KBr Pellet | ~1550-1400, ~800-700 | C=N/C=C stretch, C-Cl stretch |
| 4,6-Dichloropyrimidine | KBr Pellet | ~1560-1400, ~800-750 | C=N/C=C stretch, C-Cl stretch |
| 2-Amino-4,6-dichloropyrimidine | KBr Pellet | ~3470, ~3390, ~1650, ~1570, ~800-700 | N-H stretch, N-H bend, C=N/C=C stretch, C-Cl stretch |
Trustworthiness of the Protocol: Infrared spectroscopy is a rapid and reliable technique for identifying the presence of key functional groups. For dichloropyrimidines, the characteristic C-Cl stretching vibrations and the aromatic ring stretches are key diagnostic features. In the case of amino-substituted derivatives, the appearance of N-H stretching and bending vibrations provides unequivocal evidence of the successful incorporation of the amino group.[3][4]
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) and Key Fragments | Notes |
| 2,4-Dichloropyrimidine | EI | 148/150/152 (M⁺), fragments from loss of Cl, HCN | Isotopic pattern for two chlorine atoms is expected. |
| 4,6-Dichloropyrimidine | EI | 148/150/152 (M⁺), fragments from loss of Cl, HCN | Isotopic pattern for two chlorine atoms is expected. |
| 2,5-Dichloropyrimidine | EI | 148/150/152 (M⁺), fragments from loss of Cl, HCN | Isotopic pattern for two chlorine atoms is expected. |
Authoritative Grounding: Electron Ionization (EI) is a common ionization technique for relatively small and volatile molecules like dichloropyrimidines. The resulting mass spectrum displays a molecular ion peak (M⁺) that confirms the molecular weight of the compound. A key feature for chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, a molecule with two chlorine atoms will exhibit a characteristic M⁺, M+2, and M+4 pattern with relative intensities of approximately 9:6:1, providing a high degree of confidence in the elemental composition.[3] The fragmentation pattern, which involves the loss of chlorine atoms and ring cleavage, can also provide clues to the isomeric structure, although this can sometimes be complex to interpret without reference standards.[5][6]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified dichloropyrimidine intermediate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a 30-45 degree pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay are typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid dichloropyrimidine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
For volatile samples, a direct insertion probe or a gas chromatography (GC) inlet can be used.
-
Dissolve a small amount of the sample in a volatile solvent if using a GC inlet.
-
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Analytical Workflows
To provide a clearer understanding of the experimental and logical processes, the following diagrams have been generated using Graphviz.
Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of dichloropyrimidine intermediates.
Logical Relationship of Spectroscopic Data
Caption: The complementary nature of NMR, IR, and Mass Spectrometry in elucidating the structure of dichloropyrimidine isomers.
Conclusion
The meticulous spectroscopic characterization of dichloropyrimidine intermediates is a non-negotiable aspect of pharmaceutical research and development. This guide has provided a comparative overview of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for key isomers, alongside detailed experimental protocols. By understanding the principles behind the spectroscopic data and the rationale for specific experimental choices, researchers can confidently and accurately determine the structure of these critical building blocks, ensuring the quality and integrity of their synthetic endeavors. The synergistic use of these analytical techniques provides a robust framework for structural validation, a cornerstone of modern drug discovery.
References
- BenchChem. (2025).
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]
- Google Patents. (1996).
-
ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
SciELO. (2003). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. [Link]
-
Organic Syntheses. α-CARBOLINE. [Link]
-
ResearchGate. (2025). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. [Link]
-
SpectraBase. 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (2013). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. [Link]
-
Asian Journal of Chemistry. (2010). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]
-
PubChem. 2,4-Dichloropyrimidine. [Link]
-
Chegg. (2022). Solved Fragmentation patterns can be helpful in distinguishing constitutional isomers. [Link]
-
Asian Journal of Chemistry. (2010). Infrared Spectra of 2-Amono-4,6-Dichloro Pyrimidine. [Link]
-
PubMed. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. [Link]
-
MDPI. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
-
ResearchGate. (2011). Mass Fragmentation Pattern of New Zygophyllosides from Zygophyllum propinquum Decne. [Link]
Sources
- 1. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Solved Fragmentation patterns can be helpful in | Chegg.com [chegg.com]
- 6. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrimidines: A Comparative Analysis
Introduction: The Ubiquitous Pyrimidine Scaffold in Modern Chemistry
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active compounds and functional materials. As a critical component of nucleobases like cytosine, thymine, and uracil, its role in the machinery of life is fundamental.[1][2] This inherent biological relevance has inspired chemists to harness the pyrimidine scaffold for therapeutic purposes, leading to the development of numerous FDA-approved drugs for treating conditions ranging from cancer and viral infections to cardiovascular diseases.[3][4][5]
The efficacy of a pyrimidine-based drug is intrinsically linked to the nature and arrangement of its substituents. Consequently, the development of robust, efficient, and versatile synthetic routes to access these functionalized derivatives is a paramount concern for researchers in drug discovery and development. This guide provides a comparative analysis of the most pivotal and widely employed synthetic strategies, offering insights into their mechanisms, practical applications, and relative merits. We will explore both classical condensation reactions that build the heterocyclic core and modern cross-coupling and C-H functionalization methods that allow for precise, late-stage modifications.
This document is designed for the practicing chemist. It eschews a rigid, templated format in favor of a logical progression from foundational methods to cutting-edge techniques. Each section is grounded in mechanistic principles to explain the causality behind experimental choices, providing not just protocols, but a framework for troubleshooting and innovation.
Chapter 1: Classical Strategies for Constructing the Pyrimidine Core
The most direct methods for pyrimidine synthesis involve the cyclocondensation of a C-C-C dielectrophile with an N-C-N dinucleophile. These multicomponent reactions are prized for their atom and step economy, allowing for the rapid assembly of the core structure from simple, acyclic precursors.
The Biginelli Reaction: A Timeless Three-Component Condensation
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot reaction combines an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] The products are not only valuable in their own right, exhibiting a range of pharmacological activities, but also serve as versatile intermediates for further elaboration.[3][6]
Mechanistic Insights:
The reaction is typically catalyzed by Brønsted or Lewis acids.[6] While several mechanistic pathways have been proposed, the most widely accepted route begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[6][7] This electrophilic species is then intercepted by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[7]
Caption: Proposed mechanism of the Biginelli reaction.
Advantages & Limitations: The primary strengths of the Biginelli reaction are its operational simplicity, the use of readily available starting materials, and its convergence, building molecular complexity in a single step. However, the classical conditions often require harsh acids and high temperatures, which can limit its compatibility with sensitive functional groups. Furthermore, achieving substitution at the N1 and N3 positions directly can be challenging.
Representative Experimental Protocol: Synthesis of a Dihydropyrimidinone (DHPM)
-
Step 1: In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of a Lewis acid like Yb(OTf)₃ (10 mol%).[7]
-
Step 2: Heat the mixture, either neat (solvent-free) or in a minimal amount of a high-boiling solvent like ethanol, to 80-100 °C.[3] Microwave irradiation can also be employed to shorten reaction times.[7]
-
Step 3: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Step 5: Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials.
-
Step 6: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure DHPM.
The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines
The Pinner synthesis offers a complementary approach to the Biginelli reaction, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[2][8][9] This method is particularly valuable for accessing pyrimidines with substitution at the 2-position, a pattern that is not directly achievable via the standard Biginelli protocol.
Mechanistic Insights: The reaction proceeds through a series of condensation and cyclization steps. The amidine first adds to one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation to form a cyclic intermediate, which then dehydrates to yield the aromatic pyrimidine ring.[9]
Caption: Generalized workflow for the Pinner pyrimidine synthesis.
Advantages & Limitations: The Pinner synthesis is highly modular, allowing for a wide variety of substituents to be introduced at the 2, 4, 5, and 6 positions by simply changing the amidine and 1,3-dicarbonyl components.[8] However, challenges can include the self-condensation of the dicarbonyl starting material and the need for strictly anhydrous conditions to prevent hydrolysis of the amidine.[10]
Representative Experimental Protocol: Synthesis of 2-Substituted Pyrimidine
-
Step 1: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the amidine hydrochloride salt (1.1 mmol) in a suitable anhydrous solvent, such as ethanol.
-
Step 2: Add a base, such as sodium ethoxide or potassium carbonate, to liberate the free amidine.
-
Step 3: Heat the reaction mixture to reflux and monitor by TLC.
-
Step 4: After completion, cool the mixture and neutralize with a dilute acid if necessary.
-
Step 5: Remove the solvent under reduced pressure.
-
Step 6: Purify the residue by column chromatography on silica gel or recrystallization to isolate the desired pyrimidine.[10]
Chapter 2: Modern Methods for Pyrimidine Functionalization
While classical methods are excellent for constructing the pyrimidine core, the precise installation of functional groups, particularly in the later stages of a synthesis, often requires more modern and selective techniques.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Late-Stage Functionalization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, enabling the "decoration" of a pre-formed pyrimidine ring with a diverse array of substituents.[11][12] Halogenated pyrimidines (e.g., 2-, 4-, or 5-chloropyrimidines) are common starting materials for these transformations.
Key Reactions and Their Utility:
-
Suzuki-Miyaura Coupling: Couples a halopyrimidine with an organoboron reagent (boronic acid or ester). It is known for its excellent functional group tolerance and mild reaction conditions.[13]
-
Sonogashira Coupling: Forms a C-C bond between a halopyrimidine and a terminal alkyne, providing access to alkynylpyrimidines.
-
Buchwald-Hartwig Amination: Creates a C-N bond between a halopyrimidine and an amine, a crucial transformation for synthesizing many bioactive molecules.
Caption: Generalized workflow for Pd-catalyzed cross-coupling on a pyrimidine core.
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction. The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For example, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required for challenging Buchwald-Hartwig aminations to promote the reductive elimination step. The base is necessary to activate the coupling partner (e.g., deprotonating the amine or facilitating transmetalation in Suzuki couplings).
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Step 1: To a degassed mixture of the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) in a suitable solvent (e.g., dioxane/water or DME), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Step 2: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Step 3: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water to remove inorganic salts.
-
Step 4: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Step 5: Purify the crude product by column chromatography on silica gel.
Direct C-H Functionalization: The Step-Economy Frontier
Direct C-H functionalization has emerged as a powerful strategy that circumvents the need for pre-functionalized starting materials (like halides), thereby improving step and atom economy.[14] In the electron-deficient pyrimidine ring, the C-H bonds are inherently acidic and susceptible to functionalization.
Mechanistic Approaches: Two main pathways are exploited for pyrimidine C-H functionalization:
-
Transition-Metal-Catalyzed: A transition metal (often palladium) coordinates to the pyrimidine and facilitates the cleavage of a C-H bond, forming a metallacyclic intermediate that can then react with a coupling partner.[14][15]
-
Direct Nucleophilic Attack: The electron-deficient nature of the pyrimidine ring allows for direct attack by nucleophiles, leading to the formation of a σH-adduct. Subsequent oxidation re-aromatizes the ring, resulting in the functionalized product.[14]
Advantages & Challenges: The primary advantage is the reduction in synthetic steps, as the need to install a leaving group is eliminated. However, achieving high regioselectivity can be a significant challenge, as multiple C-H bonds are often available for reaction.[16] Directing groups are frequently employed to guide the metal catalyst to a specific C-H bond.[15]
Chapter 3: Comparative Analysis and Route Selection
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, the stage of the synthesis, functional group compatibility, and scalability.
Comparative Data Summary:
| Synthetic Route | Primary Application | Key Advantages | Common Limitations | Typical Yields |
| Biginelli Reaction | Core scaffold synthesis (DHPMs) | One-pot, high atom economy, simple starting materials.[6][7] | Harsh conditions, limited substituent diversity on the core. | 60-95% |
| Pinner Synthesis | Core scaffold synthesis | High modularity, access to diverse 2,4,5,6-substitutions.[2][8] | Requires anhydrous conditions, potential side reactions.[10] | 50-85% |
| Pd Cross-Coupling | Late-stage functionalization | Excellent functional group tolerance, high predictability, broad scope.[11][12] | Requires pre-functionalized substrates, catalyst cost. | 70-98% |
| C-H Functionalization | Late-stage functionalization | High step economy, reduces waste.[14] | Regioselectivity challenges, often requires directing groups.[15][16] | 40-80% |
Decision-Making Workflow for Route Selection:
Caption: Decision workflow for selecting a pyrimidine synthesis strategy.
Conclusion and Future Outlook
The synthesis of functionalized pyrimidines is a dynamic field that continues to evolve. While classical condensation reactions remain highly relevant for their efficiency in building the core heterocycle, modern catalytic methods have revolutionized the ability to perform precise, late-stage modifications. The ongoing development of more active and selective catalysts for C-H functionalization promises to further streamline synthetic routes, reducing waste and enabling the rapid generation of novel pyrimidine analogues for drug discovery and materials science. By understanding the mechanistic underpinnings and comparative advantages of each method, researchers can make more informed decisions, accelerating the pace of innovation in this vital area of chemistry.
References
- Verbitskiy, E. V., et al. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines. Thieme E-Books & E-Journals.
- Bior, J. T. Pinner pyrimidine synthesis. Slideshare.
- Gautam, A. Pinner pyrimidine synthesis. Slideshare.
- Kumar, A., et al. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
- Khan, I., et al. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Taylor & Francis Online.
- Kumar, A., et al. Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
- Wikipedia. Pyrimidine.
- Verbitskiy, E. V., et al. (2017).
- Bhatnagar, A. Pinner pyrimidine synthesis. Slideshare.
- Verbitskiy, E. V., et al. (2017). Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Ali, M. M., et al. (2021). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online.
- Liang, Y., & Wnuk, S. F. (2015).
- Biginelli Reaction. Organic Chemistry Portal.
- Das, A., Jana, A., & Maji, B. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines.
- Vlase, L., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules.
- Wikipedia. Biginelli reaction.
- Fayed, E. A. A., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Bio-medical Science.
- Basavaraju, P., & Sridhar, M. A. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
- BIGINELLI REACTION. Vdocuments.
- Graves, L. M., et al. (2002). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. Cellular and Molecular Life Sciences.
- Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024).
- Bakr, R. B., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports.
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
- Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Mamedov, V. A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
- Liang, Y., & Wnuk, S. F. (2015). Transition metal catalyzed cross-coupling approaches towards the synthesis of base-modified nucleosides.
- An overview on synthesis and biological activity of pyrimidines. SciSpace.
- Basavaraju, P., et al. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega.
- Pathan, A. A. K., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Gianatassio, R., et al. (2016). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Molecular Structures by X-ray Crystallography
Introduction: The Unambiguous Power of X-ray Crystallography
X-ray crystallography is a powerhouse technique that allows us to determine the precise three-dimensional arrangement of atoms within a crystal.[1] For decades, it has been the gold standard for elucidating the molecular structures of everything from simple salts to complex biological macromolecules like proteins and nucleic acids.[1][2][3] This ability to visualize molecules at the atomic level is fundamental to our understanding of their function and has been instrumental in countless scientific advancements, particularly in the field of drug development.[1][2]
The core principle of X-ray crystallography involves shining a beam of X-rays onto a well-ordered crystal of the molecule of interest.[1] The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots.[1][4] By meticulously measuring the positions and intensities of these spots, scientists can work backward to calculate the electron density distribution within the crystal and, from that, build an atomic model of the molecule.[1][4]
A high-quality crystal structure provides an unparalleled level of detail, revealing the intricate network of chemical bonds, the precise geometry of the molecule, and how it interacts with other molecules. This information is invaluable for understanding biological processes, designing new drugs that specifically target a particular protein, and engineering novel materials with desired properties. This guide will walk you through the entire process, from growing the essential high-quality crystals to the critical steps of validating the final molecular structure, ensuring the reliability and accuracy of your findings.
The Crystallographic Workflow: A Step-by-Step Experimental Protocol
The journey from a purified molecule to a validated three-dimensional structure is a multi-step process that demands precision and careful execution at every stage. The quality of the final structure is intrinsically linked to the quality of the work performed throughout the workflow.
The Foundation: Growing High-Quality Crystals
The absolute prerequisite for an X-ray crystallography experiment is a well-ordered, single crystal of the molecule.[2] This is often the most challenging and time-consuming part of the process. Crystallization relies on the principle of creating a supersaturated solution of the molecule, from which it will slowly precipitate out in an ordered, crystalline form.
Experimental Protocol: Vapor Diffusion Crystallization (Hanging Drop Method)
-
Preparation of the Reservoir: A solution containing a precipitant (e.g., polyethylene glycol, salts) is prepared in the wells of a crystallization plate. The concentration of the precipitant in the reservoir is higher than that in the drop.
-
Preparation of the Drop: A small volume (typically 1-2 µL) of the purified protein solution is mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.
-
Sealing the Well: The coverslip is inverted and placed over the well, creating a sealed chamber.
-
Equilibration: Water vapor slowly diffuses from the drop (which has a lower precipitant concentration) to the reservoir (with a higher precipitant concentration). This gradual increase in the concentration of both the protein and the precipitant in the drop brings the solution to a state of supersaturation, inducing crystal formation.
-
Incubation and Monitoring: The plate is incubated in a temperature-controlled environment and regularly monitored under a microscope for crystal growth over days, weeks, or even months.
The causality here is clear: the more ordered the crystal, the higher the resolution of the diffraction pattern and, consequently, the more detailed and accurate the final structure.[5]
Data Acquisition: Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is carefully mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron facility. The crystal is rotated in the beam, and the resulting diffraction patterns are recorded on a detector.[1]
From Diffraction to Density: Data Processing and Phase Determination
The collected diffraction images are then processed to determine the position and intensity of each reflection.[4] This is followed by the crucial step of solving the "phase problem." While the intensities of the diffracted X-rays can be measured, the phase information is lost during the experiment.[6][7] There are several methods to overcome this:
-
Molecular Replacement (MR): If the structure of a similar (homologous) molecule is already known, it can be used as a search model to approximate the phases.[8][9][10][11]
-
Experimental Phasing: Techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) involve introducing heavy atoms into the crystal or utilizing anomalously scattering atoms already present to experimentally determine the phases.[6][12][13]
Building the Model: From Electron Density to Molecular Structure
With the phases determined, an electron density map can be calculated.[4] This map is then interpreted by the crystallographer, who builds an atomic model of the molecule that best fits the electron density. This model is then refined through an iterative process of adjusting the atomic positions and other parameters to improve the agreement with the experimental data.
Experimental Workflow for X-ray Crystallography
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. azolifesciences.com [azolifesciences.com]
- 4. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 5. Resolution - Proteopedia, life in 3D [proteopedia.org]
- 6. rigaku.com [rigaku.com]
- 7. Principles of phasing [cryst.bbk.ac.uk]
- 8. Molecular replacement - Wikipedia [en.wikipedia.org]
- 9. An introduction to molecular replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Replacement Guide [mol-xray.princeton.edu]
- 11. people.bu.edu [people.bu.edu]
- 12. Experimental Phasing [phenix-online.org]
- 13. Experimental phasing: best practice and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate via HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical agents, the purity of chemical intermediates is paramount. One such critical intermediate is tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate, a versatile building block in medicinal chemistry. Its molecular structure, featuring a dichloropyrimidine core and a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable precursor for a variety of therapeutic candidates.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this intermediate, complete with experimental protocols and supporting data.
The Critical Role of Purity in Pharmaceutical Intermediates
The quality of a final active pharmaceutical ingredient (API) is intrinsically linked to the purity of its preceding intermediates. Impurities, even in trace amounts, can carry through the synthetic pathway, potentially affecting the efficacy, safety, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity determination at each stage are not just a regulatory requirement but a cornerstone of sound drug development.
High-Performance Liquid Chromatography (HPLC): A Detailed Approach
Reversed-phase HPLC is a cornerstone technique for the analysis of moderately polar organic molecules like this compound, making it an ideal choice for purity assessment.[2] The method separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Potential Impurities
A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound typically involves the reaction of 2,6-dichloropyrimidin-4-amine with di-tert-butyl dicarbonate (Boc)₂O or tert-butyl chloroformate.[1] Based on this, potential impurities could include:
-
Starting materials: Unreacted 2,6-dichloropyrimidin-4-amine.
-
Reagents: Residual di-tert-butyl dicarbonate or tert-butyl alcohol (a byproduct).
-
Side-products: Di-Boc protected species or products from over-chlorination.
Optimized HPLC Method
The following method is optimized for the separation of this compound from its likely impurities.
Table 1: Optimized HPLC Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
The rationale for these parameters is grounded in the physicochemical properties of the analyte. A C18 column provides the necessary hydrophobicity for adequate retention.[3] The gradient elution with acetonitrile and acidified water ensures the efficient elution of both the main compound and any potential impurities with varying polarities. The UV detection at 254 nm is chosen based on the strong absorbance of the dichloropyrimidine ring in this region.[4]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Assessment.
Data Presentation
A typical chromatogram from this method would show a major peak for this compound with any impurities appearing as smaller peaks at different retention times.
Table 2: Hypothetical HPLC Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.2 | 0.15 | 2,6-dichloropyrimidin-4-amine |
| 2 | 10.8 | 99.75 | This compound |
| 3 | 14.5 | 0.10 | Unknown Impurity |
Alternative Method: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity determination, offering a distinct advantage over chromatographic techniques as it does not require a reference standard of the analyte itself.[5][6] The principle of qNMR lies in the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the molecule.[7]
Comparison of HPLC and qNMR
Table 3: Comparison of HPLC and qNMR for Purity Assessment
| Feature | HPLC | qNMR |
| Principle | Differential partitioning | Proportionality of signal intensity to the number of nuclei |
| Reference Standard | Requires a reference standard of the analyte for purity assignment | Requires a certified internal standard of a different compound |
| Quantification | Relative (Area %) or external/internal standard calibration | Absolute quantification against an internal standard |
| Selectivity | High, based on chromatographic separation | High, based on chemical shift dispersion |
| Sample Throughput | High | Moderate |
| Instrumentation | Widely available | Requires access to an NMR spectrometer |
| Information Provided | Purity, number of impurities | Purity, structural confirmation of analyte and impurities |
Experimental Protocol for qNMR
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Selection of Internal Standard: An ideal internal standard should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically stable, and have a known purity. For this analysis, maleic acid is a suitable choice.[5]
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent such as DMSO-d₆.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons, which is crucial for accurate integration.
4. Data Processing and Purity Calculation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the singlet from the tert-butyl group) and a signal from the internal standard (the singlet from the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC, being a widely accessible and high-throughput technique, is excellently suited for routine quality control and for the detection and quantification of multiple impurities. On the other hand, qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte and offers valuable structural information, making it a highly authoritative method for the certification of reference materials and for in-depth purity analysis. The choice between these methods will depend on the specific requirements of the analysis, the available instrumentation, and the stage of drug development. For comprehensive quality control, employing HPLC for routine analysis and qNMR for orthogonal verification and reference standard characterization represents a robust and scientifically sound strategy.
References
-
Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation. IP Indexing. Available at: [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Available at: [Link]
-
Purity by Absolute qNMR Instructions. Available at: [Link]
-
HPLC separation of carbamates. Mobile phase: water/ ACN (33/67, v/v);... ResearchGate. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
-
Why use the Carbamate Analysis column instead of another C18 column for HPLC carbamate analysis?. Waters. Available at: [Link]
-
Experimental and quantum chemical studies of the electronic absorption spectra of pyrimidine derivatives. Sci-Hub. Available at: [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation [ipindexing.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
This document provides essential safety and operational protocols for the handling and disposal of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate (CAS No. 1244949-72-1). As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies for researchers, scientists, and drug development professionals. Our commitment is to build trust by delivering value beyond the product itself, making your laboratory a safer and more efficient environment.
A Priori Hazard Analysis: Deconstructing the Molecule
A robust safety plan begins with a chemical's structural and functional characteristics. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, a reliable risk assessment can be constructed by analyzing its two primary functional components: the dichloropyrimidine core and the tert-Butyl carbamate protecting group .
-
The Dichloropyrimidine Core : Halogenated pyrimidines, such as 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, are known irritants.[1][2] The chlorine atoms activate the pyrimidine ring, making it susceptible to nucleophilic substitution, a key feature for its utility as a chemical intermediate.[3] This reactivity, however, also presents a primary hazard. These compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust or fumes.[1][2][4][5]
-
The tert-Butyl Carbamate Group : The carbamate functional group, particularly with the bulky tert-butyl (Boc) protecting group, is relatively stable but can undergo hydrolysis under acidic or basic conditions to release the corresponding amine.[3] While tert-Butyl carbamate itself is not considered highly hazardous, some compounds in the broader carbamate class are suspected carcinogens and can cause eye irritation.[6][7] Therefore, treating the compound with caution appropriate for this class is a prudent measure.
Table 1: Summary of Potential Hazards
| Hazard Classification | Associated Moiety | Rationale & Potential Effects |
|---|---|---|
| Skin Irritation | Dichloropyrimidine | Causes skin irritation upon contact.[1][2] |
| Serious Eye Damage/Irritation | Dichloropyrimidine, Carbamate | Causes serious eye irritation.[1][4][5] |
| Respiratory Irritation | Dichloropyrimidine | Inhalation of dust may cause respiratory tract irritation.[1][5] |
| Acute Toxicity (Oral) | General | While not fully investigated for this specific molecule, related structures can be harmful if swallowed.[5][8] |
Core PPE Ensemble for Routine Laboratory Handling
The following personal protective equipment (PPE) ensemble is mandatory for all routine handling of this compound in solid form or in solution. The primary goal is to establish a self-validating system of protection where engineering controls are supplemented by a robust barrier of personal gear.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[3][6] This is non-negotiable. The fume hood serves as the primary containment strategy to mitigate inhalation risks from fine powders and potential vapors.
Personal Protective Equipment (PPE)
Table 2: Recommended PPE for Various Operational Scales
| PPE Category | Specification | Rationale & Causality |
|---|---|---|
| Eye/Face Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EU Standard EN166.[4][6] | Protects against accidental splashes and airborne particulates. The dichloropyrimidine moiety is a known serious eye irritant.[1] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness).[3] | Prevents dermal contact. Nitrile offers good resistance to a range of chemicals. Always inspect gloves before use and remove them using the proper technique to avoid self-contamination.[9] |
| Body Protection | Full-length laboratory coat, buttoned. | Protects skin and personal clothing from contamination.[6] For larger quantities (>10g), a chemical-resistant apron is recommended over the lab coat. |
| Respiratory Protection | Not required for routine handling inside a fume hood . | A NIOSH-approved respirator (e.g., N95 for particulates) is required if engineering controls fail or for cleaning up significant spills outside of a hood.[5][6] |
Operational Protocols and Workflows
Adherence to standardized procedures is critical for safety. The following protocols provide step-by-step guidance for key operations.
Protocol 1: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is designed to minimize the risk of cross-contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Protocol 2: Handling and Weighing the Solid Compound
-
Preparation : Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatulas, weigh paper, receiving vessel) within the hood.
-
PPE : Don the complete PPE ensemble as described in Table 2.
-
Handling :
-
Retrieve the container from its storage location (2–8°C).[3] Allow it to equilibrate to room temperature before opening to prevent condensation.
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Handle the container and transfer tools carefully to minimize the generation of airborne dust.[1][6]
-
If static is an issue, use static-dissipating weigh boats or an ionizer.
-
-
Post-Handling : Tightly seal the container. Decontaminate the spatula and any other reusable equipment. Wipe down the work surface in the fume hood. Dispose of contaminated weigh paper and gloves as hazardous waste.
Protocol 3: Emergency Spill Management
Immediate and correct response to a spill is critical to prevent exposure.
Caption: Decision workflow for managing a chemical spill.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess : If the spill is small (<5g) and fully contained within a chemical fume hood, proceed with cleanup. For any spill outside a fume hood or of a larger quantity, contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Cleanup (Small, Contained Spill Only) :
-
Ensure proper PPE is worn.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[3]
-
Carefully sweep the mixture into a designated, sealable hazardous waste container.
-
Wipe the area with a damp cloth (water or an appropriate solvent), ensuring the cleaning materials are also disposed of as hazardous waste.
-
-
Disposal : All materials used for cleanup, including contaminated gloves and clothing, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to institutional and local regulations.[1]
Decontamination and Disposal
-
Equipment : Reusable equipment such as glassware should be rinsed in the fume hood with an appropriate solvent, which is then collected as hazardous waste. Subsequently, wash with soap and water.
-
PPE : Disposable gloves should be removed and discarded into a hazardous waste stream immediately after handling the compound. Contaminated lab coats should be professionally laundered or disposed of according to site-specific EHS policies.[4][6] Do not launder contaminated clothing at home.
-
Chemical Waste : All waste containing this compound, whether solid or in solution, must be collected in a properly labeled, sealed hazardous waste container for disposal via your institution's EHS department.[10]
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can ensure a safer handling process, protecting both the integrity of your research and the well-being of your personnel.
References
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Pacific Northwest Pest Management Handbooks. Minimum Personal Protective Equipment and Work Clothing for Handling Activities. [Link]
-
HBCChem. tert-butyl (2-(2,6-dichloropyridin-4-yl)propan-2-yl)carbamate, 3007675-76-2. [Link]
-
Ibioshield. Safety Data Sheet: 4,6-Dichloropyrimidine. [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment for Pesticide Handlers. [Link]
-
PubChem. tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. [Link]
-
HDH Chemicals. tert-butyl N-tert-butoxycarbonyl-N-[(2, 6-dichloropyrimidin-4-yl)methyl]carbamate, min 97%, 10 grams. [Link]
-
Capot Chemical. MSDS of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. This compound | 1244949-72-1 | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | C28H38N8O3 | CID 67354206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
